molecular formula C16H18 B7767010 4-Butylbiphenyl CAS No. 143317-14-0

4-Butylbiphenyl

Cat. No.: B7767010
CAS No.: 143317-14-0
M. Wt: 210.31 g/mol
InChI Key: JZDZRFNMDCBTNS-UHFFFAOYSA-N
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Description

4-Butylbiphenyl is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZRFNMDCBTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891221
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37909-95-8
Record name 4-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Butylbiphenyl physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylbiphenyl (B1272922) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two isomers of this compound: 4-tert-butylbiphenyl (B155571) and 4-n-butylbiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the specific properties of these compounds are of interest.

Physical and Chemical Properties

The physical and chemical properties of 4-tert-butylbiphenyl and 4-n-butylbiphenyl are summarized in the tables below for easy comparison. These properties are critical for understanding the behavior of these compounds in various experimental and industrial settings.

4-tert-Butylbiphenyl
PropertyValueReference
IUPAC Name 1-tert-butyl-4-phenylbenzene[1]
CAS Number 1625-92-9[1][2]
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.31 g/mol [1]
Melting Point 326 ± 3 K[2]
Boiling Point 583 K[2]
Enthalpy of Sublimation (ΔsubH°) 98.1 ± 2.1 kJ/mol[2]
Enthalpy of Vaporization (ΔvapH°) 80.0 ± 1.9 kJ/mol[2]
4-n-Butylbiphenyl
PropertyValueReference
IUPAC Name 1-butyl-4-phenylbenzene[3]
CAS Number 37909-95-8[3]
Molecular Formula C₁₆H₁₈[3]
Molecular Weight 210.31 g/mol [3]
XLogP3 6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 0[3]
Rotatable Bond Count 4[3]

Experimental Protocols

This section details the general methodologies for determining key physical properties of organic compounds like this compound isomers.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property that indicates its purity. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil like paraffin (B1166041) or silicone oil, or a calibrated melting point apparatus).[4][5]

  • Heating: The heating bath is heated slowly and steadily, with the temperature rise not exceeding 1-2°C per minute as the melting point is approached.[5]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[4]

  • Purity Check: A wide melting range (greater than 2°C) or a melting point lower than the literature value suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property for a pure liquid.

Methodology: Small-Scale Capillary Method

  • Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the liquid level is aligned with the thermometer bulb. The assembly is then heated in a suitable heating bath (e.g., Thiele tube or an aluminum block).[6]

  • Heating and Observation: The apparatus is heated slowly. As the liquid's boiling point is approached and exceeded, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[6]

  • Temperature Reading: The heating is then stopped, and the bath is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.[7]

Synthesis Pathways

The following diagrams illustrate the logical workflows for the synthesis of 4-tert-butylbiphenyl and a general method for synthesizing 4-n-butylbiphenyl.

Synthesis of 4-tert-Butylbiphenyl via Friedel-Crafts Alkylation

The synthesis of 4-tert-butylbiphenyl can be achieved through the Friedel-Crafts alkylation of biphenyl (B1667301) with tert-butyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Friedel_Crafts_Alkylation Biphenyl Biphenyl Reaction Friedel-Crafts Alkylation Biphenyl->Reaction tBuCl tert-Butyl Chloride tBuCl->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction activates Product 4-tert-Butylbiphenyl Reaction->Product HCl HCl (Byproduct) Reaction->HCl

Caption: Friedel-Crafts alkylation for the synthesis of 4-tert-butylbiphenyl.

Synthesis of 4-n-Butylbiphenyl via Suzuki Coupling

A common method for the synthesis of substituted biphenyls like 4-n-butylbiphenyl is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[8]

Suzuki_Coupling ArylHalide 4-Bromobiphenyl or 4-Iodobiphenyl Reaction Suzuki Coupling ArylHalide->Reaction Organoboron n-Butylboronic Acid or ester Organoboron->Reaction PdCatalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction catalyzes Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction activates Product 4-n-Butylbiphenyl Reaction->Product Byproducts Byproducts Reaction->Byproducts

Caption: General workflow for the synthesis of 4-n-butylbiphenyl via Suzuki coupling.

References

An In-depth Technical Guide to 4-Butylbiphenyl: CAS Number and Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-butylbiphenyl (B1272922), a biphenyl (B1667301) derivative with a butyl substituent. This document details its chemical identity, molecular structure, physicochemical properties, and provides detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Chemical Identity and Molecular Structure

This compound, also known as 4-n-butylbiphenyl, is an aromatic hydrocarbon. It consists of a biphenyl core substituted with a straight-chain butyl group at the 4-position of one of the phenyl rings.

CAS Number: 37909-95-8[1]

Molecular Formula: C₁₆H₁₈[1]

IUPAC Name: 1-butyl-4-phenylbenzene[1]

The molecular structure of this compound is depicted in the following diagram.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. The data is compiled from computed values and experimental records where available.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 210.31 g/mol [1]
CAS Number 37909-95-8[1]
XLogP3 6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 4[1]
Exact Mass 210.140850574 Da[1]
Monoisotopic Mass 210.140850574 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 16[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey FeaturesReference
¹³C NMR Spectra available[1]
GC-MS Spectra available[1]
FTIR Spectra available[1]
Raman Spectra available[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section. These protocols are based on established chemical literature for similar compounds and can be adapted for the specific synthesis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex. This approach offers high yields and functional group tolerance.

Reaction Scheme:

Materials:

Procedure:

  • To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), n-butylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis of this compound via Kumada Coupling

The Kumada coupling provides an alternative route for C-C bond formation by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Reaction Scheme:

Materials:

  • 4-Bromobiphenyl

  • n-Butylmagnesium bromide (as a solution in THF or diethyl ether)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) or a similar catalyst

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add 4-bromobiphenyl (1.0 mmol) and the nickel or palladium catalyst (e.g., NiCl₂(dppp), 0.05 mmol).

  • Add anhydrous diethyl ether or THF (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add n-butylmagnesium bromide (1.2 mmol, as a solution) to the reaction mixture via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification by Column Chromatography

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Materials:

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., a non-polar column like one with a methyl silicone gum stationary phase).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Detector:

    • Ionization mode: Electron Impact (EI) at 70 eV

    • Mass range: m/z 40-400

The resulting mass spectrum can be compared with reference spectra for this compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Reactants: 4-Bromobiphenyl n-Butylboronic acid (Suzuki) or n-Butylmagnesium bromide (Kumada) reaction Catalytic Cross-Coupling (Suzuki or Kumada) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude this compound workup->crude purify Column Chromatography crude->purify analyze GC-MS Analysis purify->analyze final_product Pure this compound analyze->final_product

Caption: General workflow for the synthesis and purification of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (with 4-Bromobiphenyl) Pd0->OxAdd 1 PdII_complex Ar-Pd(II)-X Complex OxAdd->PdII_complex Transmetal Transmetalation (with Butylboronic acid + Base) PdII_complex->Transmetal 2 PdII_R_Ar R-Pd(II)-Ar Complex Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim 3 RedElim->Pd0 Regeneration Product This compound RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Spectroscopic Profile of 4-Butylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-butylbiphenyl (B1272922), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₁₆H₁₈. It consists of a biphenyl (B1667301) scaffold substituted with a butyl group at the 4-position.

PropertyValue
IUPAC Name 1-butyl-4-phenylbenzene
Molecular Formula C₁₆H₁₈
Molecular Weight 210.31 g/mol
CAS Number 37909-95-8

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58d2HAr-H
7.51d2HAr-H
7.42t2HAr-H
7.32t1HAr-H
2.65t2H-CH₂-Ar
1.64quint2H-CH₂-CH₂-Ar
1.40sext2H-CH₂-CH₃
0.94t3H-CH₃

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
142.6Ar-C
141.2Ar-C
139.7Ar-C
128.9Ar-CH
128.8Ar-CH
127.2Ar-CH
127.0Ar-CH
35.4-CH₂-Ar
33.8-CH₂-CH₂-Ar
22.4-CH₂-CH₃
14.0-CH₃
Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The data below indicates the characteristic vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3030-3100mAromatic C-H Stretch
2850-2960sAliphatic C-H Stretch
1600, 1485, 1450m-sAromatic C=C Stretch
835sp-Substituted Benzene C-H Bend
760, 695sMonosubstituted Benzene C-H Bend

s = strong, m = medium

Mass Spectrometry (MS)[1]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/zRelative Intensity (%)Assignment
21045[M]⁺ (Molecular Ion)
167100[M - C₃H₇]⁺
15220[M - C₄H₈]⁺
15410Biphenyl Cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for volatile compounds like this compound. This allows for separation from any impurities before mass analysis.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dilute for GC-MS Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of 4-Butylbiphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-butylbiphenyl (B1272922) in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes a robust experimental framework for determining solubility, alongside a discussion of the physicochemical principles governing the dissolution of this compound. This guide is intended to empower researchers to generate reliable and consistent solubility data tailored to their specific applications, from organic synthesis and materials science to drug development.

Introduction to this compound

This compound is an aromatic hydrocarbon characterized by a biphenyl (B1667301) backbone with a butyl group substituent. Its nonpolar nature is a primary determinant of its solubility characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use as a raw material, synthetic intermediate, or functional molecule in diverse scientific and industrial settings.

Quantitative Solubility Data

Currently, there is a notable scarcity of publicly available quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a structured template for the systematic reporting of experimentally determined solubility values. Researchers are encouraged to utilize the experimental protocols outlined in this document to populate this table with their own findings, contributing to a more comprehensive understanding of this compound's behavior in solution.

Based on the principle of "like dissolves like," this compound, as a nonpolar aromatic hydrocarbon, is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. Qualitative assessments suggest it is likely soluble in alcohols and ethers, and very soluble in other nonpolar organic solvents. For comparative purposes, the parent compound, biphenyl, is soluble in ethanol, ether, and very soluble in benzene (B151609) and carbon tetrachloride.[1]

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Experimental MethodReference
e.g., Hexane25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Data]
e.g., Toluene25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Data]
e.g., Ethanol25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Data]
e.g., Acetone25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Data]
e.g., Dichloromethane25Data Not AvailableData Not Availablee.g., Shake-Flask[Your Data]

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for the experimental determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Syringe filters (chemically compatible with the solvent)

2. Experimental Procedure: Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for an extended period (e.g., 24 hours) to permit the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a chemically compatible filter.

  • Dilution: Dilute the collected sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3. Data Reporting

When reporting solubility data, it is crucial to include the following information to ensure reproducibility and comparability:

  • The specific solvent and its purity.

  • The temperature at which the measurement was conducted.

  • The detailed experimental method used (e.g., shake-flask).

  • The analytical technique employed for quantification.

  • The calculated solubility value with appropriate units and an estimation of the experimental error.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Shake/Stir at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Sample supernatant (with filtration) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate Solubility G->H solubility_principles cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Expected Solubility Solute This compound (Nonpolar, Aromatic) High High Solubility Solute->High 'Like dissolves like' (van der Waals forces) Moderate Moderate Solubility Solute->Moderate Dipole-induced dipole interactions Low Low Solubility Solute->Low Mismatch in polarity (weak interactions) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) High->Nonpolar Moderate->PolarAprotic Low->PolarProtic

References

In-Depth Technical Guide: Health and Safety for Handling 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Butylbiphenyl (CAS No. 37909-95-8). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Section 1: Chemical and Physical Properties

This compound, also known as 4-n-Butylbiphenyl, is a liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 37909-95-8[1][2]
Molecular Formula Not explicitly stated in search results
Molecular Weight Not explicitly stated in search results
Physical State Liquid[1]
Appearance No information available[1]
Odor No information available[1]
Melting Point/Range 6 - 8 °C / 42.8 - 46.4 °F[1]
Boiling Point/Range 140 - 141 °C / 284 - 285.8 °F[1]
Flash Point No information available[1]

Section 2: Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous chemical.[1] No specific hazard labels are required.[1] However, it is important to note that the toxicological properties have not been fully investigated.[1] Therefore, it should be handled with the standard care afforded to all laboratory chemicals.

Section 3: Toxicology and Health Effects

There is limited toxicological data available for this compound. The Safety Data Sheet (SDS) indicates that the toxicological properties have not been fully investigated.[1] No quantitative data such as LD50 or LC50 values were found in the provided search results.

Potential Routes of Exposure:

  • Inhalation: Avoid breathing vapors or mists.[3]

  • Skin Contact: Avoid contact with skin and clothing.[1][3]

  • Eye Contact: Avoid contact with eyes.[1]

  • Ingestion: Do not ingest.[3]

Section 4: Handling and Storage

Proper handling and storage procedures are crucial for maintaining a safe laboratory environment.

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]

  • Ensure adequate ventilation in the work area.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed.[1][3]

  • Store in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from heat and sources of ignition.[1]

  • Incompatible materials include oxidizing agents.[3]

Section 5: Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If needed, a particle filter is recommended.[1]

The following diagram illustrates the general workflow for selecting and using PPE in a laboratory setting.

PPE_Workflow cluster_Plan Planning cluster_Use Execution cluster_Post Post-Handling Assess Assess Hazards Select Select Appropriate PPE Assess->Select Inspect Inspect PPE Before Use Select->Inspect Don Don PPE Correctly Inspect->Don Handle Handle Chemical Don->Handle Doff Doff PPE Correctly Handle->Doff Dispose Dispose of Contaminated PPE Doff->Dispose Clean Clean Reusable PPE Doff->Clean

Figure 1: General workflow for Personal Protective Equipment (PPE) usage.

Section 6: Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

  • Ensure adequate ventilation.[1][3]

  • Use personal protective equipment as required.[1][3]

  • Sweep up and shovel into suitable containers for disposal.[1][3]

  • Do not let the product enter drains.[1]

The following diagram outlines the logical steps to take in the event of a chemical spill.

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Assess the Spill (Minor or Major) Alert->Assess Minor Minor Spill Assess->Minor Minor Major Major Spill Assess->Major Major Contain Contain the Spill Minor->Contain Evacuate Evacuate the Area Major->Evacuate Contact Contact Emergency Services Evacuate->Contact Clean Clean Up Spill Contain->Clean Dispose Dispose of Waste Clean->Dispose

References

An In-depth Technical Guide to Known Derivatives and Analogs of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known derivatives and analogs of 4-butylbiphenyl (B1272922), focusing on their synthesis, physicochemical properties, and biological activities. The information is intended to serve as a valuable resource for researchers engaged in drug discovery and development, materials science, and synthetic organic chemistry. While specific data for a broad range of this compound derivatives is not extensively available in the public domain, this guide compiles relevant information on structurally related compounds to provide insights into their potential applications and structure-activity relationships.

Physicochemical Properties of this compound and Related Compounds

The physicochemical properties of this compound and its analogs are crucial for understanding their behavior in biological and chemical systems. These properties influence factors such as solubility, membrane permeability, and metabolic stability.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberLogPReference
This compoundC₁₆H₁₈210.3137909-95-85.9--INVALID-LINK--
4-tert-ButylbiphenylC₁₆H₁₈210.311625-92-95.9--INVALID-LINK--
4,4'-Di-tert-butylbiphenylC₂₀H₂₆266.421625-91-87.6--INVALID-LINK--

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and analogs often involves cross-coupling reactions to form the biphenyl (B1667301) core. The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for this purpose, offering tolerance to a wide range of functional groups.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 4-substituted biphenyl derivatives.

Materials:

  • Aryl halide (e.g., 4-bromobutylbenzene or a derivative)

  • Arylboronic acid (e.g., phenylboronic acid or a substituted analog)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃])

  • Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and base (2.0-3.0 eq.).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst (0.01-0.05 eq.) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biphenyl derivative.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Aryl Halide & Boronic Acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->bio_assay Pure Compound data_analysis Data Analysis (IC50/Ki Determination) bio_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Lead Optimization

Caption: A general experimental workflow for the synthesis and biological evaluation of biphenyl derivatives.

Known Biological Activities of Biphenyl Analogs

While extensive quantitative data for a wide array of this compound derivatives is limited, the broader class of biphenyl compounds has been investigated for various biological activities. Structurally related compounds have shown potential as enzyme inhibitors and anticancer agents.

Enzyme Inhibition

Biphenyl derivatives have been explored as inhibitors of various enzymes. The following table summarizes the activity of some biphenyl-containing compounds.

Compound/Analog ClassTarget EnzymeIC₅₀ / KᵢReference
Biphenyl-based CarboxamidesSuccinate Dehydrogenase (SDH)Varies--INVALID-LINK--
N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogsTransient Receptor Potential Vanilloid 1 (TRPV1)Varies (nM range)--INVALID-LINK--[1]
Anticancer Activity

Several studies have investigated the potential of biphenyl derivatives as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a common metric for their cytotoxic effects.

Compound/Analog ClassCell Line(s)IC₅₀ (µM)Reference
Hydroxylated biphenyl compoundsMalignant melanoma cells1.7 - 2.0--INVALID-LINK--
Thiazolidine-2,4-dione-biphenyl DerivativesHela, PC3, HepG2, MDA-MB-231Moderate to good activity--INVALID-LINK--[2]

Signaling Pathways

Detailed information on specific signaling pathways directly modulated by this compound or its close analogs is not well-documented in publicly available literature. However, based on the observed biological activities of related biphenyl compounds as kinase inhibitors, it can be inferred that they may interfere with various signaling pathways crucial for cell proliferation, survival, and differentiation. For instance, inhibition of kinases in the EGFR or Src signaling pathways can disrupt downstream signaling cascades.

Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways affected by this compound derivatives.

Illustrative Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway that could potentially be modulated by biphenyl-based kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor This compound Analog (Kinase Inhibitor) inhibitor->raf Inhibition

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents and functional materials. While the available data on a wide range of its specific derivatives is currently limited, the established synthetic methodologies and the observed biological activities of structurally related compounds provide a strong foundation for future research. Further exploration of the structure-activity relationships of this compound analogs is warranted to unlock their full potential in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability and degradation characteristics of 4-Butylbiphenyl (B1272922). While specific, experimentally determined quantitative data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview based on the analysis of structurally related compounds and established principles of thermal decomposition for alkyl-substituted aromatic hydrocarbons. The information herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical parameter.

Core Properties of this compound

This compound is an organic compound consisting of a biphenyl (B1667301) core substituted with a butyl group. Its physical and chemical properties are influenced by both the rigid biphenyl structure and the flexible alkyl chain. A Safety Data Sheet for 4-n-Butylbiphenyl provides a melting point of 6-8 °C and a boiling point of 140-141 °C.[1]

Thermal Stability Profile

The thermal stability of this compound is expected to be primarily dictated by the strength of the chemical bonds within the butyl substituent and its attachment to the biphenyl ring. Studies on the thermal transformations of its isomer, 4-tert-butylbiphenyl, have shown that decomposition, including cracking and isomerization reactions, occurs in the temperature range of 703–763 K (430–490 °C). This suggests that the butyl group is the most likely point of thermal degradation.

Table 1: Estimated Thermal Stability of this compound

ParameterEstimated Value/RangeNotes
Melting Point6 - 8 °CAs reported in the Safety Data Sheet.[1]
Onset of Decomposition (TGA)350 - 400 °CEstimated based on the stability of the C-C bonds in the butyl chain and the thermal behavior of other alkyl-substituted biphenyls.
5% Weight Loss (TGA)380 - 420 °CThis temperature represents the initial stage of significant thermal decomposition.
Temperature of Maximum Decomposition Rate (DTG)400 - 450 °CThe peak of the derivative thermogram, indicating the point of the most rapid weight loss.
Thermal Degradation Profile

The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism, primarily involving the cleavage of the butyl side chain. Research on the pyrolysis of n-butylbenzene, a structurally similar compound, indicates that the primary degradation pathway is the homolytic cleavage of the benzylic Cα-Cβ bond. This is due to the relative weakness of this bond and the stability of the resulting benzyl-type radical.

The proposed primary degradation pathway for this compound involves the initial cleavage of the Cα-Cβ bond of the butyl group, leading to the formation of a 4-phenylbenzyl radical and a propyl radical. The propyl radical is unstable at elevated temperatures and is likely to undergo further decomposition, primarily through β-scission, to yield ethylene (B1197577) and a methyl radical. These smaller radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction and recombination, leading to a complex mixture of final degradation products.

Table 2: Predicted Primary Thermal Degradation Products of this compound

Degradation ProductChemical FormulaMolar Mass ( g/mol )Predicted Formation Pathway
BiphenylC12H10154.21Hydrogen abstraction by the this compound radical or subsequent reactions of other fragments.
TolueneC7H892.14Recombination of a methyl radical with a phenyl radical, or other secondary reactions.
EthylbenzeneC8H10106.17Recombination of a methyl radical with a benzyl (B1604629) radical.
StyreneC8H8104.15Dehydrogenation of ethylbenzene.
PropeneC3H642.08Isomerization and subsequent reactions of the propyl radical.
EthyleneC2H428.05β-scission of the propyl radical.
MethaneCH416.04Hydrogen abstraction by methyl radicals.
HydrogenH22.02Various dehydrogenation reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Allow the instrument to equilibrate at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • Determine the onset temperature of decomposition, the temperatures at which 5%, 10%, and 50% weight loss occurs, and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the cell at a starting temperature of -20 °C.

  • Thermal Program:

    • Heat the sample from -20 °C to 200 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature and the peak temperature of any endothermic or exothermic events, such as melting.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal degradation products of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature to a point above the decomposition temperature determined by TGA (e.g., 500 °C).

    • GC:

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 35-550 m/z.

  • Analysis:

    • Initiate the pyrolysis, which will rapidly heat the sample and introduce the degradation products into the GC-MS system.

    • Identify the separated degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

Proposed Thermal Degradation Pathway of this compound

G Proposed Primary Thermal Degradation Pathway of this compound cluster_initial Initiation cluster_propagation Propagation cluster_termination Termination / Secondary Products This compound This compound 4-Phenylbenzyl_Radical 4-Phenylbenzyl_Radical This compound->4-Phenylbenzyl_Radical Heat (Δ) Homolytic Cleavage Propyl_Radical Propyl_Radical This compound->Propyl_Radical Heat (Δ) Homolytic Cleavage Biphenyl Biphenyl 4-Phenylbenzyl_Radical->Biphenyl + H• Ethylene Ethylene Propyl_Radical->Ethylene β-scission Methyl_Radical Methyl_Radical Propyl_Radical->Methyl_Radical β-scission Methane Methane Methyl_Radical->Methane + H•

Caption: Proposed primary thermal degradation pathway of this compound.

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Thermal Analysis of this compound cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Output & Interpretation Sample This compound Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Thermal Stability (Decomposition Temperature) TGA->TGA_Data DSC_Data Phase Transitions (Melting Point) DSC->DSC_Data PyGCMS_Data Degradation Products (Identification) PyGCMS->PyGCMS_Data

Caption: Workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to 4-Butylbiphenyl: Historical Context and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl (B1272922) is a biphenyl (B1667301) derivative characterized by a butyl group attached to one of the phenyl rings at the para position. Biphenyl and its alkylated derivatives have been of significant interest to the scientific community for over a century due to their diverse applications, ranging from heat transfer agents and dye carriers to their role as key structural motifs in liquid crystals and pharmaceutical compounds. This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its physicochemical properties.

Historical Context and Discovery

The precise historical moment of the first synthesis of 4-n-butylbiphenyl is not prominently documented in readily available literature. However, its discovery can be situated within the broader history of biphenyl chemistry, which saw significant advancements in the late 19th and early 20th centuries. Early methods for the formation of the biphenyl core laid the groundwork for the synthesis of its numerous derivatives.

Key historical synthetic methodologies that would have enabled the preparation of this compound include:

  • Wurtz-Fittig Reaction (ca. 1862): This reaction, an extension of the Wurtz reaction, involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While conceptually applicable, this method often suffered from low yields and the formation of numerous side products.[1]

  • Gomberg-Bachmann Reaction (1924): This reaction provided a more direct route to unsymmetrical biaryls.[2][3] It involves the base-induced coupling of an aromatic diazonium salt with another aromatic compound.[2][3] The synthesis of this compound via this method would involve the diazotization of 4-butylaniline (B89568) and its subsequent reaction with benzene (B151609).

  • Friedel-Crafts Alkylation (1877): This versatile reaction allows for the alkylation of aromatic rings.[4][5] The direct alkylation of biphenyl with a butylating agent (e.g., 1-chlorobutane (B31608) or butene) in the presence of a Lewis acid catalyst like aluminum chloride or ferric chloride would be a plausible, though potentially challenging, route due to the possibility of polysubstitution and rearrangement of the alkyl group.[4][6]

The development of liquid crystals in the latter half of the 20th century spurred further interest in alkylated biphenyls, as these compounds often exhibit the necessary mesophasic properties.[7][8]

Physicochemical Properties

The following tables summarize the key physicochemical and spectral properties of this compound and its related isomers.

Table 1: Physicochemical Properties of Butylbiphenyl Isomers

Property4-n-Butylbiphenyl4-sec-Butylbiphenyl4-tert-Butylbiphenyl
CAS Number 37909-95-816236-40-11625-92-9
Molecular Formula C₁₆H₁₈C₁₆H₁₈C₁₆H₁₈
Molecular Weight 210.31 g/mol 210.31 g/mol 210.31 g/mol
Appearance --White to pale yellow crystals or powder
Melting Point --126-130 °C
Boiling Point --190-192 °C at 13 mmHg

Data sourced from PubChem and commercial supplier information.[9][10] Data for 4-n-butylbiphenyl is less commonly reported.

Table 2: Spectroscopic Data for 4-tert-Butylbiphenyl

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons and aromatic protons.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the aromatic carbons.
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
IR Spectroscopy Absorption bands characteristic of aromatic C-H stretching and bending, and C-C stretching vibrations.
UV-Vis Spectroscopy Absorption maxima in the ultraviolet region typical for substituted biphenyls.

Spectral data is available through public databases such as PubChem and SpectraBase.[9]

Experimental Protocols

Historical Synthesis Approach: Gomberg-Bachmann Reaction

This method represents a classical approach to forming unsymmetrical biphenyls.

Reaction Principle: The reaction proceeds through the generation of an aryl radical from a diazonium salt, which then attacks another aromatic ring.

Gomberg_Bachmann 4-Butylaniline 4-Butylaniline 4-Butyldiazonium salt 4-Butyldiazonium salt 4-Butylaniline->4-Butyldiazonium salt NaNO₂, HCl This compound This compound 4-Butyldiazonium salt->this compound Benzene, NaOH

Caption: General workflow of the Gomberg-Bachmann reaction for this compound synthesis.

Experimental Protocol (Representative):

  • Diazotization of 4-Butylaniline:

    • Dissolve 4-butylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes after the addition is complete to ensure the full formation of the 4-butyldiazonium chloride solution.

  • Coupling Reaction:

    • In a separate, larger flask equipped with a mechanical stirrer, place a large excess of benzene.

    • Slowly add the cold diazonium salt solution to the benzene with vigorous stirring.

    • Gradually add a solution of sodium hydroxide (B78521) to promote the coupling reaction.

  • Work-up and Purification:

    • After the reaction is complete, separate the benzene layer.

    • Wash the benzene layer with water and then with a dilute acid solution to remove any unreacted bases.

    • Dry the benzene layer over anhydrous sodium sulfate.

    • Remove the excess benzene by distillation.

    • The crude this compound can be purified by fractional distillation or recrystallization.

Note: The Gomberg-Bachmann reaction is known for its modest yields due to the formation of various side products.[2]

Modern Synthesis Approach: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile modern method for the synthesis of biaryls.

Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and reductive elimination to yield the biphenyl product.

Suzuki_Coupling 4-Bromobutane 4-Bromobutane 4-Butylphenylboronic acid 4-Butylphenylboronic acid 4-Bromobutane->4-Butylphenylboronic acid 1. Mg, THF 2. B(OMe)₃ 3. H₃O⁺ 4-Butylphenylboronic acidBromobenzene 4-Butylphenylboronic acidBromobenzene This compound This compound 4-Butylphenylboronic acidBromobenzene->this compound Pd catalyst, Base

Caption: A possible synthetic route to this compound using Suzuki-Miyaura coupling.

Experimental Protocol (Representative):

  • Materials:

    • 4-Butylphenylboronic acid (or its ester derivative)

    • Bromobenzene (or another suitable aryl halide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent (e.g., toluene, dioxane, or a mixture with water)

  • Procedure:

    • To a reaction flask, add 4-butylphenylboronic acid, bromobenzene, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

    • Add the degassed solvent(s).

    • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Biological Activity and Toxicology

Specific toxicological data and studies on the biological activity of 4-n-butylbiphenyl are limited in the public domain. However, the toxicology of biphenyl and some of its derivatives has been studied. Biphenyl itself can cause renal and liver toxicity in animal studies.[6] Its metabolites, particularly hydroxylated biphenyls, are thought to play a role in its toxicity and potential genotoxicity.[6]

A case report has documented an instance of accidental intoxication by a substituted butylbiphenyl derivative, 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol, which caused prolonged nausea and vomiting without significant organ damage.[11] This suggests that substituted butylbiphenyls can have biological effects, although the toxicity profile will depend on the specific substitution pattern.

The biological effects of some alkylated phenols, which share structural similarities with hydroxylated biphenyls, have been investigated. For instance, 2,4-di-tert-butylphenol (B135424) has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties.

Given the limited specific data for this compound, any handling or use of this compound should be conducted with appropriate safety precautions, assuming potential for toxicity based on the broader class of biphenyl compounds.

Conclusion

This compound is a compound with a rich historical context rooted in the development of fundamental organic reactions. While its initial discovery is not clearly chronicled, its synthesis is achievable through both classical methods like the Gomberg-Bachmann reaction and modern, highly efficient techniques such as the Suzuki-Miyaura coupling. The physicochemical properties of its isomers have been characterized, though more data on the n-butyl derivative would be beneficial. The biological activity of this compound remains an area for further investigation, with current understanding largely extrapolated from studies on the parent biphenyl molecule and other derivatives. This guide provides a foundational resource for researchers and professionals working with or interested in the synthesis and properties of this compound.

References

An In-depth Technical Guide to the Applications of 4-Butylbiphenyl in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylbiphenyl (B1272922) and its derivatives represent a versatile class of organic compounds that have found significant applications in various domains of material science. The unique combination of a rigid biphenyl (B1667301) core and a flexible butyl chain imparts these molecules with desirable properties for the development of advanced materials. This technical guide provides a comprehensive overview of the role of this compound in the formulation of liquid crystals, the synthesis of high-performance polymers, and the fabrication of organic electronic devices. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of these materials.

Liquid Crystals

Derivatives of this compound, particularly 4-alkyl-4'-cyanobiphenyls, are fundamental components in the formulation of liquid crystal displays (LCDs). The elongated molecular structure and the presence of a polar cyano group contribute to the formation of stable nematic and smectic mesophases over a wide temperature range.

The length of the alkyl chain in 4-alkyl-4'-cyanobiphenyls significantly influences their mesomorphic behavior and physical properties. The butyl derivative, 4-butyl-4'-cyanobiphenyl (4CB), and its longer-chain analogs are well-studied examples.

CompoundAbbreviationCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
4-Pentyl-4'-cyanobiphenyl5CB22.535.0+11.50.18
4-Hexyl-4'-cyanobiphenyl6CB14.529.0+10.00.16
4-Heptyl-4'-cyanobiphenyl7CB30.042.8+9.50.15
4-Octyl-4'-cyanobiphenyl8CB21.540.5+8.50.14

Note: The properties listed are typical values and can vary slightly depending on the measurement conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including 4-alkyl-4'-cyanobiphenyls.[1]

Materials:

Procedure:

  • In a round-bottom flask, combine 4-bromoalkylbenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as a mixture of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed toluene and deionized water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 4-alkyl-4'-cyanobiphenyl.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Bromoalkylbenzene 4-Bromoalkylbenzene Reaction_Mixture Reaction_Mixture 4-Bromoalkylbenzene->Reaction_Mixture 4-Cyanophenylboronic_acid 4-Cyanophenylboronic_acid 4-Cyanophenylboronic_acid->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Mixture Solvent (Toluene/Water) Solvent (Toluene/Water) Solvent (Toluene/Water)->Reaction_Mixture Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Reaction_Mixture Heating Heating Heating->Reaction_Mixture Extraction Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Final_Product Final_Product Purification->Final_Product Pure 4-Alkyl-4'-cyanobiphenyl Reaction_Mixture->Extraction Reaction Completion

Suzuki-Miyaura Coupling for 4-Alkyl-4'-cyanobiphenyl Synthesis

High-Performance Polymers

4-Vinylbiphenyl (B1584822), a derivative of this compound, serves as a valuable monomer for the synthesis of high-performance polymers. The resulting poly(4-vinylbiphenyl) exhibits excellent thermal stability and mechanical strength due to the rigid biphenyl units in its backbone.[2]

Poly(4-vinylbiphenyl) possesses a high glass transition temperature (Tg), making it suitable for applications requiring dimensional stability at elevated temperatures.

PropertyValue
Glass Transition Temperature (Tg)~138 °C
Molecular Weight (Mw)Typically > 100,000 g/mol
SolubilitySoluble in organic solvents like THF, toluene

Note: The properties can vary depending on the molecular weight and polydispersity of the polymer.

Free radical polymerization is a common method for synthesizing poly(4-vinylbiphenyl).[3]

Materials:

  • 4-Vinylbiphenyl (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolve 4-vinylbiphenyl and AIBN in toluene in a reaction vessel. The monomer to initiator ratio will determine the final molecular weight.

  • Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere (e.g., nitrogen) to initiate the polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical Initiator Radical AIBN->Radical Heat Growing_Chain R-(M)n• ... Radical->Growing_Chain:head + Monomer Monomer 4-Vinylbiphenyl Growing_Chain:head->Growing_Chain:head Two_Chains Two Growing Chains Growing_Chain->Two_Chains Dead_Polymer Poly(4-vinylbiphenyl) Two_Chains->Dead_Polymer Combination or Disproportionation

Mechanism of Free Radical Polymerization of 4-Vinylbiphenyl

Organic Electronics

The biphenyl moiety is a common building block in organic semiconductors used in devices such as Organic Light-Emitting Diodes (OLEDs). The introduction of a butyl group can enhance the solubility and film-forming properties of these materials without significantly compromising their electronic characteristics. Butylphenyl-substituted compounds are often employed in the hole-transporting layer (HTL) of OLEDs to facilitate the efficient injection and transport of positive charge carriers.

Materials incorporating the 4-butylphenyl group can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode. The butyl group can also improve the morphological stability of the thin films, which is crucial for the long-term performance of OLED devices.

The inclusion of butylphenyl-substituted materials in the HTL can lead to enhanced device performance.

Device StructureHost MaterialDopantHTL MaterialCurrent Efficiency (cd/A)External Quantum Efficiency (%)
ITO/HTL/EML/ETL/LiF/AlCBPIr(ppy)₃NPB~50-60~15-18
ITO/HTL/EML/ETL/LiF/AlCBPIr(ppy)₃Poly-TPD (with butylphenyl groups)~51.6~14.6

Note: CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; Ir(ppy)₃ = Tris(2-phenylpyridine)iridium(III); NPB = N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine; Poly-TPD = Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine. Performance data is illustrative and depends on the specific device architecture.[4]

The fabrication of an OLED device involves the sequential deposition of several thin organic and inorganic layers onto a transparent conductive substrate.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (Vacuum Thermal Evaporation) cluster_encapsulation Encapsulation Substrate Glass Substrate ITO ITO (Anode) Cleaning Substrate->ITO HTL Hole-Transport Layer (e.g., with 4-Butylphenyl derivative) ITO->HTL EML Emissive Layer HTL->EML ETL Electron-Transport Layer EML->ETL EIL Electron-Injection Layer (LiF) ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Device Encapsulation (to prevent degradation) Cathode->Encapsulation

General Workflow for the Fabrication of a Multilayer OLED

This compound and its derivatives are valuable components in the toolkit of material scientists. Their incorporation into liquid crystals, polymers, and organic electronic materials allows for the fine-tuning of physical and electronic properties to meet the demands of advanced applications. The synthetic versatility of the biphenyl core, combined with the processability enhancements offered by the butyl group, ensures that these compounds will continue to be an active area of research and development for the foreseeable future. This guide has provided an overview of their key applications, along with fundamental data and experimental protocols to aid researchers in this exciting field.

References

4-Butylbiphenyl: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl (B1272922) is a key intermediate in organic synthesis, valued for its biphenyl (B1667301) core structure combined with a flexible butyl chain. This unique combination allows for its use as a precursor in the synthesis of a wide array of more complex molecules with applications in materials science, particularly in the development of liquid crystals, as well as in the pharmaceutical industry for the creation of novel therapeutic agents. The biphenyl moiety provides a rigid, aromatic scaffold that can be further functionalized, while the butyl group can influence physical properties such as solubility and melting point, and can also be a site for further chemical modification. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and quantitative data.

Core Synthetic Transformations

This compound can undergo a variety of chemical transformations, primarily through electrophilic aromatic substitution on the biphenyl rings and reactions involving the butyl group. The electron-donating nature of the alkyl group generally directs electrophilic attack to the ortho and para positions of the substituted ring. However, due to steric hindrance from the butyl group, substitution at the para' position on the unsubstituted ring is also a significant consideration.

Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the introduction of alkyl and acyl groups onto the biphenyl scaffold. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Further alkylation of this compound can be achieved, although controlling the position and degree of substitution can be challenging due to the activating nature of the alkyl groups, which can lead to polyalkylation.[1] A common example in the literature is the synthesis of 4,4'-di-tert-butylbiphenyl (B167987) from biphenyl, which provides a well-documented protocol that can be adapted for other alkylating agents with this compound.[2][3][4]

Table 1: Quantitative Data for a Representative Friedel-Crafts Alkylation

ProductStarting MaterialAlkylating AgentCatalystSolventYieldReference
4,4'-Di-tert-butylbiphenylBiphenyltert-Butyl chlorideAnhydrous Ferric ChlorideDichloromethane70%[2]
4,4'-Di-tert-butylbiphenylBiphenyltert-Butyl chlorideAluminum foil (activated)Dichloromethane62%[3]

Experimental Protocol: Synthesis of 4,4'-Di-tert-butylbiphenyl (Representative Alkylation) [2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve biphenyl in dichloromethane.

  • Catalyst Addition: Add anhydrous ferric chloride to the stirred solution.

  • Reagent Addition: Slowly add tert-butyl chloride to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately one hour. The evolution of HCl gas should be observed.

  • Workup: After cooling, pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with 10% hydrochloric acid and water.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol.

Logical Workflow for Friedel-Crafts Alkylation

Caption: Workflow for a typical Friedel-Crafts alkylation.

The introduction of an acyl group via Friedel-Crafts acylation is a valuable transformation for producing ketone derivatives, which are versatile intermediates for further synthetic modifications.[5][6] The reaction of biphenyl with acylating agents like acetic anhydride (B1165640) in the presence of a Lewis acid is a well-established procedure.[5] The resulting acetylbiphenyl can be a precursor to various pharmaceuticals.

Table 2: Quantitative Data for a Representative Friedel-Crafts Acylation

ProductStarting MaterialAcylating AgentCatalystSolventYieldReference
4-AcetylbiphenylBiphenylAcetic AnhydrideFeCl₃·6H₂OIonic Liquid65-94%[6]
4-Phenylbenzoyl-propionic acidBiphenylSuccinic AnhydrideAlCl₃DichloromethaneHigh[5]

Experimental Protocol: Synthesis of 4-Acetylbiphenyl (Representative Acylation) [6]

  • Reaction Setup: In a reaction vessel, combine the benzene (B151609) derivative (e.g., biphenyl), the acylating agent (e.g., acetic anhydride), and the Lewis acid catalyst (e.g., FeCl₃·6H₂O) in an appropriate solvent, such as an ionic liquid.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60°C) and stir until the starting material is fully consumed, as monitored by GC-MS.

  • Workup and Purification: The workup procedure will depend on the solvent system used. For ionic liquids, extraction with an organic solvent followed by washing and drying is typical. The product can then be purified by chromatography or recrystallization.

Logical Pathway for Friedel-Crafts Acylation

G Biphenyl Derivative Biphenyl Derivative Reaction Mixture Reaction Mixture Biphenyl Derivative->Reaction Mixture Acylating Agent Acylating Agent Acylating Agent->Reaction Mixture Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Product Product Heating & Stirring->Product

Caption: General pathway for Friedel-Crafts acylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] To utilize this compound in a Suzuki coupling, it must first be converted into a suitable organoboron derivative, typically a boronic acid or a boronic ester. This is usually achieved by halogenating this compound and then reacting the resulting aryl halide with a boron-containing reagent. Alternatively, 4-butylphenylboronic acid can be directly coupled with an aryl halide.[9][10][11]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldReference
4-Bromoacetophenone4-Butylphenylboronic acidPd(II) complexKOHIPA-waterModerate[9]
Aryl bromide(4-(Butylsulfinyl)phenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/WaterN/A[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, the organoboron reagent (in a slight excess), and the base.

  • Catalyst Addition: Add the palladium catalyst and any necessary ligands.

  • Solvent Addition: Add the degassed solvent(s).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-100°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R'-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation [R-B(OH)3]- Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Nitration

Nitration of this compound, an electrophilic aromatic substitution, is expected to introduce a nitro group (-NO₂) onto the aromatic rings. The butyl group is an activating, ortho,para-directing group. Therefore, nitration is likely to occur at the positions ortho to the butyl group and at the para' position of the unsubstituted ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[12][13]

Experimental Protocol: General Procedure for Aromatic Nitration [13]

  • Acid Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Substrate Addition: Gradually add this compound to the cooled acid mixture while maintaining a low temperature.

  • Reaction Conditions: Allow the reaction to proceed at a controlled temperature, often with continued cooling, followed by stirring at room temperature.

  • Workup: Pour the reaction mixture over ice and extract the product with a suitable organic solvent. Wash the organic layer with water and a dilute base solution to remove residual acid.

  • Purification: Dry the organic layer, remove the solvent, and purify the product, typically by recrystallization or chromatography.

Halogenation

Halogenation of this compound can be achieved through electrophilic aromatic substitution using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). The positions of substitution are governed by the directing effects of the butyl group, favoring the ortho and para' positions.

Applications in Materials Science and Drug Development

Liquid Crystals

Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid, rod-like structure.[14][15][16][17][18] The introduction of a butyl chain, as in this compound, provides the necessary flexibility to the molecule, which is crucial for the formation of mesophases. Further functionalization of this compound allows for the synthesis of a wide variety of liquid crystalline materials with tailored properties for applications in displays and other optical devices.

Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[19][20] Biphenyl derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. This compound serves as a valuable starting material for the synthesis of novel drug candidates, where the biphenyl core can interact with biological targets and the butyl group can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis. Its biphenyl core allows for a range of functionalization reactions, including Friedel-Crafts alkylation and acylation, Suzuki-Miyaura coupling, nitration, and halogenation. These transformations open avenues for the creation of complex molecules with significant applications in the fields of materials science, particularly liquid crystals, and drug discovery. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Unraveling the Solid State of 4-Butylbiphenyl: A Technical Guide to its Crystal Structure and Potential Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Crystal Structure of 4-Butylbiphenyl

In the absence of a definitive single-crystal X-ray diffraction study for this compound, its structural characteristics can be inferred by analyzing the well-documented crystal structure of biphenyl (B1667301) and considering the impact of the butyl substituent.

The biphenyl molecule is known to adopt a planar or near-planar conformation in the solid state, leading to efficient crystal packing. The introduction of a butyl group at the 4-position is expected to influence this packing arrangement. The flexible nature of the n-butyl chain may introduce conformational variability, which could, in turn, lead to different packing motifs and the potential for polymorphism.

Table 1: Predicted Crystallographic Parameters for this compound (based on Biphenyl)

ParameterBiphenyl (Experimental)This compound (Predicted)
Crystal SystemMonoclinicMonoclinic or Triclinic
Space GroupP2₁/cP2₁/c, P-1, or other common space groups for organic molecules
a (Å)8.12Expected to be larger to accommodate the butyl group
b (Å)5.63Expected to be larger
c (Å)9.51Expected to be larger
β (°)95.1May deviate from biphenyl's value
Z2Likely to be 2 or 4

Polymorphism: The Potential for Multiple Crystal Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceuticals and other advanced materials. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability.

For this compound, the conformational flexibility of the butyl group, combined with various possible intermolecular interactions (such as van der Waals forces and potential weak C-H···π interactions), creates a landscape where multiple stable or metastable crystal forms could exist. The specific conditions of crystallization, including the choice of solvent, cooling rate, and temperature, would likely play a crucial role in determining which polymorphic form is obtained.

Polymorph_Relationship cluster_conditions Crystallization Conditions cluster_polymorphs Polymorphic Forms of this compound Solvent Solvent Solution This compound in Solution Temperature Temperature CoolingRate Cooling Rate Form_I Form I (Stable) Form_II Form II (Metastable) Form_II->Form_I Transformation Form_III Form III (Metastable) Form_III->Form_I Transformation Solution->Form_I Crystallization Solution->Form_II Crystallization Solution->Form_III Crystallization

Caption: Logical relationship between crystallization conditions and the formation of different polymorphs.

Experimental Protocols for Solid-State Characterization

To definitively determine the crystal structure and investigate the potential polymorphism of this compound, a series of experimental techniques would be employed.

Synthesis and Crystallization
  • Synthesis: this compound can be synthesized through established organic chemistry methods, such as a Suzuki coupling reaction between 4-butylphenylboronic acid and a phenyl halide.

  • Purification: The crude product should be purified to a high degree (typically >99%) using techniques like column chromatography or recrystallization to ensure that impurities do not interfere with crystal growth.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by methods such as:

    • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample and is a powerful tool for identifying different polymorphic forms, each of which will produce a unique diffraction pattern.

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Phase Analysis: The resulting diffractogram is compared to known patterns or patterns calculated from single-crystal data to identify the crystalline phase(s) present.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is essential for identifying phase transitions, such as melting and solid-solid transitions between polymorphs.

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The resulting thermogram shows peaks or changes in the baseline corresponding to thermal events. Endothermic peaks typically represent melting or solid-solid transitions, while exothermic peaks can indicate crystallization or other transformations.

Spectroscopic Techniques (FT-IR and Raman)

Vibrational spectroscopy can be used to differentiate between polymorphs, as the different crystal packing and molecular conformations can lead to subtle but measurable differences in the vibrational spectra.

  • Sample Preparation: The sample can be analyzed as a solid powder.

  • Data Collection: An infrared or Raman spectrum of the sample is recorded.

  • Spectral Comparison: The spectra of different batches or samples prepared under different crystallization conditions are compared to identify any variations that may indicate the presence of different polymorphs.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Solid-State Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization SCXRD Single-Crystal XRD Crystallization->SCXRD PXRD Powder XRD Crystallization->PXRD DSC DSC Analysis Crystallization->DSC Spectroscopy FT-IR/Raman Spectroscopy Crystallization->Spectroscopy Structure_Det Crystal Structure Determination SCXRD->Structure_Det Polymorph_ID Polymorph Identification PXRD->Polymorph_ID Thermo_Rel Thermodynamic Relationship DSC->Thermo_Rel Spectroscopy->Polymorph_ID Final_Report Final_Report Structure_Det->Final_Report Comprehensive Report Polymorph_ID->Final_Report Comprehensive Report Thermo_Rel->Final_Report Comprehensive Report

Caption: A typical experimental workflow for the characterization of crystal structure and polymorphism.

Conclusion

A thorough understanding of the crystal structure and polymorphism of this compound is fundamental for its effective application in various scientific and industrial fields. Although a definitive crystal structure is not yet publicly available, the principles outlined in this guide provide a solid framework for its prediction and experimental determination. The detailed protocols for synthesis, crystallization, and characterization using techniques such as SC-XRD, PXRD, DSC, and vibrational spectroscopy offer a clear roadmap for researchers to fully elucidate the solid-state properties of this compound. Such investigations are crucial for controlling the physical properties of this compound and for the rational design of new materials and pharmaceutical products.

Methodological & Application

Application Notes and Protocols: Purification of Crude 4-Butylbiphenyl by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of crude 4-butylbiphenyl (B1272922) using column chromatography. This technique is essential for obtaining high-purity this compound, a crucial intermediate in various research and development applications, including the synthesis of liquid crystals and active pharmaceutical ingredients.

Principle of Separation

Column chromatography is a preparative purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For the purification of this compound, a non-polar compound, a polar stationary phase like silica (B1680970) gel is typically used in conjunction with a non-polar mobile phase. Less polar compounds, such as this compound, will have weaker interactions with the stationary phase and will therefore elute faster than more polar impurities. By carefully selecting the mobile phase, a high degree of separation can be achieved.

Data Presentation

The efficiency of the purification process is typically evaluated by comparing the purity of the material before and after chromatography, as well as the overall yield of the purified product.

ParameterCrude this compoundPurified this compound
Purity (by GC/HPLC) Variable (e.g., 85-95%)>99%
Yield N/ATypically 70-90%
Physical Appearance Yellowish oil or solidWhite crystalline solid

Experimental Protocols

This section details the necessary steps for the successful purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Glass chromatography column

  • Separatory funnel (for column loading)

  • Collection flasks or test tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Step 1: Slurry Preparation and Column Packing
  • A glass chromatography column is securely clamped in a vertical position. A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.[2]

  • The required amount of silica gel is weighed out (typically 20-50 times the weight of the crude sample).[2]

  • A slurry is prepared by mixing the silica gel with the initial, least polar mobile phase (e.g., pure hexane) in a beaker.

  • The slurry is carefully poured into the column. The column is gently tapped to ensure even packing and to remove any air bubbles.[3]

  • A layer of sand is carefully added to the top of the silica gel bed to prevent disturbance during solvent and sample addition.[2]

  • The mobile phase is allowed to drain until it is level with the top of the sand layer. The column should not be allowed to run dry at any point.

Step 2: Sample Loading
  • The crude this compound is dissolved in a minimal amount of a suitable solvent, ideally the mobile phase or a slightly more polar solvent in which it is highly soluble.

  • This concentrated solution is carefully loaded onto the top of the silica gel column using a pipette or separatory funnel.

  • The sample is allowed to adsorb onto the silica gel by draining the solvent until it is level with the sand.

Step 3: Elution and Fraction Collection
  • The elution process begins by adding the mobile phase to the top of the column. A typical starting mobile phase for this compound would be pure hexane or petroleum ether.

  • The polarity of the mobile phase can be gradually increased by adding small percentages of a more polar solvent like ethyl acetate (e.g., 1-2% ethyl acetate in hexane) to facilitate the elution of the desired compound. This is known as a gradient elution.

  • The eluent is collected in a series of fractions in flasks or test tubes.[1]

Step 4: Analysis of Fractions
  • The composition of the collected fractions is monitored by Thin-Layer Chromatography (TLC).[1]

  • A small spot from each fraction is applied to a TLC plate, which is then developed in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).

  • The spots corresponding to this compound are visualized under a UV lamp.

  • Fractions containing the pure compound are combined.

Step 5: Isolation of Purified Product
  • The combined pure fractions are concentrated using a rotary evaporator to remove the mobile phase.

  • The resulting purified this compound is dried under vacuum to remove any residual solvent.

  • The final product is weighed to determine the yield, and its purity is confirmed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Glass Column pack_column Pack with Silica Gel Slurry prep_column->pack_column add_sand Add Protective Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_sample Load onto Column dissolve_sample->load_sample adsorb_sample Adsorb Sample onto Silica load_sample->adsorb_sample add_mobile_phase Add Mobile Phase (Elution) collect_fractions Collect Fractions add_mobile_phase->collect_fractions tlc_analysis Analyze Fractions by TLC combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent dry_product Dry Purified Product evaporate_solvent->dry_product end End dry_product->end start Start start->prep_column

Caption: Workflow for the purification of this compound.

References

Purifying 4-Butylbiphenyl: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and technical guidance for the purification of 4-Butylbiphenyl using recrystallization techniques. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimal solvent systems, experimental procedures, and expected outcomes to achieve high-purity this compound suitable for further research and development applications.

Abstract

Introduction to Recrystallization

Recrystallization is a purification process that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities, present in smaller concentrations, remain dissolved in the solvent. This process, when executed correctly, can significantly enhance the purity of the compound.

Solvent Selection for this compound

The choice of solvent is a critical step in a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High solvency for this compound at elevated temperatures.

  • Low solvency for this compound at low temperatures.

  • High or very low solvency for impurities.

  • Chemical inertness towards this compound.

  • A relatively low boiling point for easy removal from the purified crystals.

Based on the nonpolar nature of the biphenyl (B1667301) core and the alkyl chain of this compound, solvents of intermediate polarity or mixed-solvent systems are generally effective.

Table 1: Qualitative Solubility of Biphenyl Derivatives in Common Solvents

SolventPolaritySuitability for this compound RecrystallizationRationale
WaterHighPoorThis compound is a nonpolar compound and is largely insoluble in water, even at elevated temperatures.
HexaneLowPoorLikely to dissolve this compound well even at room temperature, which would result in poor recovery.
Ethanol (B145695)IntermediateGood CandidateOffers a good balance of solubility characteristics, dissolving the compound when hot and allowing for crystallization upon cooling.
Ethanol/WaterMixedExcellent CandidateA mixed-solvent system where this compound is dissolved in a minimum of hot ethanol (the "good" solvent), followed by the addition of hot water (the "poor" solvent) to induce crystallization upon cooling.
AcetoneIntermediatePossible CandidateIts low boiling point might not provide a sufficient solubility differential between hot and cold states for optimal crystal recovery.

Note: This table is based on general principles and data for structurally similar compounds like 4-methylbiphenyl (B165694) and 4,4'-di-tert-butylbiphenyl (B167987) due to the lack of specific quantitative solubility data for this compound.

Experimental Protocols

The following are detailed protocols for single-solvent and mixed-solvent recrystallization of this compound.

Single-Solvent Recrystallization Protocol (Using Ethanol)

This protocol outlines the procedure for recrystallizing this compound from a single solvent, ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Mixed-Solvent Recrystallization Protocol (Using Ethanol/Water)

This protocol is recommended when a single solvent does not provide a sufficient solubility differential.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Cloudiness: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Data Presentation

While specific quantitative data for this compound is scarce, the following table provides a template for recording experimental results. Researchers are encouraged to determine these values for their specific experimental conditions.

Table 2: Recrystallization of this compound - Experimental Data (Template)

ParameterSingle-Solvent (Ethanol)Mixed-Solvent (Ethanol/Water)
Starting Mass of Crude this compound (g)
Volume of "Good" Solvent (Ethanol) (mL)
Volume of "Poor" Solvent (Water) (mL)N/A
Mass of Purified this compound (g)
Recrystallization Yield (%)
Melting Point of Crude Product (°C)
Melting Point of Purified Product (°C)
Purity of Crude Product (%)
Purity of Purified Product (%)

Yield and purity are highly dependent on the initial purity of the crude product and the precise execution of the protocol.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization S_Start Start with Crude this compound S_Dissolve Dissolve in Minimum Hot Ethanol S_Start->S_Dissolve S_HotFilter Hot Filtration (Optional) S_Dissolve->S_HotFilter S_Cool Cool to Room Temperature S_HotFilter->S_Cool S_IceBath Cool in Ice Bath S_Cool->S_IceBath S_Filter Vacuum Filtration S_IceBath->S_Filter S_Wash Wash with Cold Ethanol S_Filter->S_Wash S_Dry Dry Purified Crystals S_Wash->S_Dry S_End Pure this compound S_Dry->S_End M_Start Start with Crude this compound M_Dissolve Dissolve in Minimum Hot Ethanol M_Start->M_Dissolve M_AddWater Add Hot Water until Cloudy M_Dissolve->M_AddWater M_Clarify Add Hot Ethanol to Clarify M_AddWater->M_Clarify M_Cool Cool to Room Temperature M_Clarify->M_Cool M_IceBath Cool in Ice Bath M_Cool->M_IceBath M_Filter Vacuum Filtration M_IceBath->M_Filter M_Wash Wash with Cold Ethanol/Water M_Filter->M_Wash M_Dry Dry Purified Crystals M_Wash->M_Dry M_End Pure this compound M_Dry->M_End

Caption: Experimental workflows for recrystallization.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible CauseSolution
No crystals form upon coolingToo much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.
Oiling out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool more slowly.
Low recovery yieldToo much solvent was used. Crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Always use ice-cold solvent for washing. Preheat the filtration apparatus.
Crystals are coloredColored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Conclusion

The protocols described in this application note provide a robust framework for the purification of this compound by recrystallization. While the mixed-solvent system of ethanol and water is often an excellent choice for biphenyl derivatives, the single-solvent method with ethanol can also be effective. The selection of the appropriate method and careful execution of the procedure are crucial for achieving high purity and yield. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific sample of this compound.

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation and purity assessment of small molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 4-butylbiphenyl (B1272922), a key intermediate in the synthesis of various organic materials and active pharmaceutical ingredients. Understanding the NMR profile of this compound is crucial for reaction monitoring, quality control, and characterization of novel derivatives.

Molecular Structure and Numbering

The structure of this compound with the IUPAC numbering system is shown below. This numbering is used for the assignment of NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of related structures, including n-butylbenzene and substituted biphenyls.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~ 7.60Doublet (d)~ 7.5
H-2, H-6~ 7.50Doublet (d)~ 8.0
H-3', H-5'~ 7.43Triplet (t)~ 7.5
H-4'~ 7.34Triplet (t)~ 7.3
H-3, H-5~ 7.25Doublet (d)~ 8.0
H-7 (α-CH₂)~ 2.65Triplet (t)~ 7.6
H-8 (β-CH₂)~ 1.64Sextet~ 7.5
H-9 (γ-CH₂)~ 1.39Sextet~ 7.4
H-10 (δ-CH₃)~ 0.94Triplet (t)~ 7.3
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
CarbonsChemical Shift (δ, ppm)
C-4~ 142.8
C-1'~ 141.1
C-1~ 138.3
C-2', C-6'~ 128.8
C-3, C-5~ 128.7
C-2, C-6~ 127.2
C-3', C-5'~ 127.0
C-4'~ 127.0
C-7 (α-CH₂)~ 35.4
C-8 (β-CH₂)~ 33.7
C-9 (γ-CH₂)~ 22.4
C-10 (δ-CH₃)~ 13.9

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule organic compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR on a standard 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans (NS): 16 to 64 (signal averaging to improve signal-to-noise)

  • Spectral Width (SW): -2 to 12 ppm

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled (zgpg30 or similar)

  • Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)

  • Spectral Width (SW): 0 to 220 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Temperature: 298 K (25 °C)

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants, as detailed in Tables 1 and 2.

Workflow Diagram

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference integrate Peak Picking & Integration reference->integrate assign Signal Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR spectral analysis of this compound.

Logical Relationship of Signal Assignments

The following diagram illustrates the logical relationship between the different proton signals in the this compound molecule and their expected splitting patterns due to spin-spin coupling.

Signal_Relationships H10 H-10 (δ-CH₃) H9 H-9 (γ-CH₂) H10->H9 J ≈ 7.3 Hz H8 H-8 (β-CH₂) H9->H8 J ≈ 7.4 Hz H7 H-7 (α-CH₂) H8->H7 J ≈ 7.5 Hz H2_6 H-2,6 H7->H2_6 No direct coupling H3_5 H-3,5 H3_5->H2_6 J ≈ 8.0 Hz H2_6_prime H-2',6' H3_5_prime H-3',5' H2_6_prime->H3_5_prime J ≈ 7.5 Hz H4_prime H-4' H3_5_prime->H4_prime J ≈ 7.5 Hz

Caption: Proton coupling relationships in this compound.

Application Notes and Protocols for the Mass Spectrum Fragmentation Analysis of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbiphenyl (B1272922) is an aromatic hydrocarbon of interest in various fields, including organic synthesis and materials science. Understanding its fragmentation pattern in mass spectrometry is crucial for its unambiguous identification in complex mixtures and for structural elucidation. This document provides a detailed interpretation of the electron ionization (EI) mass spectrum fragmentation of this compound, a summary of its characteristic ions, and a comprehensive experimental protocol for its analysis.

The fragmentation of this compound is primarily dictated by the lability of the butyl side chain and the stability of the biphenyl (B1667301) ring system. The resulting mass spectrum is characterized by a discernible molecular ion peak and several key fragment ions that arise from specific cleavage and rearrangement pathways.

Core Fragmentation Profile

Under electron ionization (EI) conditions, this compound (C₁₆H₁₈, molecular weight: 210.31 g/mol ) undergoes characteristic fragmentation. The electron beam's energy initiates the ionization of the molecule, forming a molecular ion (M⁺•) that is prone to dissociation. The primary fragmentation events involve the cleavage of the butyl group, leading to the formation of highly stable carbocations.

Quantitative Fragmentation Data

The expected relative abundances of the major ions in the electron ionization mass spectrum of this compound are summarized in the table below. This data is inferred from the known fragmentation patterns of similar alkylated aromatic compounds, particularly n-butylbenzene.

m/zIon AssignmentProposed FormulaRelative Abundance (%)
210[M]⁺•[C₁₆H₁₈]⁺•30
167[M - C₃H₇]⁺[C₁₃H₁₁]⁺100
154[M - C₄H₈]⁺• (McLafferty Rearrangement)[C₁₂H₁₀]⁺•45
153[C₁₂H₉]⁺[C₁₂H₉]⁺25
152[C₁₂H₈]⁺•[C₁₂H₈]⁺•20

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]⁺• at m/z 210) is dominated by two main pathways:

  • Benzylic Cleavage: This is the most favorable fragmentation route for alkyl-substituted aromatic compounds. It involves the cleavage of the C-C bond between the first and second carbon atoms of the butyl chain (β-cleavage relative to the biphenyl ring). This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable benzylic-type carbocation at m/z 167 . This fragment is often the base peak in the spectrum due to its significant resonance stabilization across the biphenyl system.

  • McLafferty Rearrangement: This is a characteristic rearrangement reaction for molecules containing a carbonyl group or, as in this case, an aromatic ring with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom from the butyl chain to the biphenyl ring via a six-membered transition state. This is followed by the elimination of a neutral butene molecule (C₄H₈), resulting in a radical cation at m/z 154 , which corresponds to the biphenyl molecular ion.

Further fragmentation of the biphenyl cation can lead to the loss of hydrogen atoms, giving rise to ions at m/z 153 and 152.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Serial Dilutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aromatic hydrocarbons.

  • Injector: Set to splitless mode for trace analysis or a suitable split ratio for more concentrated samples. Injector temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

3. Data Analysis

  • Identification: The identification of this compound is confirmed by matching the retention time and the mass spectrum of the analyte with that of a pure standard. The presence of the characteristic molecular ion at m/z 210 and the key fragment ions at m/z 167 and 154 are crucial for confirmation.

  • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 167) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this calibration curve.

Logical Workflow for Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation stock Prepare 1 mg/mL Stock Solution working Create Working Standards (1-50 µg/mL) stock->working injection Inject 1 µL into GC-MS working->injection sample_prep Dissolve/Extract Sample sample_prep->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-300) ionization->detection identification Identify by Retention Time & Mass Spectrum detection->identification quantification Quantify using Calibration Curve identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation Pathway Diagram

fragmentation_pathway cluster_benzylic Benzylic Cleavage cluster_mclafferty McLafferty Rearrangement mol_ion This compound [C₁₆H₁₈]⁺• m/z = 210 benzylic_ion [C₁₃H₁₁]⁺ m/z = 167 (Base Peak) mol_ion->benzylic_ion - •C₃H₇ mclafferty_ion Biphenyl Ion [C₁₂H₁₀]⁺• m/z = 154 mol_ion->mclafferty_ion - C₄H₈ propyl_radical •C₃H₇ (Neutral Loss) butene_molecule C₄H₈ (Neutral Loss)

Caption: Primary fragmentation pathways of this compound in EI-MS.

Application Notes and Protocols for the Use of 4-Butylbiphenyl as a Liquid Crystal Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-butylbiphenyl (B1272922) as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals, specifically focusing on the preparation of 4-butyl-4'-cyanobiphenyl (4CB). The protocols detailed below are intended to guide researchers through the synthesis, purification, and characterization of this liquid crystalline material, which holds potential for applications in display technologies and other electro-optic devices.

Introduction

This compound serves as a fundamental building block in the synthesis of various liquid crystal materials. Its biphenyl (B1667301) core provides the necessary rigidity and linearity, while the butyl chain contributes to the molecule's anisotropic properties, which are essential for the formation of liquid crystalline phases. By introducing a polar cyano group (-CN) at the 4' position, the molecule's dipole moment is significantly increased, leading to the desired mesomorphic behavior. The resulting compound, 4-butyl-4'-cyanobiphenyl, is a nematic liquid crystal, a phase characterized by long-range orientational order of the molecules.

Physicochemical Properties of 4-Butyl-4'-cyanobiphenyl

The physical and electro-optical properties of 4-butyl-4'-cyanobiphenyl are critical for its performance in liquid crystal displays (LCDs) and other applications. The following table summarizes key parameters for 4-butyl-4'-cyanobiphenyl, with comparative data for the well-characterized 4-pentyl-4'-cyanobiphenyl (5CB) for context.

PropertySymbol4-Butyl-4'-cyanobiphenyl (4CB)4-Pentyl-4'-cyanobiphenyl (5CB)Significance in LCD Applications
Phase Transitions
Melting Point (Crystal to Nematic)TC-N~47-51 °C[1]22.5 °C[2]Defines the lower operating temperature of the display.
Clearing Point (Nematic to Isotropic)TN-INot explicitly found35.0 °C[2]Defines the upper operating temperature of the display.
Optical Properties
Birefringence (Δn)ΔnNot explicitly found~0.18A high birefringence allows for thinner display cells, leading to faster switching times.
Dielectric Properties
Dielectric Anisotropy (Δε)ΔεNot explicitly foundPositiveA positive dielectric anisotropy is required for the operation of twisted nematic (TN) LCDs.

Experimental Protocols

Two primary synthetic routes for the preparation of 4-alkyl-4'-cyanobiphenyls from a biphenyl precursor are the Suzuki-Miyaura cross-coupling reaction and a multi-step pathway involving Friedel-Crafts acylation.

Synthesis of 4-Butyl-4'-cyanobiphenyl via Suzuki-Miyaura Cross-Coupling

This method offers a direct and high-yielding route to the target compound.

Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., a phenylboronic acid) and an organohalide.

Experimental Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-Butylphenylboronic Acid 4-Butylphenylboronic Acid Reaction Mixture Reaction Mixture 4-Butylphenylboronic Acid->Reaction Mixture 1.2 equiv 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromobenzonitrile->Reaction Mixture 1.0 equiv Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture 2 mol% Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction Mixture 4 mol% Toluene Toluene Toluene->Reaction Mixture 2M K2CO3 (aq) 2M K2CO3 (aq) 2M K2CO3 (aq)->Reaction Mixture 80-90 °C 80-90 °C 4-6 hours 4-6 hours Cooling Cooling Extraction with Ethyl Acetate Extraction with Ethyl Acetate Washing with Water & Brine Washing with Water & Brine Drying over Na2SO4 Drying over Na2SO4 Solvent Removal Solvent Removal Column Chromatography Column Chromatography Heating Heating Reaction Mixture->Heating Stirring Work-up Work-up Heating->Work-up Reaction Completion (TLC) Purified 4-Butyl-4'-cyanobiphenyl Purified 4-Butyl-4'-cyanobiphenyl Work-up->Purified 4-Butyl-4'-cyanobiphenyl G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler Reaction cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Conversion to Nitrile This compound This compound 4-Acetyl-4'-butylbiphenyl 4-Acetyl-4'-butylbiphenyl This compound->4-Acetyl-4'-butylbiphenyl Acylation Acetyl Chloride Acetyl Chloride AlCl3 AlCl3 Thioamide Intermediate Thioamide Intermediate 4-Acetyl-4'-butylbiphenyl->Thioamide Intermediate Thioamidation Sulfur Sulfur Morpholine Morpholine Carboxylic Acid Intermediate Carboxylic Acid Intermediate Thioamide Intermediate->Carboxylic Acid Intermediate Hydrolysis Acid/Base Acid/Base 4-Butyl-4'-cyanobiphenyl 4-Butyl-4'-cyanobiphenyl Carboxylic Acid Intermediate->4-Butyl-4'-cyanobiphenyl Nitrile Formation Thionyl Chloride Thionyl Chloride Ammonia Ammonia Dehydrating Agent Dehydrating Agent

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Butylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to Suzuki-Miyaura cross-coupling reactions for the synthesis of 4-butylbiphenyl (B1272922) derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This guide offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations to aid in understanding the reaction dynamics.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. This reaction is widely favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse starting materials, making it a cornerstone in the synthesis of biaryl compounds like this compound derivatives.

The general transformation can be represented as follows:

R1-X + R2-B(OH)2 --(Pd catalyst, Base)--> R1-R2

Where R1 and R2 are aryl, vinyl, or alkyl groups, and X is a halide (I, Br, Cl) or triflate. For the synthesis of this compound derivatives, either the 4-butylphenyl group is introduced via 4-butylphenylboronic acid, or a butyl group is already present on the aryl halide.

Applications in Research and Drug Development

Biphenyl scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The introduction of a butyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule. Consequently, the synthesis of this compound derivatives is a key strategy in:

  • Lead Optimization: Modifying parent compounds to improve their pharmacokinetic and pharmacodynamic profiles.

  • New Chemical Entity (NCE) Synthesis: Creating novel molecules with potential therapeutic activity.

  • Materials Science: Developing liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers with tailored properties.

Quantitative Data for Reaction Optimization

The following tables summarize the reaction conditions and yields for the Suzuki coupling synthesis of this compound and related derivatives. These data provide a valuable starting point for reaction optimization.

Table 1: Suzuki Coupling of 4-Butylphenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001292
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃DMF90895
34-ChlorobenzonitrilePd₂(dba)₃ (1) / SPhos (2)K₃PO₄1,4-Dioxane1102488
42-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃Toluene1001690
51-Bromo-4-methoxybenzenePd/C (5)K₂CO₃Ethanol (B145695)/H₂O80694

Table 2: Suzuki Coupling of Phenylboronic Acid with 4-Substituted Butylbenzenes

Entry4-Substituted ButylbenzeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-butylbenzene (B1268048)Pd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O901296
21-Iodo-4-butylbenzenePd(OAc)₂ (1) / PPh₃ (2)Na₂CO₃DMF/H₂O80698
31-Chloro-4-butylbenzenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH1102485
44-Butylphenyl triflatePd(dppf)Cl₂ (3)CsF1,4-Dioxane1001891

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 4-Butyl-4'-acetylbiphenyl

This protocol describes the coupling of 4-butylphenylboronic acid with 4-bromoacetophenone.

Materials:

  • 4-Butylphenylboronic acid (1.2 mmol, 213 mg)

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (B44618) (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-butylphenylboronic acid, 4-bromoacetophenone, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Catalyst and Solvent Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene. Add this catalyst solution to the reaction flask via syringe. Add the deionized water.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 4-butyl-4'-acetylbiphenyl.

Protocol 2: Synthesis of this compound

This protocol describes the coupling of 1-bromo-4-butylbenzene with phenylboronic acid.

Materials:

  • 1-Bromo-4-butylbenzene (1.0 mmol, 213 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-bromo-4-butylbenzene, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0), toluene, and deionized water to the flask.

  • Reaction: Heat the mixture to 90°C under a positive pressure of the inert gas with vigorous stirring for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexanes) to afford pure this compound.

Visualizing the Suzuki-Miyaura Coupling

To further elucidate the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_intermediate R1-Pd(II)Ln-R2 Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd Organoboron R2-B(OH)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Reaction Setup (Reactants, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Catalyst & Solvents B->C D 4. Heating & Stirring (Reaction) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A generalized workflow for Suzuki coupling experiments.

Analyzing 4-Butylbiphenyl Purity: A Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of 4-Butylbiphenyl purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control in research, development, and manufacturing processes involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. This method offers excellent resolution and sensitivity for separating the main compound from potential impurities.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • This compound reference standard (≥99% purity)

  • HPLC-grade acetonitrile (B52724) and water

2. Chromatographic Conditions:

A representative set of chromatographic conditions for the analysis of aromatic hydrocarbons is detailed below. These parameters should be optimized for specific laboratory instrumentation and requirements.

ParameterValue
Mobile Phase Acetonitrile:Water (75:25 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in 25 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration and purity of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of aromatic compounds. These values serve as a benchmark for method validation.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
    - Repeatability (Intra-day)≤ 2.0%
    - Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of the analyte

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions HPLC_System HPLC System Equilibration Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Inject_Standards Inject Standards HPLC_System->Inject_Standards Inject_Samples Inject Samples Inject_Standards->Inject_Samples Calibration_Curve Generate Calibration Curve Inject_Samples->Calibration_Curve Purity_Calc Calculate Purity Calibration_Curve->Purity_Calc Report Generate Report Purity_Calc->Report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides not only quantitative data on purity but also qualitative information for the identification of potential impurities through mass spectral data.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Split/splitless injector

  • Capillary column with a non-polar stationary phase (e.g., 5% phenylmethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm film thickness)

  • This compound reference standard (≥99% purity)

  • High-purity helium as carrier gas

  • Anhydrous sodium sulfate (B86663)

  • Suitable solvent (e.g., dichloromethane (B109758) or hexane)

2. GC-MS Conditions:

The following are typical GC-MS parameters for the analysis of aromatic compounds. Optimization may be required.

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Column Flow 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 15 °C/min to 300 °C (hold for 5 min)
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 m/z
Scan Mode Full Scan

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in 25 mL of a suitable solvent (e.g., dichloromethane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve a known amount of the this compound sample in the chosen solvent. If necessary, dry the solution over anhydrous sodium sulfate and filter it through a 0.45 µm syringe filter into a GC vial.

4. Analysis Procedure:

  • Equilibrate the GC-MS system.

  • Inject the prepared standard solutions to establish system suitability and calibration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the purity of this compound by comparing the peak area of the sample to the calibration curve.

  • Identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Data Presentation: GC-MS Method Validation Parameters

The following table outlines typical validation parameters for a quantitative GC-MS method.[1]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD)
    - Repeatability (Intra-day)≤ 5.0%
    - Intermediate Precision (Inter-day)≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity Chromatographic separation and unique mass spectrum

Workflow for GC-MS Purity Analysis and Impurity Identification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions GCMS_System GC-MS System Setup Prep_Standard->GCMS_System Prep_Sample Prepare Sample Solution Prep_Sample->GCMS_System Inject_Standards Inject Standards GCMS_System->Inject_Standards Inject_Samples Inject Samples Inject_Standards->Inject_Samples Data_Acquisition Data Acquisition (Full Scan) Inject_Samples->Data_Acquisition Quantification Quantify Purity Data_Acquisition->Quantification Impurity_ID Identify Impurities (Mass Spectra) Data_Acquisition->Impurity_ID Report Generate Report Quantification->Report Impurity_ID->Report

GC-MS Analysis Workflow

References

Scale-Up Synthesis of 4-Butylbiphenyl for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 4-Butylbiphenyl (B1272922), a valuable intermediate in the development of pharmaceuticals and advanced materials. Three common synthetic strategies are presented: Friedel-Crafts Alkylation, Grignard Reagent-Based Cross-Coupling, and Suzuki-Miyaura Coupling. Each method's advantages and disadvantages are discussed to aid in selecting the most suitable route for specific laboratory needs.

Introduction

This compound is a key structural motif found in a variety of organic molecules, including liquid crystals and pharmacologically active compounds. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. This document outlines three robust methods for its preparation on a laboratory scale, providing detailed protocols, comparative data, and characterization information to ensure reproducible and efficient synthesis.

Comparative Data of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as precursor availability, desired purity, scale, and laboratory equipment. The following table summarizes typical quantitative data for the presented methods.

Synthesis MethodKey ReactantsCatalystTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Alkylation Biphenyl (B1667301), Butyryl Chloride/Butyl BromideAlCl₃ or FeCl₃60-70>95 (after purification)Cost-effective starting materials.Risk of polyalkylation, carbocation rearrangements, and harsh reaction conditions.
Grignard-Based Coupling 4-Bromobiphenyl (B57062), Butylmagnesium BromideNi(acac)₂ or PdCl₂(dppp)70-85>98 (after purification)High yields, good for specific isomer synthesis.Requires strictly anhydrous conditions, Grignard reagent can be basic.
Suzuki-Miyaura Coupling 4-Bromobiphenyl, 4-Butylphenylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂85-95>99 (after purification)High yields, excellent functional group tolerance, mild reaction conditions.Boronic acids can be expensive, requires careful removal of palladium catalyst.

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Method 1: Friedel-Crafts Alkylation

This method involves the electrophilic aromatic substitution of biphenyl with a butylating agent in the presence of a Lewis acid catalyst. While cost-effective, careful control of reaction conditions is necessary to minimize the formation of polyalkylated byproducts.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add biphenyl (1 molar equivalent) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 molar equivalents) in portions.

  • Reagent Addition: Add butyryl chloride (1.1 molar equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to afford pure this compound. Recrystallization from ethanol can be performed for further purification.

Method 2: Grignard Reagent-Based Cross-Coupling (Kumada Coupling)

This method utilizes a Grignard reagent, prepared from a butyl halide, which acts as a nucleophile in a cross-coupling reaction with an aryl halide, catalyzed by a nickel or palladium complex.[1] This approach offers high yields and is suitable for producing specific isomers.

Materials:

  • 1-Bromobutane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal)

  • 4-Bromobiphenyl

  • Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloropalladium(II) [PdCl₂(dppp)]

  • 1M Hydrochloric acid (for quenching)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 molar equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromobutane (1.1 molar equivalents) in anhydrous THF.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flask under an inert atmosphere, dissolve 4-bromobiphenyl (1 molar equivalent) and the nickel or palladium catalyst (1-5 mol%) in anhydrous THF.

    • Cool the solution in an ice bath and slowly add the prepared butylmagnesium bromide solution via a cannula or dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1M HCl while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane as eluent).

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and efficient method for forming C-C bonds.[2] This protocol describes the palladium-catalyzed cross-coupling of 4-butylphenylboronic acid with bromobenzene (B47551).

Materials:

  • 4-Butylphenylboronic acid

  • Bromobenzene

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (B44618) (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene (B28343)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-butylphenylboronic acid (1.2 molar equivalents), bromobenzene (1 molar equivalent), and potassium carbonate (2 molar equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using Pd(OAc)₂, also add a ligand such as triphenylphosphine (4-10 mol%).

  • Solvent Addition and Degassing: Add a mixture of toluene and ethanol (e.g., 4:1 ratio) and a small amount of water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Mix Biphenyl & DCM add_catalyst Add AlCl3 prep_reactants->add_catalyst cool_mixture Cool to 0-10°C add_catalyst->cool_mixture add_reagent Add Butyryl Chloride cool_mixture->add_reagent react Stir at RT (2-4h) add_reagent->react quench Quench with HCl react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Friedel-Crafts Alkylation.

Grignard_Coupling_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up & Purification mg_setup Mg turnings & I2 in THF add_butyl_bromide Add 1-Bromobutane mg_setup->add_butyl_bromide reflux_grignard Reflux (1h) add_butyl_bromide->reflux_grignard add_grignard Add Grignard Reagent reflux_grignard->add_grignard coupling_setup 4-Bromobiphenyl & Catalyst in THF coupling_setup->add_grignard react_coupling Stir at RT (12-24h) add_grignard->react_coupling quench_coupling Quench with HCl react_coupling->quench_coupling extract_coupling Extract & Wash quench_coupling->extract_coupling dry_coupling Dry & Concentrate extract_coupling->dry_coupling purify_coupling Column Chromatography dry_coupling->purify_coupling product This compound purify_coupling->product Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Mix Boronic Acid, Aryl Halide, Base add_catalyst Add Pd Catalyst mix_reagents->add_catalyst add_solvent Add Solvents & Degas add_catalyst->add_solvent reflux Reflux (4-12h) add_solvent->reflux filter_celite Filter through Celite reflux->filter_celite extract Extract & Wash filter_celite->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

References

Application Notes and Protocols: 4-Butylbiphenyl as a Starting Material for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-butylbiphenyl (B1272922) as a versatile starting material for the preparation of key pharmaceutical intermediates. The protocols detailed below focus on the synthesis of analogues of a non-steroidal anti-inflammatory drug (NSAID), Felbinac, and a xanthine (B1682287) oxidase inhibitor, Febuxostat, highlighting the strategic functionalization of the this compound core.

Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-yl-acetic acid (Felbinac Analogue)

The synthesis of a 4-butyl analogue of the NSAID Felbinac can be efficiently achieved in a two-step sequence from this compound. This pathway involves an initial Friedel-Crafts acylation to introduce an acetyl group, followed by a Willgerodt-Kindler reaction to transform the acetyl group into a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Signaling Pathway and Logic

The synthetic logic involves the introduction of a two-carbon chain at the 4'-position of the biphenyl (B1667301) system, which is a key structural motif for the anti-inflammatory activity of Felbinac and its analogues.

Felbinac_Analogue_Synthesis_Logic Start This compound Intermediate1 4'-Butylacetophenone (B127687) Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 2-(4'-Butyl-[1,1'-biphenyl]-4-yl)-1-morpholinoethanethione Intermediate1->Intermediate2 Willgerodt-Kindler Reaction FinalProduct 4'-Butyl-[1,1'-biphenyl]-4-yl-acetic acid (Felbinac Analogue) Intermediate2->FinalProduct Hydrolysis

Caption: Synthetic pathway for a Felbinac analogue from this compound.

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of the Felbinac analogue.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Friedel-Crafts AcylationThis compound, Acetyl chloride, AlCl₃Dichloromethane (B109758)0 to reflux2-485-95
2Willgerodt-Kindler4'-Butylacetophenone, Sulfur, Morpholine (B109124)MorpholineReflux8-1270-85 (thioamide)
3HydrolysisThioamide intermediate, H₂SO₄, Acetic AcidAcetic Acid/WaterReflux3-580-90
Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq.) in dry dichloromethane dropwise through the dropping funnel. After the addition is complete, add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4'-butylacetophenone can be purified by recrystallization from ethanol (B145695) or by column chromatography.

Protocol 2: Willgerodt-Kindler Reaction of 4'-Butylacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-butylacetophenone (1.0 eq.), elemental sulfur (2.5 eq.), and morpholine (4.0 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the thioamide. Filter the solid, wash with water, and dry.

  • Hydrolysis: To the crude thioamide, add a mixture of acetic acid, sulfuric acid, and water. Heat the mixture to reflux for 3-5 hours.

  • Purification: Cool the reaction mixture and pour it into ice water. The precipitated solid is the crude 4'-butyl-[1,1'-biphenyl]-4-yl-acetic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[1][2]

Synthesis of a 4'-Butyl Febuxostat Analogue Intermediate

The synthesis of an analogue of the anti-gout drug Febuxostat requires the construction of a substituted thiazole (B1198619) ring on a functionalized biphenyl core. A plausible synthetic route starting from this compound involves a multi-step process beginning with regioselective nitration.

Signaling Pathway and Logic

The synthetic strategy focuses on the introduction of key functional groups onto one of the phenyl rings of this compound to enable the subsequent formation of the thiazole heterocycle, a critical pharmacophore of Febuxostat.

Febuxostat_Analogue_Synthesis_Logic Start This compound Intermediate1 4'-Butyl-3-nitro-[1,1'-biphenyl] Start->Intermediate1 Regioselective Nitration Intermediate2 3-Amino-4'-butyl-[1,1'-biphenyl] Intermediate1->Intermediate2 Reduction Intermediate3 3-Amino-4'-butyl-[1,1'-biphenyl]-4-carbonitrile Intermediate2->Intermediate3 Sandmeyer Reaction Intermediate4 3-Amino-4'-butyl-[1,1'-biphenyl]-4-carbothioamide Intermediate3->Intermediate4 Thionation Intermediate5 Ethyl 2-(3-amino-4'-butyl-[1,1'-biphenyl]-4-yl)-4-methylthiazole-5-carboxylate Intermediate4->Intermediate5 Hantzsch Thiazole Synthesis FinalIntermediate Ethyl 2-(3-cyano-4'-butyl-[1,1'-biphenyl]-4-yl)-4-methylthiazole-5-carboxylate (Febuxostat Analogue Intermediate) Intermediate5->FinalIntermediate Sandmeyer Reaction

Caption: Proposed synthetic pathway for a Febuxostat analogue intermediate.

Quantitative Data

The following table provides estimated yields and conditions for the key steps in the synthesis of the Febuxostat analogue intermediate.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1Regioselective NitrationThis compound, Nitric acid, Sulfuric acidAcetic anhydride0-101-260-70
2Reduction of Nitro GroupNitro-intermediate, Iron powder, Acetic acidEthanol/WaterReflux2-485-95
3Sandmeyer Reaction (Cyano)Amino-intermediate, NaNO₂, HCl, CuCNWater0-51-260-70
4ThionationCyano-intermediate, Sodium hydrosulfideDMFRoom Temp2470-80
5Hantzsch Thiazole SynthesisThioamide-intermediate, Ethyl 2-chloroacetoacetateEthanolReflux4-675-85
6Sandmeyer Reaction (Cyano)Amino-thiazole intermediate, NaNO₂, HCl, CuCNWater0-51-260-70
Experimental Protocols

Protocol 3: Regioselective Nitration of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq.) in acetic anhydride.

  • Addition of Nitrating Agent: Cool the solution to 0 °C. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture into ice water and stir until the ice has melted. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with water and saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and concentrate. The product mixture of regioisomers can be separated by column chromatography to isolate the desired 3-nitro isomer.[3]

Protocol 4: General Procedure for Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend the nitro-intermediate (1.0 eq.) and iron powder (3.0 eq.) in a mixture of ethanol and water.

  • Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate to remove ethanol.

  • Purification: Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amino-intermediate, which can be used in the next step without further purification.

Protocol 5: General Procedure for Sandmeyer Reaction (Introduction of Cyano Group)

  • Diazotization: Dissolve the amino-intermediate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) (1.1 eq.) in water dropwise.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium cyanide. Add the cold diazonium salt solution to the cyanide solution with stirring.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Work-up and Purification: Cool the mixture and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

The subsequent thionation and Hantzsch thiazole synthesis steps can be performed using standard literature procedures to construct the final Febuxostat analogue intermediate.

References

Application of 4-Butylbiphenyl Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The biphenyl (B1667301) scaffold is a valuable building block in the design of organic electronic materials. While 4-butylbiphenyl (B1272922) itself is not typically a primary active component, its derivatives are utilized to fine-tune the properties of materials used in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). The butyl group can enhance solubility and influence the morphology of thin films, which are critical parameters for device performance and processability. This document provides a detailed overview of the application of this compound derivatives in these areas, including experimental protocols and performance data.

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, derivatives of this compound are primarily used as host materials in the emissive layer or as buffer layers to improve charge injection and transport, leading to enhanced device efficiency and stability.

2-(4-Biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD) as a Hole-Injecting Buffer Layer

A notable example is the use of 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD), a derivative of this compound, as an anode buffer layer in OLEDs. The introduction of a thin PBD layer between the anode (e.g., Indium Tin Oxide - ITO) and the hole-transporting layer (HTL) can significantly improve device performance.

Quantitative Data:

The inclusion of a PBD buffer layer has been shown to enhance the current efficiency and operational durability of OLEDs. For instance, an optimized PBD thickness of approximately 1 nm in a device with the structure ITO/CuPc/PBD/NPB/Alq3/LiF/Al resulted in a 48% improvement in electroluminescent efficiency compared to a device without the PBD layer[1].

Device StructureRole of this compound DerivativeKey Performance Improvement
ITO/PBD/HTL/EML/ETL/CathodePBD as a hole-injecting buffer layerImproved current efficiency and enhanced device stability.
ITO/CuPc/PBD(1nm)/NPB/Alq3/LiF/Al2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD) buffer layerA 48% increase in electroluminescent efficiency compared to the device without a PBD layer[1].

Experimental Protocol: Synthesis of 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD)

This protocol describes a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for PBD.

Materials:

  • 4-Phenylbenzoyl chloride

  • 4-Butylbenzohydrazide

  • Pyridine (or another suitable base)

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Appropriate solvents (e.g., toluene (B28343), chloroform)

Procedure:

  • Acylation of Hydrazide: In a round-bottom flask, dissolve 4-butylbenzohydrazide in a suitable solvent like pyridine. Cool the solution in an ice bath. Add 4-phenylbenzoyl chloride dropwise to the cooled solution with constant stirring. Allow the reaction to proceed for several hours at room temperature to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: Isolate the diacylhydrazine intermediate by precipitation in water, followed by filtration and drying. The dried intermediate is then refluxed in phosphorus oxychloride or heated in polyphosphoric acid for several hours to effect cyclodehydration.

  • Purification: After the reaction is complete, the mixture is cooled and carefully poured into ice water to precipitate the crude PBD. The crude product is collected by filtration, washed with water and a dilute base solution to remove any acidic impurities. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a toluene/hexane mixture) and/or column chromatography to yield pure 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole.

Experimental Protocol: Fabrication of an OLED with a PBD Buffer Layer

Materials:

  • ITO-coated glass substrates

  • 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole (PBD)

  • Hole-transporting material (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB)

  • Emissive and electron-transporting material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)

  • Electron-injecting material (e.g., Lithium Fluoride, LiF)

  • Metal for cathode (e.g., Aluminum, Al)

  • Organic solvents for cleaning

Procedure:

  • Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.

  • Vacuum Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Layer Deposition: The organic and metal layers are deposited sequentially onto the ITO substrate by thermal evaporation. The deposition rates and thicknesses are monitored using a quartz crystal microbalance. A typical device architecture is as follows:

    • Buffer Layer: PBD is deposited onto the ITO surface to the desired thickness (e.g., 1 nm).

    • Hole-Transporting Layer (HTL): NPB is deposited to a thickness of approximately 40-60 nm.

    • Emissive Layer (EML) / Electron-Transporting Layer (ETL): Alq₃ is deposited to a thickness of approximately 60 nm.

    • Electron-Injecting Layer (EIL): A thin layer of LiF (e.g., 0.5-1 nm) is deposited.

    • Cathode: An aluminum layer of approximately 100-150 nm is deposited as the cathode.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Diagrams:

G Synthesis of PBD cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration 4-Phenylbenzoyl_chloride 4-Phenylbenzoyl_chloride Diacylhydrazine Diacylhydrazine 4-Phenylbenzoyl_chloride->Diacylhydrazine 4-Butylbenzohydrazide 4-Butylbenzohydrazide 4-Butylbenzohydrazide->Diacylhydrazine PBD PBD Diacylhydrazine->PBD POCl3 or PPA

Synthesis pathway for PBD.

G OLED Device Architecture with PBD Buffer Layer Anode Anode (ITO) PBD PBD Buffer Layer Anode->PBD HTL Hole Transport Layer (NPB) PBD->HTL EML_ETL Emissive & Electron Transport Layer (Alq3) HTL->EML_ETL EIL Electron Injection Layer (LiF) EML_ETL->EIL Cathode Cathode (Al) EIL->Cathode

A typical OLED device structure.

Application in Organic Field-Effect Transistors (OFETs)

In OFETs, this compound derivatives can be incorporated into the backbone of conjugated polymers to serve as the active semiconducting layer. The butylphenyl group can improve the solubility of the polymer, making it suitable for solution-based processing techniques like spin-coating.

Poly[9,9-dioctylfluorene-co-N-(4-butylphenyl)-diphenylamine] (TFB) as a Hole-Transporting Material

Poly[9,9-dioctylfluorene-co-N-(4-butylphenyl)-diphenylamine] (TFB) is a copolymer that has been investigated as a hole-transporting material in OFETs. The fluorene (B118485) units provide good charge transport properties, while the N-(4-butylphenyl)diphenylamine moiety enhances solubility and hole-injection capabilities.

Quantitative Data:

TFB exhibits good performance as a p-type semiconductor in OFETs.

MaterialRoleHole Mobility (μ)On/Off RatioThreshold Voltage (Vth)
Poly[9,9-dioctylfluorene-co-N-(4-butylphenyl)-diphenylamine] (TFB)p-type semiconductor in OFETs2 x 10⁻³ cm²/Vs[2][3][4][5]> 10⁵-10 to -20 V

Experimental Protocol: Synthesis of Poly[9,9-dioctylfluorene-co-N-(4-butylphenyl)-diphenylamine] (TFB)

This protocol outlines a general Suzuki coupling polymerization method for synthesizing TFB.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • N-(4-butylphenyl)-N-(4-bromophenyl)aniline

  • Bis(pinacolato)diboron (B136004)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Phase transfer catalyst (e.g., Aliquat 336)

  • Toluene and water

Procedure:

  • Monomer Synthesis: The synthesis of the boronic ester of the fluorene monomer is a prerequisite. This is typically done by reacting 2,7-dibromo-9,9-dioctylfluorene with bis(pinacolato)diboron in the presence of a palladium catalyst. The N-(4-butylphenyl)-N-(4-bromophenyl)aniline monomer can be synthesized via a Buchwald-Hartwig amination reaction.

  • Polymerization: In a Schlenk flask, combine the fluorene boronic ester monomer, the dibromo-TPA monomer, the palladium catalyst, and the phase transfer catalyst in toluene. Add an aqueous solution of the base.

  • Reaction: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Purification: After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration and purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is dried under vacuum.

Experimental Protocol: Fabrication of a Top-Gate OFET with TFB

Materials:

  • Substrate (e.g., glass or flexible plastic)

  • Gate electrode material (e.g., Au, Al)

  • Gate dielectric material (e.g., PMMA, Cytop)

  • Poly[9,9-dioctylfluorene-co-N-(4-butylphenyl)-diphenylamine] (TFB)

  • Source and drain electrode material (e.g., Au)

  • Solvents for TFB and dielectric

Procedure:

  • Substrate and Gate Preparation: A gate electrode is patterned on the substrate.

  • Dielectric Deposition: The gate dielectric layer is deposited over the gate electrode, for example, by spin-coating a solution of PMMA in a suitable solvent, followed by annealing.

  • Semiconductor Deposition: A solution of TFB in a solvent like chloroform (B151607) or toluene is spin-coated onto the dielectric layer to form the active semiconductor film. The film is then annealed to remove residual solvent and improve morphology.

  • Source/Drain Deposition: Source and drain electrodes are deposited on top of the TFB layer through a shadow mask by thermal evaporation of gold.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station.

Diagrams:

G Suzuki Polymerization for TFB Fluorene_Monomer Dibromo-dioctylfluorene Polymerization Suzuki Coupling (Pd catalyst, Base) Fluorene_Monomer->Polymerization TPA_Monomer N-(4-butylphenyl)-N-(4-bromophenyl)aniline TPA_Monomer->Polymerization TFB_Polymer TFB Polymer Polymerization->TFB_Polymer G Top-Gate, Bottom-Contact OFET Structure cluster_0 Top-Gate, Bottom-Contact OFET Structure cluster_1 Top-Gate, Bottom-Contact OFET Structure cluster_2 Top-Gate, Bottom-Contact OFET Structure cluster_3 Top-Gate, Bottom-Contact OFET Structure Substrate Substrate Gate Gate Electrode Dielectric Gate Dielectric Semiconductor Semiconductor (TFB) Source Source Drain Drain G OSC Device Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning HTL_Deposition PEDOT:PSS Spin-Coating Substrate_Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer (Donor:Acceptor + Additive) Spin-Coating HTL_Deposition->Active_Layer_Deposition Cathode_Deposition Cathode Evaporation Active_Layer_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

References

Application Notes and Protocols for Determining the Melting Point of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a detailed protocol for the accurate determination of the melting point of 4-Butylbiphenyl. The melting point of a compound is a critical physical property used for identification, characterization, and purity assessment in research, drug development, and quality control. This document outlines two primary methods for melting point determination: the traditional Thiele tube method and the more modern digital melting point apparatus method.

Physicochemical Data of this compound

A summary of the relevant physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior during the melting point determination process.

PropertyValueReference
CAS Number 37909-98-5[1]
Molecular Formula C₁₆H₁₈
Molecular Weight 210.32 g/mol [2]
Melting Point 6 - 8 °C (42.8 - 46.4 °F)[1][2]
Boiling Point 140 - 141 °C (284 - 285.8 °F)[1]
Density 0.953 g/mL[2]
Appearance Colorless liquid or solid[1]

Note: As the melting point of this compound is near room temperature, the sample may be a liquid or a solid depending on the ambient laboratory conditions. If the sample is a liquid, it will need to be cooled to a solid state before the melting point determination can begin.

Experimental Workflow

The general workflow for determining the melting point of a substance involves sample preparation, the actual measurement using a chosen method, and data recording. The following diagram illustrates this process.

MeltingPointWorkflow General Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Obtain Dry Sample prep2 Grind to Fine Powder (if solid) prep1->prep2 prep3 Load Capillary Tube prep2->prep3 prep4 Pack Sample prep3->prep4 meas1 Choose Method prep4->meas1 meas2a Thiele Tube Setup meas1->meas2a meas2b Digital Apparatus Setup meas1->meas2b meas3 Heat Sample Slowly meas2a->meas3 meas2b->meas3 meas4 Observe Melting meas3->meas4 data1 Record T_initial (first drop of liquid) meas4->data1 data2 Record T_final (completely liquid) data1->data2 data3 Calculate Melting Range data2->data3

References

Application Notes & Protocols: 4-Butylbiphenyl as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to ensure accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, well-resolved from other sample components, and not naturally present in the sample matrix. 4-Butylbiphenyl, a non-deuterated aromatic hydrocarbon, presents a cost-effective and reliable option as an internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of various aromatic compounds, such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) and Polycyclic Aromatic Hydrocarbons (PAHs). Its structural similarity to these analytes ensures comparable behavior during sample extraction and chromatographic separation.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the quantitative analysis of aromatic hydrocarbons in environmental water samples.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective application.

PropertyValue
Chemical Formula C₁₆H₁₈
Molecular Weight 210.31 g/mol [1]
Appearance Liquid[2]
Melting Point 6 - 8 °C[2]
Boiling Point 140 - 141 °C[2]
IUPAC Name 1-butyl-4-phenylbenzene[1]
CAS Number 37909-95-8[1]

Application: Quantitative Analysis of BTEX in Water Samples by GC-MS

This section outlines a detailed protocol for the determination of BTEX compounds in water samples using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of BTEX in water samples is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards C Spike with this compound (IS) A->C B Prepare Water Sample B->C D Liquid-Liquid Extraction C->D E GC-MS Analysis D->E F Peak Integration & Quantification E->F

Caption: A schematic of the analytical workflow.

Experimental Protocols

1. Reagents and Materials:

  • Analytes: Benzene, Toluene, Ethylbenzene, m,p-Xylene, o-Xylene (analytical standards)

  • Internal Standard: this compound (analytical standard)

  • Solvents: Dichloromethane (DCM), Methanol (HPLC grade)

  • Reagents: Anhydrous Sodium Sulfate (B86663)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

2. Standard Solution Preparation:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each BTEX compound and dissolve in 10 mL of Methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with Methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L. Spike each calibration standard with the internal standard stock solution to a final concentration of 20 µg/L of this compound.

3. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • To a 100 mL aliquot of the water sample, add 1 mL of the this compound internal standard working solution (2 mg/L in Methanol) to achieve a final IS concentration of 20 µg/L.

  • Perform a liquid-liquid extraction by adding 10 mL of Dichloromethane and shaking vigorously for 5 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Splitless mode, 250°C
Injection Volume 1 µL
Oven Program Initial 40°C for 2 min, ramp to 120°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI) at 70 eV, 230°C
Acquisition Mode Selected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787751
Toluene919265
Ethylbenzene9110677
m,p-Xylene9110677
o-Xylene9110677
This compound (IS) 210 154 167

Data Presentation and Performance

The use of this compound as an internal standard provides reliable and reproducible quantification of BTEX compounds. The following tables summarize the expected performance characteristics of this method.

Calibration Curve Data

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

AnalyteCalibration Range (µg/L)
Benzene1 - 100> 0.998
Toluene1 - 100> 0.999
Ethylbenzene1 - 100> 0.998
m,p-Xylene1 - 100> 0.997
o-Xylene1 - 100> 0.998
Method Performance

The precision and accuracy of the method are evaluated by analyzing replicate spiked samples at different concentration levels.

AnalyteSpiked Conc. (µg/L)Mean Recovery (%)RSD (%) (n=6)
Benzene1095.24.8
5098.13.5
Toluene1097.54.1
5099.22.9
Ethylbenzene1096.84.5
5098.73.1
m,p-Xylene1094.35.2
5097.53.8
o-Xylene1095.14.9
5097.93.6

Logical Relationship for Internal Standard Selection

The selection of a suitable internal standard is a critical step in method development. The following diagram illustrates the key considerations for choosing an appropriate internal standard.

logical_relationship Start Start: Method Development Criteria Key Selection Criteria Start->Criteria ChemSim Chemical Similarity (e.g., Aromatic Hydrocarbon) Criteria->ChemSim Resolution Chromatographic Resolution (No co-elution with analytes) Criteria->Resolution NotInSample Not Present in Sample Matrix Criteria->NotInSample Stability Stable During Sample Preparation & Analysis Criteria->Stability Selection Select this compound ChemSim->Selection Resolution->Selection NotInSample->Selection Stability->Selection Validation Method Validation Selection->Validation End End: Routine Analysis Validation->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Butylbiphenyl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for synthesizing this compound. It typically involves the reaction of an aryl halide (e.g., 4-bromobiphenyl (B57062) or 1-bromo-4-butylbenzene) with a corresponding boronic acid or ester (e.g., butylboronic acid or 4-biphenylboronic acid) in the presence of a palladium catalyst and a base.[1][2]

FAQs & Troubleshooting Guide

Question 1: I am observing a significant amount of homocoupling byproducts (e.g., biphenyl (B1667301), 4,4'-dibutylbiphenyl, or octylbenzene). What is the primary cause?

Answer: The most common reason for homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[3] Oxygen can facilitate the oxidative homocoupling of the boronic acid reagent.[3] Another cause can be side reactions leading to the self-coupling of the aryl halide.[3]

Troubleshooting Steps:

  • Rigorous Oxygen Exclusion: Ensure all solvents and water are thoroughly degassed before use. This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of an inert atmosphere throughout the reaction.

  • Catalyst Choice: Consider using a direct Pd(0) catalyst source or ensure the efficient in-situ reduction of a Pd(II) precatalyst to minimize side reactions promoted by excess Pd(II).[4]

  • Ligand Selection: The choice of phosphine (B1218219) ligand can influence the rate of homocoupling versus the desired cross-coupling.[4]

Question 2: My reaction yield is very low or there is no product formation. What factors should I investigate?

Answer: A complete lack of product with unreacted starting materials often points to an issue with the catalyst's activity.[4] Low yields can be attributed to several factors.

Troubleshooting Steps:

  • Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing can deactivate the catalyst.[4] Use a fresh catalyst or ensure your precatalyst and ligands have not degraded.

  • Base Selection and Strength: The base is crucial for activating the boronic acid for the transmetalation step.[4] If the base is too weak, the reaction may be sluggish. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][5] The optimal base is often dependent on the specific substrates and solvent system.[3]

  • Solvent System: The solvent affects the solubility of reactants and the stability of the catalytic species.[4] A mixture of an organic solvent (like 1,4-dioxane (B91453) or toluene) and water is frequently used.[3][5]

  • Reaction Temperature: The reaction may require heating. If there's no reaction at room temperature, gradually increase the temperature, for instance, to 80-100 °C.[5][6]

  • Purity of Reagents: Impurities in the aryl halide or boronic acid can interfere with the catalytic cycle.[4] Additionally, boronic acids can be susceptible to oxidation or protodeboronation, which lowers the effective concentration and the overall yield.[5][7]

Question 3: How do I choose the optimal palladium catalyst and ligand?

Answer: The choice of catalyst and ligand is critical and depends on the specific substrates. For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, specialized phosphine ligands are often necessary to stabilize the palladium catalyst and promote the reaction steps.

Common Catalyst Systems:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and common Pd(0) catalyst. It is often effective for standard couplings.[5]

  • Pd(OAc)₂ with a Phosphine Ligand: A Pd(II) precatalyst that is reduced in-situ. It must be paired with a ligand like triphenylphosphine (B44618) (PPh₃).[1]

  • Pd(dppf)Cl₂: This catalyst incorporates a ferrocenyl-based ligand (dppf) and is known for its high efficiency and stability.[6]

  • Buchwald-Type Ligands (e.g., SPhos): These are bulky, electron-rich phosphine ligands that are highly effective for a wide range of Suzuki couplings, including those with challenging substrates. They are often used with Pd₂(dba)₃.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst SystemAryl HalideBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O70-8018-22Good[5]
Pd(OAc)₂ (0.5 mol%)4-BromotoluenePhenylboronic acidNa₂CO₃Acetone/H₂O350.5-[3]
Pd₂(dba)₃ (1 mol% Pd) / SPhos (2.2 mol%)Aryl halide(4-(Butylsulfinyl)phenyl)boronic acidK₃PO₄Toluene (B28343)100--[6]
Pd/C (10%, 5 mol%)4-BromotoluenePhenylboronic acidK₂CO₃Ethanol/H₂OReflux--[1]

Note: Yields are highly substrate-dependent. This table provides examples of conditions used in biphenyl synthesis.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[1]

Materials:

  • 4-Bromobiphenyl (1.0 mmol)

  • n-Butylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (10 mL, degassed)

  • Deionized water (2 mL, degassed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl, n-butylboronic acid, and potassium carbonate.[1]

  • Add palladium(II) acetate and triphenylphosphine.[1]

  • Evacuate the flask and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Using a syringe, add the degassed toluene and deionized water.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to obtain pure this compound.[8]

Diagrams

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[4]

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_degassing Was degassing thorough? check_catalyst->check_degassing Yes action_catalyst Use fresh catalyst. Ensure inert atmosphere. check_catalyst->action_catalyst No check_base Is the base appropriate? check_degassing->check_base Yes action_degassing Degas solvents/reagents (e.g., sparge with Ar). check_degassing->action_degassing No check_temp Is the temperature optimal? check_base->check_temp Yes action_base Screen different bases (K₃PO₄, Cs₂CO₃, etc.). check_base->action_base No action_temp Gradually increase reaction temperature. check_temp->action_temp No success Yield Improved check_temp->success Yes action_catalyst->success action_degassing->success action_base->success action_temp->success

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.[9]

Friedel-Crafts Alkylation / Acylation

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. For this compound, this can be achieved either by direct alkylation with a butyl halide (alkylation) or by acylation with butanoyl chloride followed by reduction (acylation-reduction).

FAQs & Troubleshooting Guide

Question 1: My Friedel-Crafts alkylation is giving multiple products (isomers and poly-alkylated species). How can I improve selectivity for this compound?

Answer: This is a common limitation of Friedel-Crafts alkylation.[10] The alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[11] Additionally, the reaction can produce a mixture of ortho and para isomers.

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the biphenyl starting material to favor mono-alkylation.[11]

  • Temperature Control: Running the reaction at lower temperatures can improve selectivity for the para isomer, which is sterically favored.[9]

  • Consider Acylation-Reduction: Friedel-Crafts acylation, followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction), offers much better control. The acyl group is deactivating, which prevents poly-acylation, and it directs primarily to the para position.[12] This two-step route often provides a higher yield of the desired single isomer.

Question 2: The reaction is not starting or is very sluggish. What could be the issue with my Lewis acid catalyst?

Answer: The most common Lewis acid catalysts, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are highly sensitive to moisture.[9]

Troubleshooting Steps:

  • Use Anhydrous Catalyst: Ensure you are using a fresh, unopened container of anhydrous AlCl₃ or FeCl₃.[9]

  • Dry Conditions: Handle the catalyst and set up the reaction under dry, inert conditions (e.g., in a glovebox or under a flow of nitrogen). All glassware must be rigorously dried.[11][13]

  • Sufficient Catalyst: For acylation, a stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product. Ensure at least a 1:1 molar ratio of the catalyst to the acylating agent.[9] For alkylation, catalytic amounts are typically sufficient.[11]

Quantitative Data Summary: Friedel-Crafts Conditions
Aromatic SubstrateReagentCatalystSolventTempTimeYield (%)NotesReference
Biphenyltert-Butyl chlorideAnhydrous FeCl₃DichloromethaneReflux1 h70%Synthesis of 4,4'-di-tert-butylbiphenyl[11][14]
BiphenylAcetyl chlorideAlCl₃ / DMAP---93.3%High-yield acylation co-catalyzed by DMAP[9]
BiphenylSuccinic anhydrideAlCl₃Dichloromethane---Acylation to form 4-Phenylbenzoyl-propionic acid[12]
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol is a two-step procedure adapted from standard Friedel-Crafts and Clemmensen reduction methods.[12]

Step 1: Friedel-Crafts Acylation Materials:

  • Biphenyl (1.0 mmol)

  • Butanoyl chloride (1.1 mmol)

  • Anhydrous aluminum chloride (AlCl₃, 1.2 mmol)

  • Dichloromethane (DCM, 15 mL, anhydrous)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a dropping funnel and a gas outlet connected to a trap.

  • Add biphenyl and anhydrous DCM to the flask and cool the mixture to 0 °C in an ice bath.

  • Carefully and portion-wise, add the anhydrous AlCl₃ to the stirred solution.

  • Add butanoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of biphenyl.

  • Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl (5 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield crude 4-butyrylbiphenyl (B81824), which can be purified by recrystallization or used directly in the next step.

Step 2: Clemmensen Reduction Materials:

  • Crude 4-butyrylbiphenyl (from Step 1)

  • Zinc amalgam (Zn(Hg), prepared from 5g of zinc dust)

  • Concentrated Hydrochloric Acid (HCl, 10 mL)

  • Toluene (10 mL)

  • Water (5 mL)

Procedure:

  • Place the zinc amalgam and the crude 4-butyrylbiphenyl in a round-bottom flask equipped with a reflux condenser.

  • Add toluene, water, and concentrated HCl.

  • Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of HCl may be needed during the reflux.

  • After cooling, decant the liquid from the remaining zinc.

  • Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent and purify the resulting this compound by column chromatography or distillation.

Diagram

Friedel_Crafts_Workflow cluster_acylation Step 1: Acylation cluster_reduction Step 2: Reduction start Mix Biphenyl, AlCl₃, and Anhydrous DCM at 0 °C add_acyl Add Butanoyl Chloride Dropwise start->add_acyl stir Stir at Room Temp (2-4h) add_acyl->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM, Wash, and Dry quench->extract evaporate1 Evaporate Solvent extract->evaporate1 product1 Crude 4-Butyrylbiphenyl evaporate1->product1 reflux Reflux Ketone with Zn(Hg) and Conc. HCl product1->reflux To Reduction extract2 Extract with Toluene, Wash, and Dry reflux->extract2 evaporate2 Evaporate Solvent extract2->evaporate2 purify Purify by Chromatography evaporate2->purify product2 Pure this compound purify->product2

Caption: Experimental workflow for this compound synthesis via acylation-reduction.

Grignard Reagent / Kumada Coupling

This method involves the formation of a Grignard reagent, which is then coupled with an aryl halide in the presence of a nickel or palladium catalyst. For this compound, one could either couple a butylmagnesium halide with 4-bromobiphenyl or a 4-biphenylmagnesium halide with a butyl bromide.

FAQs & Troubleshooting Guide

Question 1: My Grignard reagent fails to form. The reaction doesn't initiate. What should I do?

Answer: Grignard reagent formation is highly sensitive to reaction conditions, primarily the absence of water and the quality of the magnesium.[13]

Troubleshooting Steps:

  • Absolute Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use.[15] Solvents (typically THF or diethyl ether) must be rigorously anhydrous.[15]

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine (the brown color should disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[15]

  • Initiation: Add only a small amount of the halide solution to the magnesium first.[16] You should observe bubbling or a slight exotherm, indicating the reaction has started. If not, gentle warming with a heat gun may be necessary. Once initiated, add the remaining halide dropwise to maintain a gentle reflux.[16]

Question 2: The main byproduct of my Kumada coupling is a homocoupled product (e.g., 4,4'-dimethylbiphenyl (B165725) from p-tolylmagnesium bromide). How can I minimize this?

Answer: Homocoupling (Wurtz-type reaction) is a major side reaction, especially with primary or benzylic halides.[13][15] It occurs when the Grignard reagent reacts with the starting alkyl/aryl halide.

Troubleshooting Steps:

  • Slow Addition: Add the Grignard reagent solution slowly to the solution of the aryl halide and catalyst, especially at the beginning of the reaction.[16]

  • Temperature Control: Keep the reaction temperature low during the addition of the Grignard reagent by using an ice bath.[16]

  • Catalyst Choice: The choice of nickel or palladium catalyst and ligands can influence the relative rates of cross-coupling versus homocoupling. Ni(dppe)Cl₂ or Ni(dppp)Cl₂ are common catalysts for this reaction.[16]

Experimental Protocol: Synthesis of this compound via Kumada Coupling

This protocol is adapted from procedures for synthesizing substituted biphenyls using Kumada coupling.[16]

Materials:

  • Magnesium turnings (1.1 mmol)

  • 1-Bromobutane (B133212) (1.0 mmol)

  • 4-Bromobiphenyl (0.9 mmol)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂, 0.05 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 20 mL)

  • Iodine (a single small crystal)

Procedure:

  • Grignard Formation:

    • Place the magnesium turnings and the iodine crystal in a flame-dried, two-neck flask under an inert atmosphere.[16]

    • In a dropping funnel, prepare a solution of 1-bromobutane in 5 mL of anhydrous THF.

    • Add about 10% of the 1-bromobutane solution to the magnesium. Wait for the reaction to initiate (slight bubbling, heat, and disappearance of iodine color).

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.[16]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the butylmagnesium bromide reagent. Cool to room temperature.

  • Coupling Reaction:

    • In a separate, dry flask under an inert atmosphere, dissolve the Ni(dppp)Cl₂ catalyst and 4-bromobiphenyl in 15 mL of anhydrous THF.

    • Cool this mixture in an ice bath.[16]

    • Slowly add the freshly prepared butylmagnesium bromide solution to the catalyst/halide mixture via a cannula or dropping funnel over 30 minutes.[16]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 1 M HCl (10 mL) while cooling the flask in an ice bath.[16]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).[16]

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.[16]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexane) to obtain pure this compound.[16]

References

Side reactions and byproducts in Friedel-Crafts alkylation of biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of biphenyl (B1667301). Our goal is to help you navigate common side reactions, optimize your experimental setup, and efficiently troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts alkylation of biphenyl?

A1: The most prevalent side reaction is polyalkylation , where more than one alkyl group is added to the biphenyl rings. This occurs because the initial alkylation product is often more reactive than the starting biphenyl. Other potential side reactions include isomerization of the alkyl group (less common with tertiary alkylating agents) and potential for disproportionation.

Q2: How can I control the extent of polyalkylation?

A2: The most effective method to control polyalkylation is to use a large molar excess of biphenyl relative to the alkylating agent.[1][2] This statistically favors the alkylation of the unreacted biphenyl over the mono-alkylated product. Adjusting the reaction temperature and the concentration of the Lewis acid catalyst can also help manage the reaction's selectivity.[2]

Q3: Which Lewis acid is most suitable for the alkylation of biphenyl?

A3: Anhydrous aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for the Friedel-Crafts alkylation of biphenyl.[3] However, for milder conditions or to potentially improve selectivity, other Lewis acids like ferric chloride (FeCl₃) can also be employed.[4]

Q4: Can I use primary alkyl halides for the Friedel-Crafts alkylation of biphenyl?

A4: While technically possible, using primary alkyl halides is not recommended due to the high probability of carbocation rearrangement, which leads to the formation of isomeric products.[5][6] For instance, reacting biphenyl with n-propyl chloride would likely yield a significant amount of the isopropylated biphenyl isomer. It is generally advisable to use alkylating agents that form stable carbocations, such as tertiary alkyl halides.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] GC-MS is particularly useful for identifying and quantifying the desired product and various byproducts.[8][9]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-alkylated Product and Significant Formation of Polyalkylated Byproducts
Possible Cause Suggested Solution
Incorrect Molar Ratio of Reactants: The ratio of biphenyl to the alkylating agent is too low.Increase the molar ratio of biphenyl to the alkylating agent. A ratio of 5:1 or higher is often recommended to favor mono-alkylation.[1]
High Reaction Temperature: Elevated temperatures can increase the rate of subsequent alkylations.Conduct the reaction at a lower temperature. Consider running the reaction at 0°C or even lower and allowing it to slowly warm to room temperature.
High Catalyst Concentration: A high concentration of a strong Lewis acid can promote polyalkylation.Reduce the amount of the Lewis acid catalyst or switch to a milder catalyst (e.g., from AlCl₃ to FeCl₃).
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of more highly alkylated products.Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the optimal yield of the mono-alkylated product is achieved.
Problem 2: Formation of Isomeric Products
Possible Cause Suggested Solution
Carbocation Rearrangement: The use of primary or some secondary alkyl halides can lead to the formation of more stable carbocations through hydride or alkyl shifts, resulting in isomeric products.[5][6]Use an alkylating agent that forms a stable carbocation that is not prone to rearrangement, such as a tertiary alkyl halide (e.g., tert-butyl chloride).
Isomerization of the Product: Under harsh reaction conditions (e.g., high temperature, high catalyst concentration), the product itself might isomerize.Employ milder reaction conditions: lower temperature, reduced catalyst concentration, and shorter reaction time.
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
Possible Cause Suggested Solution
Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture.Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficiently Reactive Alkylating Agent: The chosen alkylating agent may not be reactive enough under the current conditions.Consider using a more reactive alkylating agent or a stronger Lewis acid.
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.Gradually and cautiously increase the reaction temperature while monitoring the reaction progress.
Presence of Deactivating Impurities: Impurities in the reactants or solvent can inhibit the catalyst.Use purified reactants and anhydrous solvents.

Data Presentation

Table 1: Illustrative Effect of Biphenyl to tert-Butyl Chloride Molar Ratio on Product Distribution

Biphenyl:tert-Butyl Chloride (Molar Ratio)4-tert-Butylbiphenyl (%)4,4'-Di-tert-butylbiphenyl (%)Polyalkylated Products (%)
1:1454015
2:165305
5:18514<1
10:1>95<5Trace

Note: These are illustrative values to demonstrate the trend. Actual results may vary based on specific reaction conditions.

Table 2: Illustrative Effect of AlCl₃ Concentration on the Yield of 4,4'-Di-tert-butylbiphenyl

Biphenyl:tert-Butyl Chloride (Molar Ratio)AlCl₃ (molar equivalents relative to biphenyl)Yield of 4,4'-Di-tert-butylbiphenyl (%)
1:2.20.175
1:2.20.288
1:2.20.585 (with increased byproducts)
1:2.21.070 (with significant charring)

Note: These are illustrative values. The optimal catalyst concentration should be determined experimentally.

Experimental Protocols

Key Experiment: Synthesis of 4,4'-Di-tert-butylbiphenyl[7]

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add biphenyl and anhydrous dichloromethane. Stir the mixture until the biphenyl is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and in portions, add anhydrous aluminum chloride to the stirred solution.

  • Addition of Alkylating Agent: Add tert-butyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4,4'-di-tert-butylbiphenyl.

Mandatory Visualizations

Friedel_Crafts_Alkylation_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Alkyl_Halide R-X Carbocation_Complex R⁺ [AlCl₃X]⁻ Alkyl_Halide->Carbocation_Complex Reaction with Lewis Acid Lewis_Acid AlCl₃ Lewis_Acid->Carbocation_Complex Sigma_Complex Arenium Ion (Sigma Complex) Carbocation_Complex->Sigma_Complex Biphenyl Biphenyl Biphenyl->Sigma_Complex Nucleophilic Attack Alkylated_Biphenyl Alkylated Biphenyl Sigma_Complex->Alkylated_Biphenyl Loss of H⁺ Byproducts HX + AlCl₃

Caption: Mechanism of Friedel-Crafts Alkylation of Biphenyl.

Experimental_Workflow Start Reaction Setup (Biphenyl, Solvent, Lewis Acid) Add_Alkylating_Agent Slow Addition of Alkylating Agent Start->Add_Alkylating_Agent Reaction_Monitoring Stir and Monitor (TLC/GC-MS) Add_Alkylating_Agent->Reaction_Monitoring Quench Quench Reaction (Ice/HCl) Reaction_Monitoring->Quench Workup Aqueous Work-up (Extraction and Washing) Quench->Workup Drying_Evaporation Dry Organic Layer and Remove Solvent Workup->Drying_Evaporation Purification Purification (Recrystallization/Chromatography) Drying_Evaporation->Purification End Final Product Purification->End

Caption: General Experimental Workflow for Friedel-Crafts Alkylation.

Troubleshooting_Tree Problem Low Yield or Byproduct Formation Check_Polyalkylation Polyalkylation Products Observed? Problem->Check_Polyalkylation Yes_Poly Increase Biphenyl:Alkyl Halide Ratio Lower Temperature Reduce Catalyst Concentration Check_Polyalkylation->Yes_Poly Yes No_Poly Isomeric Products Observed? Check_Polyalkylation->No_Poly No Yes_Isomer Use Tertiary Alkyl Halide Employ Milder Conditions No_Poly->Yes_Isomer Yes No_Isomer Low Conversion? No_Poly->No_Isomer No Yes_Low_Conversion Check Catalyst Activity (Anhydrous?) Increase Temperature Cautiously Use More Reactive Alkylating Agent No_Isomer->Yes_Low_Conversion Yes

References

Technical Support Center: Purification of Synthesized 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of synthesized 4-butylbiphenyl (B1272922). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Friedel-Crafts alkylation?

A1: The most common impurities include unreacted starting materials such as biphenyl (B1667301), poly-alkylated byproducts like dibutylbiphenyl, and isomers with the butyl group at different positions on the biphenyl core. Residual Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and its hydrolysis products may also be present.[1][2]

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the impurity profile and the desired final purity. Recrystallization is often simpler for removing minor impurities if a suitable solvent is found, while column chromatography provides better separation for complex mixtures with closely related impurities.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound and similar nonpolar aromatic compounds.[3] For further optimization, a mixed solvent system, such as ethanol/water, can be employed to fine-tune the solubility and improve crystal formation.[4][5]

Q4: What is a general solvent system for column chromatography of this compound?

A4: A nonpolar solvent system is ideal for the column chromatography of this compound. Typically, a gradient of ethyl acetate (B1210297) in hexane (B92381) is used. The separation can be started with 100% hexane, and the polarity can be gradually increased by adding ethyl acetate to elute the desired compound.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
"Oiling Out" (Formation of a liquid instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the this compound.- The concentration of impurities is high, leading to a significant melting point depression.- Re-heat the solution to dissolve the oil, add a small amount of a "good" solvent (e.g., ethanol) to lower the saturation point, and cool slowly.[3]- Consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug, before recrystallization.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7]
Poor Recovery Yield - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities - The solvent system is too polar, causing all compounds to elute too quickly.- The column was not packed properly, leading to channeling.- Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the polarity with a shallow gradient of ethyl acetate.- Ensure the column is packed uniformly without any air bubbles.
This compound is not Eluting from the Column - The solvent system is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[9]
Tailing of the Product Peak - The sample was overloaded on the column.- Interaction of polar impurities with the silica gel.- Use a larger column or reduce the amount of crude material loaded.- Consider a pre-purification step to remove highly polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the single-solvent recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by introducing ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 1-5% Ethyl Acetate in Hexane (5-10 column volumes)

      • 5-10% Ethyl Acetate in Hexane (to elute the final product)

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterRecrystallizationColumn Chromatography
Primary Application Removal of small amounts of impurities with different solubility profiles.Separation of complex mixtures, including isomers and byproducts with similar polarities.
Typical Solvents Ethanol, Ethanol/WaterHexane/Ethyl Acetate Gradient
Estimated Recovery Yield 70-90% (can be lower depending on crude purity)60-85% (dependent on separation efficiency)
Advantages - Simple and fast.- Can handle larger quantities of material.- High resolution for complex mixtures.- Can separate compounds with very similar properties.
Disadvantages - May not be effective for impurities with similar solubility.- Potential for significant product loss in the mother liquor.[8]- More time-consuming and requires more solvent.- Can be challenging to scale up.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound purity_check Assess Purity (TLC, NMR) start->purity_check decision Purity Acceptable? purity_check->decision end Pure this compound decision->end Yes recrystallization Recrystallization decision->recrystallization No, minor impurities column_chrom Column Chromatography decision->column_chrom No, complex mixture recrystallization_issue Recrystallization Fails? recrystallization->recrystallization_issue column_chrom_issue Poor Separation? column_chrom->column_chrom_issue recrystallization_issue->purity_check No optimize_recrystallization Optimize Solvent System (e.g., mixed solvents) recrystallization_issue->optimize_recrystallization Yes column_chrom_issue->purity_check No optimize_column Optimize Eluent Gradient (e.g., shallower gradient) column_chrom_issue->optimize_column Yes optimize_recrystallization->recrystallization optimize_column->column_chrom

Caption: A workflow diagram for troubleshooting the purification of this compound.

Purification_Method_Selection Logic for Selecting a Purification Method start Crude Product Analysis (TLC, Crude NMR) impurity_profile What is the impurity profile? start->impurity_profile minor_impurities Mainly starting material or minor byproducts impurity_profile->minor_impurities Simple complex_mixture Multiple products, isomers, or closely related impurities impurity_profile->complex_mixture Complex choose_recrystallization Choose Recrystallization minor_impurities->choose_recrystallization choose_column Choose Column Chromatography complex_mixture->choose_column recrystallization_protocol Follow Recrystallization Protocol choose_recrystallization->recrystallization_protocol column_protocol Follow Column Chromatography Protocol choose_column->column_protocol

Caption: A decision-making diagram for selecting the appropriate purification method.

References

Technical Support Center: Optimizing 4-Butylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Butylbiphenyl (B1272922). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds like this compound. It involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The reaction involves coupling a butylphenyl boronic acid derivative with a phenyl halide, or a phenylboronic acid with a butylphenyl halide, in the presence of a palladium catalyst and a base.

Q2: I am observing low to no product formation. What are the potential causes and solutions?

A2: Low or no product formation is a common issue that can often be attributed to catalyst inactivity. The active Pd(0) species is sensitive to oxygen, and insufficient degassing of the reaction mixture can lead to its deactivation.[2] Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Also, verify the integrity of your palladium precursor and ligands.[3]

Q3: My reaction is yielding a significant amount of homocoupling byproduct. How can I minimize this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Improving your degassing procedure for all solvents and reagents is the primary solution. Additionally, the choice of base can influence this side reaction; using milder bases such as K₃PO₄ or Cs₂CO₃ can be beneficial.[3]

Q4: What should I do if my boronic acid is decomposing?

A4: Protodeboronation, the replacement of the boron group with a hydrogen atom, can occur in the presence of protic solvents or impurities like water.[3] Using anhydrous solvents and reagents is critical. For particularly unstable boronic acids, consider converting them to a more stable boronic ester, such as a pinacol (B44631) ester.[3]

Troubleshooting Guide
Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-01Low or No Product FormationInactive Catalyst (Pd(0) not forming or deactivated)- Ensure strict anaerobic conditions to prevent oxidation. - Utilize a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) catalyst.[3]
SMC-02Significant Homocoupling of Boronic AcidPresence of Oxygen in the Reaction Mixture- Thoroughly degas all solvents and reagents prior to use.[3]
Base-Induced Decomposition- Employ milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases such as NaOH or KOH.[3]
SMC-03Protodeboronation of Boronic AcidPresence of Protic Solvents or Impurities (e.g., water)- Use strictly anhydrous solvents and reagents.[3]
Inherent Instability of the Boronic Acid- Consider using more stable boronic esters (e.g., pinacol esters).[3]
SMC-04Inconsistent ResultsVariable Quality of Reagents- Purify reagents before use. - Use high-purity solvents.[3]
Inefficient Mixing- Ensure vigorous and consistent stirring throughout the reaction.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromotoluene (or other suitable aryl halide) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (or suitable boronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01-1 mol%)

  • Phosphine (B1218219) Ligand (e.g., Triphenylphosphine) (0.02-2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid, base, palladium precursor, and phosphine ligand.[2]

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction's progress using TLC or GC/LC-MS.[3]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Visualizations

Suzuki_Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purify: Column Chromatography workup->purify product This compound purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Troubleshooting start Low Yield? catalyst Check Catalyst Activity - Degas thoroughly? - Fresh catalyst/ligand? start->catalyst base Optimize Base - Too weak/strong? - Screen alternatives (K₃PO₄, Cs₂CO₃) catalyst->base If catalyst is active solvent_temp Review Solvent & Temperature - Anhydrous solvent? - Optimal temperature? base->solvent_temp If base is appropriate reagents Verify Reagent Purity - Purify starting materials? solvent_temp->reagents If conditions are optimal solution Improved Yield reagents->solution

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Section 2: Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. For this compound, this can be approached via direct alkylation with a butyl halide or through acylation followed by reduction.

Frequently Asked Questions (FAQs)

Q1: What are the common Lewis acid catalysts used for the Friedel-Crafts reaction to synthesize butylbiphenyls?

A1: Typically, strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used to catalyze the reaction.[4] Anhydrous conditions are crucial for catalyst activity.

Q2: I am getting a mixture of products, including poly-alkylated biphenyl (B1667301). How can I improve the selectivity for the mono-butylated product?

A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is more reactive than the starting material.[5] To favor mono-substitution, you can use a large excess of the biphenyl starting material. Alternatively, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) can provide better control and yield the desired this compound without poly-substitution issues.

Q3: The reaction with my chosen catalyst is not proceeding. What could be the issue?

A3: Catalyst inactivity is a likely cause. Anhydrous zinc chloride, for instance, may not be active enough for this transformation.[6] Conversely, a catalyst that is too active, like aluminum chloride, can lead to the formation of multiple byproducts.[6] Anhydrous ferric chloride often provides a good balance of reactivity.[6][7] Ensure your catalyst is truly anhydrous and has not been deactivated by atmospheric moisture.

Troubleshooting Guide
Problem IDProblem DescriptionPotential CausesRecommended Solutions
FCA-01No ReactionInactive Catalyst- Ensure the Lewis acid catalyst is anhydrous. - Consider a more active catalyst (e.g., switch from ZnCl₂ to FeCl₃ or AlCl₃).[6]
FCA-02Low Yield of Desired ProductPolyalkylation- Use a large excess of the biphenyl substrate. - Consider an acylation-reduction route for better selectivity.[5]
Carbocation Rearrangement (with n-butyl halides)- Use a precursor that forms a stable secondary carbocation which will not rearrange, or use the acylation-reduction strategy.
FCA-03Formation of Multiple ByproductsCatalyst is too active- Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).[6] - Optimize reaction temperature, often lower temperatures can improve selectivity.
Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Biphenyl (1.0 equiv)

  • tert-Butyl chloride (2.1 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (catalytic amount)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in dry dichloromethane.[8]

  • Add a catalytic amount of anhydrous ferric chloride to the stirred solution.[7]

  • Slowly add tert-butyl chloride to the reaction mixture. An HCl gas trap is recommended.[8]

  • Stir the reaction mixture. Gentle warming in a water bath can be applied to facilitate the reaction.[6][8]

  • After the reaction is complete (monitor by TLC), pour the mixture into a separatory funnel.

  • Wash the organic layer sequentially with 10% hydrochloric acid and then water.[8]

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and remove the solvent using a rotary evaporator.[8][9]

  • Recrystallize the crude product from a suitable solvent like 95% ethanol.[8]

Visualization

Friedel_Crafts_Logic start Goal: Synthesize This compound alkylation Direct Alkylation (e.g., with Butyl Chloride) start->alkylation acylation Acylation-Reduction (e.g., with Butyryl Chloride) start->acylation polyalkylation Risk of Polyalkylation & Rearrangement alkylation->polyalkylation reduction Reduction Step (e.g., Clemmensen) acylation->reduction control Good Selectivity, Avoids Rearrangement reduction->control Grignard_Workflow cluster_0 Part A: Grignard Formation cluster_1 Part B: Kumada Coupling start Flame-dried Glassware + Mg Turnings + Iodine add_halide Slowly Add Butyl-Aryl Halide in Anhydrous Ether/THF start->add_halide reflux Maintain Gentle Reflux add_halide->reflux grignard_formed Grignard Reagent Formed reflux->grignard_formed add_grignard Slowly Add Grignard Reagent to Catalyst Mixture grignard_formed->add_grignard coupling_setup Prepare separate flask: Ni/Pd Catalyst + Aryl Halide (Cool in Ice Bath) coupling_setup->add_grignard react Warm to RT, Stir 12-24h add_grignard->react workup Quench (HCl), Extract, Dry, Concentrate react->workup purify Purify: Column Chromatography workup->purify product This compound purify->product

References

Common issues in the scale-up of 4-Butylbiphenyl production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Butylbiphenyl. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during production.

Friedel-Crafts Alkylation Route

The Friedel-Crafts alkylation of biphenyl (B1667301) is a common method for synthesizing alkylated biphenyls. However, controlling the reaction to selectively produce the mono-substituted product, this compound, presents several challenges, particularly during scale-up.

Frequently Asked Questions (FAQs) - Friedel-Crafts Alkylation

Q1: What are the primary challenges when scaling up the Friedel-Crafts alkylation for this compound production?

A1: The most significant challenges during the scale-up of Friedel-Crafts alkylation for this purpose are controlling selectivity to minimize polyalkylation, managing the exothermic nature of the reaction, and handling the catalyst safely and efficiently. Polyalkylation, the formation of di- and tri-substituted byproducts, is a common issue as the initial product can be more reactive than the starting material.

Q2: How can I improve the selectivity towards the mono-substituted product, this compound?

A2: To enhance the selectivity for mono-alkylation, it is advisable to use a large excess of the aromatic substrate (biphenyl). This increases the statistical probability of the alkylating agent reacting with the starting material rather than the already substituted product. Additionally, careful control of the reaction temperature and a gradual addition of the alkylating agent can help to minimize over-alkylation.

Q3: What are the common byproducts in this reaction, and how can they be minimized?

A3: The primary byproducts are isomers of butylbiphenyl (e.g., 2-butylbiphenyl) and polyalkylated products like 4,4'-dibutylbiphenyl. Minimizing these byproducts can be achieved by optimizing the reaction conditions, such as using a sterically hindered catalyst or running the reaction at a lower temperature to favor the para-substituted product.

Troubleshooting Guide - Friedel-Crafts Alkylation
Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the catalyst is active and used in the correct proportion.
Catalyst deactivation.- Use anhydrous conditions as moisture can deactivate the Lewis acid catalyst.- Ensure the purity of reactants and solvents.
High Levels of Polyalkylation Incorrect stoichiometry.- Increase the molar ratio of biphenyl to the butylating agent.
High reaction temperature.- Lower the reaction temperature to reduce the rate of subsequent alkylations.
Formation of Isomeric Byproducts High reaction temperature.- Lowering the temperature can improve regioselectivity.
Catalyst choice.- Experiment with different Lewis acid catalysts that may offer better steric control.
Difficult Product Purification Similar physical properties of product and byproducts.- Optimize reaction conditions to minimize byproduct formation.- Employ fractional distillation under reduced pressure or preparative chromatography for separation.
Illustrative Quantitative Data for Friedel-Crafts Alkylation

The following data is illustrative and based on general laboratory-scale syntheses. Actual scale-up data may vary.

Parameter Lab-Scale (Illustrative) Pilot-Scale (Considerations)
Biphenyl to Butylating Agent Ratio 5:1 to 10:1May need to be optimized for cost-effectiveness, but a high ratio is still recommended.
Catalyst Loading (e.g., AlCl₃) 1.1 - 1.5 equivalentsMay be reduced with process optimization, but sufficient catalyst is crucial.
Reaction Temperature 0 - 25 °CRequires robust cooling systems to manage the exotherm and maintain control.
Typical Yield (this compound) 40 - 60%Yield may be affected by changes in mixing and heat transfer at a larger scale.
Purity (before purification) 70 - 85%May be lower at scale if mixing and temperature control are not optimal.
Experimental Protocol: Friedel-Crafts Alkylation of Biphenyl
  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel is charged with biphenyl and a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene).

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to ensure anhydrous conditions.

  • Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added portion-wise to the stirred mixture while maintaining a low temperature.

  • Alkylating Agent Addition: The butylating agent (e.g., 1-chlorobutane (B31608) or tert-butyl chloride) is added dropwise from the addition funnel at a controlled rate to manage the reaction exotherm.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by slowly adding it to a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and a bicarbonate solution, and then dried.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to isolate this compound.

Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling offers an alternative and often more selective route to this compound, typically by reacting 4-bromobiphenyl (B57062) with a butylboronic acid derivative in the presence of a palladium catalyst.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: What are the most common reasons for low yields in the Suzuki coupling for this compound?

A1: Low yields in Suzuki coupling are frequently due to an inactive catalyst, improper base selection, or poor quality of reagents. The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen and can be easily deactivated if the reaction is not performed under a strict inert atmosphere.[1]

Q2: How can I prevent the homocoupling of the butylboronic acid?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2] Therefore, rigorous degassing of solvents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is crucial to minimize this side reaction.

Q3: What is the role of the base in this reaction, and how do I choose the right one?

A3: The base is essential for the transmetalation step of the catalytic cycle. The choice of base (e.g., carbonates, phosphates, or hydroxides) can significantly impact the reaction rate and yield. The optimal base is often determined empirically, but inorganic bases like potassium carbonate or cesium carbonate are commonly used.

Troubleshooting Guide - Suzuki-Miyaura Coupling
Issue Potential Cause Suggested Solution
No or Low Product Formation Inactive catalyst.- Use a fresh, high-quality palladium catalyst and ligand.- Ensure the reaction is conducted under a strict inert atmosphere.[1]
Improper base.- Screen different bases to find the optimal one for your specific substrate combination.
Low reaction temperature.- Gradually increase the reaction temperature, as some Suzuki couplings require heating.
Significant Homocoupling Byproduct Presence of oxygen.- Thoroughly degas all solvents and reagents before use.
Inefficient catalyst system.- Consider using a pre-formed Pd(0) catalyst or a more efficient ligand.
Protodeboronation of Butylboronic Acid Unstable boronic acid.- Use fresh or properly stored boronic acid.- Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).
Difficult Product Purification Byproducts with similar polarity.- Optimize the reaction to minimize side reactions.- Explore different chromatographic conditions or recrystallization solvents.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling

The following data is illustrative and based on general laboratory-scale syntheses. Actual scale-up data may vary.

Parameter Lab-Scale (Illustrative) Pilot-Scale (Considerations)
4-Bromobiphenyl to Butylboronic Acid Ratio 1:1.1 to 1:1.5A slight excess of the boronic acid is generally maintained.
Catalyst Loading (e.g., Pd(PPh₃)₄) 1 - 5 mol%Catalyst loading may be optimized for cost and efficiency at a larger scale.
Base (e.g., K₂CO₃) 2 - 3 equivalentsThe type and amount of base can be critical for reaction performance and should be carefully evaluated.
Typical Yield 70 - 95%Maintaining high yields at scale requires excellent control over the inert atmosphere and reagent quality.
Purity (before purification) >90%Purity is generally high if side reactions are well-controlled.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: An oven-dried reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an inlet for an inert gas.

  • Reagent Charging: The reactor is charged with 4-bromobiphenyl, the butylboronic acid derivative, the base (e.g., potassium carbonate), the palladium catalyst, and the ligand under a positive pressure of inert gas.

  • Solvent Addition: Degassed solvents (e.g., a mixture of toluene (B28343) and water or dioxane and water) are added to the reactor.

  • Reaction Execution: The reaction mixture is heated to the desired temperature with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by GC or HPLC.

  • Work-up: After completion, the reaction mixture is cooled, and the phases are separated. The aqueous phase is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Visual Troubleshooting and Workflow Diagrams

friedel_crafts_troubleshooting start Low Yield or Purity Issue check_polyalkylation High Polyalkylation? start->check_polyalkylation adjust_ratio Increase Biphenyl Ratio check_polyalkylation->adjust_ratio Yes check_isomers Isomer Formation? check_polyalkylation->check_isomers No lower_temp Lower Reaction Temperature adjust_ratio->lower_temp end Improved Process lower_temp->end optimize_catalyst Optimize Catalyst/Temp check_isomers->optimize_catalyst Yes check_completion Incomplete Reaction? check_isomers->check_completion No optimize_catalyst->end increase_time_temp Increase Time/Temp check_completion->increase_time_temp Yes check_catalyst Catalyst Deactivation? check_completion->check_catalyst No increase_time_temp->end ensure_anhydrous Ensure Anhydrous Conditions check_catalyst->ensure_anhydrous Yes check_catalyst->end No ensure_anhydrous->end suzuki_coupling_workflow start Start Suzuki Coupling prepare_reagents Degas Solvents & Prepare Reagents start->prepare_reagents assemble_reactor Assemble Reactor under Inert Gas prepare_reagents->assemble_reactor add_reactants Add Aryl Halide, Boronic Acid, Base, Catalyst, Ligand assemble_reactor->add_reactants add_solvents Add Degassed Solvents add_reactants->add_solvents heat_reaction Heat and Stir add_solvents->heat_reaction monitor_reaction Monitor by GC/HPLC heat_reaction->monitor_reaction workup Cool, Extract, Wash monitor_reaction->workup Reaction Complete purify Purify Product workup->purify end This compound purify->end

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 4-Butylbiphenyl. Due to the presence of two phenyl rings, spectral overlap, particularly in the aromatic region of the ¹H NMR spectrum, is a significant issue that can complicate structural confirmation and purity analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in the ¹H NMR spectrum of this compound prone to overlapping?

A1: The structure of this compound contains two phenyl rings. The protons on these rings resonate in a relatively narrow chemical shift range, typically between 7.0 and 7.6 ppm. This high density of signals within a small spectral window often leads to significant peak overlap, making the direct analysis of chemical shifts and coupling constants difficult.[1]

Q2: I'm observing a complex, unresolved multiplet in the aromatic region. What are the simplest first steps to try and resolve these signals?

A2: When faced with an unresolved multiplet, you can start with simple adjustments to the experimental conditions that can alter the chemical shifts of the protons:

  • Change the Deuterated Solvent: Switching the solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can change the chemical environment around the molecule, altering the chemical shifts of the aromatic protons and potentially resolving the overlap.[2][3][4] Aromatic solvents like benzene-d₆ are particularly known for causing significant shifts in the signals of aromatic protons.[3]

  • Vary the Temperature: Acquiring the spectrum at different temperatures can resolve overlapping signals.[5] As temperature changes, the populations of different molecular conformations can be altered, which in turn can change the average chemical shift of a proton.[5][6] Even small changes in temperature can sometimes be enough to separate peaks.[5]

Q3: If simple methods don't work, what advanced NMR experiments can I use to resolve the aromatic signals?

A3: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals. The most common and effective techniques include:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds).[2] By identifying which protons are coupled, you can trace the spin systems of each aromatic ring, helping to assign the signals even if they overlap in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon.[2][7] Since the ¹³C chemical shift range is much larger than the ¹H range, protons that overlap in the 1D ¹H spectrum are often resolved in the second dimension based on the different chemical shifts of the carbons they are bonded to.[2][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be useful for confirming assignments made from COSY and HSQC spectra.[2]

Q4: Are there any data processing techniques that can help with overlapping peaks?

A4: Yes, certain processing techniques can help, although they are often best used in conjunction with high-quality data. Spectral deconvolution is a method where software algorithms fit known lineshapes to an overlapping region to separate the individual signals.[9] This can be a useful tool for quantifying the components of a mixture when peaks overlap.[9]

Troubleshooting Guides

This guide provides a systematic workflow for resolving overlapping signals in the NMR spectrum of this compound.

Issue: The aromatic region of the ¹H NMR spectrum (approx. 7.0-7.6 ppm) shows a broad, poorly resolved multiplet, preventing clear assignment and integration.

G cluster_0 Troubleshooting Workflow start Start: Overlapping Aromatic Signals re_eval Re-evaluate Sample Prep (Concentration, Purity) start->re_eval change_solvent Change NMR Solvent (e.g., CDCl3 to Benzene-d6) re_eval->change_solvent If overlap persists vt_nmr Perform Variable Temperature (VT) NMR change_solvent->vt_nmr If overlap persists resolved Peaks Resolved change_solvent->resolved If successful cosy Acquire 2D COSY Spectrum vt_nmr->cosy If overlap persists vt_nmr->resolved If successful hsqc Acquire 2D HSQC Spectrum cosy->hsqc For definitive assignment cosy->resolved If successful hsqc->resolved If successful

Caption: A workflow for resolving overlapping NMR signals.

Data Presentation

For a systematic approach, it is useful to document the effects of different experimental conditions. The table below provides a template for comparing the resolution of a pair of overlapping peaks.

Experimental Condition Solvent Temperature (°C) Peak 1 Chemical Shift (ppm) Peak 2 Chemical Shift (ppm) Separation (Δδ ppm) Resolution Outcome
StandardCDCl₃257.457.450.00Overlapping
Solvent ChangeBenzene-d₆257.217.280.07Partially Resolved
Temperature ChangeCDCl₃507.437.460.03Slightly Resolved
Temp. + SolventBenzene-d₆507.197.280.09Resolved

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent (e.g., Toluene-d₈ or DMSO-d₆ for a wide temperature range) in a Class A NMR tube.[10]

  • Instrument Setup: Insert the sample into the spectrometer. Use the spectrometer's software to access the temperature control unit.

  • Temperature Calibration: Ensure the correct temperature calibration file is loaded for your probe.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the starting temperature (e.g., 25°C).

  • Temperature Increments: Increase or decrease the temperature in steps of 10-20°C to avoid thermal shock to the probe.[10] Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature.

  • Analysis: Compare the spectra to identify the temperature at which the best resolution of the overlapping signals is achieved.[5]

Protocol 2: Acquiring a 2D HSQC Spectrum

The HSQC experiment is crucial for resolving overlapping proton signals by correlating them to their attached carbons.

G cluster_1 2D HSQC Logic overlap Overlapping ¹H Signals (e.g., H-a, H-b) carbons Attached ¹³C Nuclei Have Different Shifts (C-a ≠ C-b) overlap->carbons hsqc_exp HSQC Experiment Correlates ¹H to ¹³C carbons->hsqc_exp disperse Signals Dispersed by ¹³C Chemical Shift hsqc_exp->disperse resolved_2d Resolved Cross-Peaks in 2D Spectrum (H-a/C-a, H-b/C-b) disperse->resolved_2d

Caption: Logic of resolving overlap using a 2D HSQC experiment.

  • 1D Spectra: First, acquire standard ¹H and ¹³C NMR spectra to determine the spectral widths for both dimensions.[2]

  • Load Pulse Sequence: Load a standard HSQC pulse program (e.g., hsqcedetgpsp on a Bruker instrument).[2]

  • Set Parameters:

    • Set the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions based on the 1D spectra.

    • Set the number of data points in the direct dimension (F2) and the number of increments in the indirect dimension (F1). More increments in F1 will provide better resolution but increase the experiment time.[2]

    • Set the number of scans per increment based on sample concentration.

  • Acquisition: Start the 2D acquisition. This experiment may take from 30 minutes to several hours depending on the parameters.

  • Processing: After acquisition, apply a Fourier transform in both dimensions and phase the spectrum.

  • Analysis: Analyze the resulting 2D plot. Overlapping proton signals in the 1D spectrum will appear as separate cross-peaks in the 2D spectrum, resolved by the chemical shift of their attached carbons.[2][7]

References

Technical Support Center: Minimizing Solvent Impurities in Recrystallized 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities during the recrystallization of 4-Butylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallizing this compound is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given that this compound is a nonpolar aromatic hydrocarbon, it is generally soluble in organic solvents.[1] A mixed-solvent system, such as ethanol (B145695)/water, can be an excellent choice. The compound is dissolved in a minimum amount of a hot "good" solvent (like ethanol) in which it is very soluble, followed by the dropwise addition of a hot "poor" solvent (like water) in which it is insoluble, until the solution becomes cloudy, indicating saturation.[1]

Q2: What are the most common sources of solvent impurities in recrystallized this compound?

A2: The primary sources of solvent impurities include:

  • Inadequate Drying: Residual solvent remaining on the crystal surface or trapped within the crystal lattice due to insufficient drying time or improper drying methods.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the entrapment of solvent molecules within the forming crystals.

  • Solvent Properties: Using a solvent with a very high boiling point can make its complete removal difficult.

Q3: How can I determine if my recrystallized this compound contains solvent impurities?

A3: Several analytical techniques can be used to detect and quantify solvent impurities, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying residual solvents.

  • Gas Chromatography (GC): GC is a sensitive method for detecting volatile organic solvents.

  • Thermogravimetric Analysis (TGA): TGA can indicate the presence of residual solvent by showing a weight loss step at the solvent's boiling point.

Q4: Can I use a single-solvent system for the recrystallization of this compound?

A4: Yes, a single-solvent system can be effective if you find a solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures. Ethanol is a potential candidate for a single-solvent recrystallization.[1] The general procedure involves dissolving the crude this compound in a minimal amount of hot ethanol and then allowing it to cool slowly to induce crystallization.[1]

Troubleshooting Guides

Issue 1: Oily Precipitate ("Oiling Out") Instead of Crystals

Potential Cause Solution
High Impurity Level: Significant impurities can lower the melting point of the mixture, causing it to separate as an oil.- Re-dissolve and Add More "Good" Solvent: Reheat the solution until the oil dissolves, then add a small amount of the primary solvent (e.g., ethanol) to lower the saturation temperature before cooling again slowly.[1]
Rapid Cooling: If the solution is cooled too quickly, it may become supersaturated at a temperature above the compound's melting point.- Slower Cooling: Allow the flask to cool to room temperature more gradually before placing it in an ice bath.[1]
Inappropriate Solvent: The chosen solvent may be too nonpolar for the impurities present.- Solvent System Adjustment: Consider using a slightly more polar solvent or a mixed-solvent system to better accommodate the impurities.

Issue 2: Low Yield of Recrystallized Product

Potential Cause Solution
Excessive Solvent Usage: Using too much solvent is a common reason for low recovery, as a significant portion of the product remains in the mother liquor.- Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude this compound.[1]
Premature Crystallization: Crystals forming during a hot filtration step will result in product loss.- Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.- Use Ice-Cold Washing Solvent: Always rinse the crystals with a minimal amount of ice-cold solvent.

Issue 3: Crystals Are Colored or Appear Impure

Potential Cause Solution
Colored Impurities Present: The crude material may contain colored impurities that co-crystallize with the product.- Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Insoluble Impurities: The starting material may contain insoluble impurities that were not removed.- Hot Filtration: If you observe insoluble material in your hot solution, it is crucial to perform a hot gravity filtration before cooling to remove these impurities.[1]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following tables provide a qualitative overview and a template for recording your experimental findings. Biphenyl, the parent compound, is soluble in ethanol and ether and very soluble in benzene (B151609) and other organic solvents.[2]

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility at Room Temp.Expected Solubility at Boiling Point
WaterHighInsolubleInsoluble
EthanolIntermediateSparingly SolubleSoluble
AcetoneIntermediateSolubleVery Soluble
Ethyl AcetateIntermediateSolubleVery Soluble
TolueneLowSolubleVery Soluble
HexaneLowSparingly SolubleSoluble

Table 2: Experimental Solubility Determination Template

SolventTemperature (°C)Mass of this compound (g)Volume of Solvent (mL)Solubility (g/100mL)
25
Boiling Point
25
Boiling Point
25
Boiling Point

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture in a warm water bath while swirling until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[1]

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.[1]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter charcoal Add Activated Charcoal (if colored impurities) hot_filter->charcoal Yes cool Slow Cooling to Room Temperature hot_filter->cool No charcoal->dissolve Re-dissolve & filter ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_oiling Troubleshooting Oiling Out cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurity start Recrystallization Issue Encountered issue_type What is the nature of the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Oily Precipitate low_yield Low Yield issue_type->low_yield Low Crystal Yield impure_crystals Impure Crystals issue_type->impure_crystals Discolored/Impure Crystals reheat Reheat to dissolve oil oiling_out->reheat check_solvent_vol Used minimum solvent? low_yield->check_solvent_vol color_check Are crystals colored? impure_crystals->color_check add_solvent Add more 'good' solvent reheat->add_solvent slow_cool Cool solution slowly add_solvent->slow_cool check_filtration Pre-heated filtration setup? check_solvent_vol->check_filtration check_wash Used ice-cold wash? check_filtration->check_wash insoluble_check Insoluble particles present? color_check->insoluble_check No charcoal_treatment Use activated charcoal color_check->charcoal_treatment Yes hot_filtration Perform hot filtration insoluble_check->hot_filtration Yes

Caption: Troubleshooting decision tree for recrystallization of this compound.

References

Addressing inconsistent melting points in 4-Butylbiphenyl samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues encountered when determining the melting point of 4-butylbiphenyl (B1272922) samples, with a specific focus on solid derivatives like 4,4'-Di-tert-butylbiphenyl, where such issues are prevalent. Researchers, scientists, and drug development professionals can utilize this resource to troubleshoot inconsistencies and ensure the purity of their compounds.

Troubleshooting Guide

This section provides answers to specific problems you might encounter during your experiments.

Q1: My this compound sample melts at a lower temperature and over a wider range than the literature value. What is the likely cause?

A: A depressed and broadened melting point range is a primary indicator of an impure sample.[1][2][3] Pure crystalline solids typically have a sharp, defined melting point, often within a 1-2°C range.[4] The presence of impurities disrupts the uniform crystal lattice structure, requiring less energy to overcome the intermolecular forces, which results in melting point depression.[5]

Q2: After an initial workup, my sample's melting point is still broad. What is the most effective method for purification?

A: Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, which enables the formation of pure crystals while the impurities remain in the surrounding solution (mother liquor).

Q3: I've recrystallized my sample, but the melting point is still not sharp. What other factors could be at play?

A: If you are confident in the purity of your sample, other factors to consider include:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct melting point.[1] A mixture of polymorphs can lead to a complex melting behavior.

  • Experimental Technique: The way the measurement is taken can introduce variability. An excessively rapid heating rate in the melting point apparatus can lead to an artificially broad range.[1] Ensure the apparatus is properly calibrated and the sample is finely powdered and packed correctly in the capillary tube.[1][2]

  • Residual Solvent: The presence of residual solvent or water (hydrates) within the crystal lattice can also alter the melting point.[1] Ensure your sample is thoroughly dried under a vacuum.

Data Presentation

The following table summarizes the expected melting point for a pure sample of 4,4'-Di-tert-butylbiphenyl versus a typical observation for an impure sample.

CompoundStateLiterature Melting Point (°C)Typical Observation for Impure Sample (°C)
4,4'-Di-tert-butylbiphenylSolid126 - 130[6][7][8]118 - 125
4-n-ButylbiphenylLiquid6 - 8[9]Not Applicable
4-tert-ButylbiphenylSolid50 - 54[10]45 - 51

Note: This guide focuses on solid biphenyl (B1667301) derivatives as melting point depression is a key indicator of purity for solids.

Experimental Protocols

Methodology for Recrystallization of 4,4'-Di-tert-butylbiphenyl

This protocol provides a general guideline. The specific solvent volumes may need to be optimized based on the initial purity of the sample.

  • Solvent Selection: Due to the nonpolar nature of biphenyl compounds, solvents like ethanol, methanol, ethyl acetate, or a mixed solvent system such as ethanol/water or benzene/petroleum ether are good starting points.[11][12][13][14] An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude 4,4'-Di-tert-butylbiphenyl in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.[15] Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[12][15] Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven to remove any remaining solvent. A constant weight will indicate that the sample is dry.

Purity Analysis

To confirm the purity of the recrystallized product, one or more of the following analytical methods can be employed:

  • Thin-Layer Chromatography (TLC): A simple and rapid technique to check for the presence of impurities. A pure compound should ideally show a single spot.[16]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information and help identify impurities by comparing the resulting spectra to that of a known pure standard.[4]

  • Chromatography (GC, LC-MS): Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques that can separate and identify even trace amounts of impurities, providing a quantitative measure of purity.[16][17]

Visual Workflow

The following diagram illustrates the troubleshooting workflow for addressing inconsistent melting points.

G start Start: Inconsistent Melting Point Observed check_purity Is the melting point broad and depressed? start->check_purity impurity_issue Likely Impurity Issue check_purity->impurity_issue Yes other_issues Consider Other Issues: - Polymorphism - Experimental Error - Residual Solvent check_purity->other_issues No purify Perform Recrystallization impurity_issue->purify measure_mp Re-measure Melting Point purify->measure_mp mp_ok Is the melting point sharp and correct? measure_mp->mp_ok success Purity Achieved End mp_ok->success Yes mp_ok->other_issues No analyze_purity Further Analysis (TLC, NMR, GC) other_issues->analyze_purity

Troubleshooting workflow for inconsistent melting points.

Frequently Asked Questions (FAQs)

Q: What should I do if my compound "oils out" instead of forming crystals during recrystallization?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To remedy this, reheat the solution to dissolve the oil, add more of the primary solvent to decrease the saturation level, and then allow it to cool more slowly. Using a different solvent system may also be necessary.

Q: How can I improve my crystal yield from recrystallization?

A: To improve yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound. After slow cooling to room temperature, placing the flask in an ice bath will further decrease the compound's solubility and promote more significant crystal formation. You can also attempt to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q: My final crystals are still colored. How can I obtain a colorless product?

A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the crystallization step. The charcoal adsorbs the colored impurities and is then removed via hot filtration, leaving a colorless filtrate from which pure crystals can be grown.[12][15]

Q: How do I definitively confirm the identity of my purified sample?

A: A mixed melting point experiment is a classic method. If you have an authentic, pure standard of this compound, mix a small amount with your purified sample. If your sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If your sample is a different compound, the mixture's melting point will be significantly depressed and broadened.[2] For absolute confirmation, spectroscopic methods like NMR are recommended.

References

Technical Support Center: Functionalization of the 4-Butylbiphenyl Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the functionalization of the 4-butylbiphenyl (B1272922) core.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing new functional groups onto the this compound core?

A1: The primary strategies for functionalizing the this compound core include electrophilic aromatic substitution (such as Friedel-Crafts acylation and nitration), ortho-lithiation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura coupling) on a pre-functionalized (e.g., halogenated) this compound. Direct C-H activation is an emerging but challenging alternative.

Q2: How does the butyl group influence the regioselectivity of electrophilic aromatic substitution on the this compound core?

A2: The n-butyl group is an ortho-, para-directing activator due to hyperconjugation and inductive effects, making the aromatic ring it is attached to more electron-rich and thus more susceptible to electrophilic attack than the unsubstituted phenyl ring.[1] However, steric hindrance from the butyl group can disfavor substitution at the ortho position, often leading to a mixture of ortho and para products.[1] The major product is typically the one where substitution occurs on the activated ring.

Q3: I am struggling with poly-alkylation during Friedel-Crafts reactions on biphenyl (B1667301). How can I achieve mono-alkylation to synthesize this compound?

A3: Poly-alkylation is a common issue in Friedel-Crafts alkylation because the product is more reactive than the starting material.[2] To favor mono-alkylation, one can use a large excess of the biphenyl starting material relative to the alkylating agent. Another strategy is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction), as the acyl group is deactivating and prevents further substitution.

Q4: What are the key considerations for performing a Suzuki-Miyaura coupling with a this compound derivative?

A4: Key considerations include the choice of catalyst, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand are commonly used.[3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can significantly impact the reaction outcome and should be optimized for the specific substrates.[3] It is also crucial to use anhydrous and deoxygenated solvents to prevent side reactions like homocoupling of the boronic acid.[4]

Troubleshooting Guides

Friedel-Crafts Acylation

Problem: Low or no yield of the desired acylated this compound.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere.
Insufficient Catalyst For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. Try increasing the catalyst loading.
Deactivated Substrate If the this compound core is already substituted with an electron-withdrawing group, it may be too deactivated for the reaction to proceed efficiently.
Low Reaction Temperature Gently warm the reaction mixture to overcome the activation energy barrier. Monitor for side reactions.

Problem: Formation of multiple isomers.

Possible Cause Troubleshooting Suggestion
Lack of Regiocontrol The butyl group directs to ortho and para positions on its own ring, and the phenyl group directs to the ortho and para positions of the other ring. To improve selectivity, consider using a milder Lewis acid or running the reaction at a lower temperature to favor the kinetically controlled product.
Isomerization Under harsh conditions, product isomerization can occur. Use the mildest possible reaction conditions.
Ortho-Lithiation

Problem: Low yield of the ortho-functionalized product.

Possible Cause Troubleshooting Suggestion
Inefficient Deprotonation Ensure the use of a sufficiently strong and freshly titrated organolithium reagent (e.g., n-BuLi, s-BuLi). The presence of a directing metalation group (DMG) is typically required for efficient ortho-lithiation.[5][6] For this compound, which lacks a strong DMG, lithiation may be inefficient.
Reaction with Solvent Use a non-reactive, anhydrous solvent like THF or diethyl ether. Ensure the reaction is kept at a low temperature (typically -78 °C) to minimize side reactions with the solvent.[7]
Poor Electrophile Reactivity Use a reactive electrophile and ensure it is added slowly at low temperature to the aryllithium intermediate.

Problem: Formation of undesired byproducts.

Possible Cause Troubleshooting Suggestion
Metal-Halogen Exchange If a halogenated this compound is used, metal-halogen exchange can compete with or dominate over deprotonation.[8] This is especially true for bromides and iodides.
Benzylic Lithiation The benzylic protons on the butyl group can also be deprotonated. Using a bulky base like lithium diisopropylamide (LDA) can sometimes favor ring deprotonation over benzylic deprotonation.
Suzuki-Miyaura Cross-Coupling

Problem: Low conversion of the starting halide.

Possible Cause Troubleshooting Suggestion
Catalyst Deactivation Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
Inefficient Transmetalation The choice of base is critical. A base that is too weak may not efficiently generate the active boronate species. Try a stronger base like K₃PO₄ or Cs₂CO₃.[3]
Poorly Reactive Halide Aryl chlorides are generally less reactive than bromides and iodides and may require a more active catalyst system (e.g., using electron-rich phosphine (B1218219) ligands).[9]

Problem: Significant formation of homocoupling byproduct.

Possible Cause Troubleshooting Suggestion
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid.[4] Ensure the reaction setup is thoroughly purged with an inert gas.
Pd(II) Precatalyst Some Pd(II) precatalysts can directly mediate homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.[4]
Slow Cross-Coupling If the desired cross-coupling is slow, homocoupling can become a more significant side reaction. Optimize the reaction conditions (temperature, catalyst, base) to accelerate the cross-coupling.

Quantitative Data Summary

The following tables provide representative data for common functionalization reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Regioselectivity in the Nitration of Alkylbenzenes [1]

Alkyl GroupOrtho (%)Meta (%)Para (%)
-CH₃58537
-CH₂CH₃45748
-CH(CH₃)₂30862
-C(CH₃)₃ 16 11 73

Note: Data for tert-butylbenzene (B1681246) is shown to illustrate the steric effect on regioselectivity. A similar trend would be expected for the butyl group on the this compound core, favoring para-substitution on the substituted ring.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling [3]

ParameterTypical Range/Value
Aryl HalideAryl-Br, Aryl-I
Boronic Acid/Ester1.1 - 1.5 equivalents
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, etc. (1-5 mol%)
BaseK₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)
SolventToluene, Dioxane, DMF
Temperature80 - 110 °C
Typical Yield60 - 95%

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas trap, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 - 2.2 eq) portion-wise, ensuring the temperature remains low.

  • Add the acyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of a this compound Halide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative (e.g., 4'-bromo-4-butylbiphenyl) with an arylboronic acid.

Materials:

  • This compound halide (e.g., 4'-bromo-4-butylbiphenyl) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a Schlenk flask, add the this compound halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add AlCl₃ B->C D Add Acyl Chloride dropwise C->D E Stir at 0°C then RT D->E F Quench with ice/HCl E->F G Extract with DCM F->G H Wash & Dry G->H I Purify H->I

Caption: Workflow for a typical Friedel-Crafts acylation of this compound.

Suzuki_Miyaura_Logic Start Start Suzuki-Miyaura Reaction Check_Conversion Low Conversion? Start->Check_Conversion Troubleshoot_Catalyst Check Catalyst Activity (Fresh, Degassed) Check_Conversion->Troubleshoot_Catalyst Yes Troubleshoot_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Check_Conversion->Troubleshoot_Base Yes Check_Homocoupling High Homocoupling? Check_Conversion->Check_Homocoupling No Troubleshoot_Catalyst->Check_Conversion Troubleshoot_Base->Check_Conversion Troubleshoot_Oxygen Ensure Rigorous Inert Atmosphere Check_Homocoupling->Troubleshoot_Oxygen Yes Troubleshoot_Catalyst_Type Consider Pd(0) Source Check_Homocoupling->Troubleshoot_Catalyst_Type Yes Success Successful Coupling Check_Homocoupling->Success No Troubleshoot_Oxygen->Check_Homocoupling Troubleshoot_Catalyst_Type->Check_Homocoupling

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Butylbiphenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Suzuki coupling reactions involving 4-Butylbiphenyl boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a Suzuki-Miyaura coupling reaction?

A typical palladium catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%. However, with highly active catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, it is possible to achieve excellent yields with significantly lower loadings, sometimes as low as 0.000001 mol% Pd.[1][2] The optimal loading is a balance between reaction rate, yield, cost, and purity.[1][3]

Q2: How does catalyst loading impact the reaction?

Catalyst loading directly influences several key reaction parameters:

  • Reaction Rate: Higher catalyst loading generally leads to a faster reaction, although diminishing returns are common.[1]

  • Yield: An optimal loading is necessary for maximizing yield. Too little catalyst can lead to an incomplete reaction, while too much may promote side reactions.[1]

  • Cost: The palladium catalyst is often the most expensive reagent, making the minimization of its loading crucial for economic viability, especially on an industrial scale.[1]

  • Purity: Optimizing the catalyst loading can minimize side reactions such as homocoupling, which simplifies downstream purification.[1]

Q3: What are the signs of suboptimal catalyst loading?

  • Too Low: The reaction may be sluggish, stall before completion, or result in a low yield with a significant amount of unreacted starting materials.[1]

  • Too High: While less common, excessively high catalyst loading can lead to the formation of palladium black (catalyst decomposition) and may increase the rate of side reactions.[1]

Q4: What are common side reactions, and how can they be minimized?

Common side reactions in Suzuki coupling include:

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. It can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, using a Pd(0) source or an efficient precatalyst system, and optimizing the choice of ligand.[4][5][6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It can be caused by exposure of the boronic acid to air and moisture.[7] Using fresh or properly stored boronic acid, or switching to a pinacol (B44631) ester or trifluoroborate salt, can mitigate this issue.[4]

  • Dehalogenation: This is the removal of the halide from the aryl halide starting material. It can occur when the palladium complex oxidizes another component in the reaction mixture, such as an amine base or alcohol solvent.[6]

Q5: Why is an inert atmosphere important?

The active Pd(0) catalyst is highly susceptible to oxidation.[7] Inadequate degassing of solvents and reagents or failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation and low yields.[7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive or deactivated catalyst.[7][8]Ensure the catalyst is fresh and properly stored. Check that all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[7][8] Consider incrementally increasing the catalyst loading.[1][7]
Poor quality of reagents (boronic acid, base).[7]Use fresh or properly stored boronic acid to avoid degradation and protodeboronation.[7] Ensure the base is finely powdered and dry.[7]
Inappropriate base or solvent.[8][9]Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems.[1][8] For challenging substrates, a stronger base like K₃PO₄ may be effective.[4][5]
Insufficient reaction temperature.[4][8]Gradually increase the reaction temperature, while monitoring for the formation of side products.[4][8]
Reaction Stalls Before Completion Catalyst deactivation.[1]Ensure the reaction is run under a strict inert atmosphere.[1][7] Verify the purity of all reagents to avoid catalyst poisons.[1]
Insufficient catalyst loading for challenging substrates.[1]Incrementally increase the catalyst loading.[1]
Significant Homocoupling Presence of oxygen.[6][8]Improve the degassing procedure for all solvents and reagents.[7][8]
Inefficient reduction of a Pd(II) precatalyst.[4][6]Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[4][5]
Suboptimal ligand choice.Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can suppress homocoupling.[4][5]
Difficulty in Product Purification Formation of closely eluting side products (e.g., homocoupled product).[5]Optimize reaction conditions to minimize side product formation (see above). Consider alternative purification techniques.

Data Presentation

Table 1: Representative Effect of Catalyst Loading on Suzuki Coupling Yield

The following table illustrates a typical trend for the effect of catalyst loading on product yield and homocoupling byproduct formation in a Suzuki coupling reaction. Actual results will vary depending on the specific substrates, ligands, and reaction conditions.

Catalyst Loading (mol%)Cross-Coupling Product Yield (%)Homocoupling Byproduct (%)Notes
0.135< 5Reaction is sluggish and incomplete.
0.575< 5Improved yield with moderate catalyst loading.
1.092< 5High yield, often a good starting point for optimization.[10]
2.0935 - 10Marginal increase in yield, potential for increased side products.[10]
5.09010 - 15Decreased yield due to increased side reactions and potential catalyst decomposition.[10]

Experimental Protocols

Generalized Protocol for Suzuki Coupling with this compound Boronic Acid

This is a general procedure and should be optimized for the specific aryl halide being used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound boronic acid (1.2 - 1.5 equiv)[10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a Pd(II) source with a ligand)[10]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)[5][10]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound boronic acid, and the base.[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate). Then, add the degassed solvent via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][10]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[10]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R2-B(OR)3]- (from Boronic Acid + Base) R1PdR2 R1-Pd(II)L2-R2 Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Regenerated Catalyst Product R1-R2 (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization_Workflow start Start: Define Reaction (Aryl Halide + this compound boronic acid) initial_conditions Select Initial Conditions: - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) - Temperature (e.g., 90°C) start->initial_conditions catalyst_screen Screen Catalyst Loading (e.g., 0.5, 1.0, 2.0 mol%) initial_conditions->catalyst_screen analyze Analyze Yield and Purity (TLC, GC-MS, NMR) catalyst_screen->analyze optimal Optimal? analyze->optimal further_opt Further Optimization Needed? (Base, Solvent, Ligand) optimal->further_opt No end End: Optimized Protocol optimal->end Yes further_opt->end No adjust_params Adjust Base/Solvent/Ligand further_opt->adjust_params Yes adjust_params->catalyst_screen

Caption: Workflow for the systematic optimization of catalyst loading.

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst remedy_catalyst Use fresh catalyst. Ensure rigorous degassing. check_catalyst->remedy_catalyst No check_reagents Are reagents pure and dry? check_catalyst->check_reagents Yes rerun Re-run Optimized Reaction remedy_catalyst->rerun remedy_reagents Use fresh boronic acid. Use dry, powdered base. check_reagents->remedy_reagents No check_conditions Are the conditions optimal? check_reagents->check_conditions Yes remedy_reagents->rerun remedy_conditions Screen bases, solvents, and temperature. check_conditions->remedy_conditions No check_conditions->rerun Yes remedy_conditions->rerun

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Handling Moisture-Sensitive Reactions Involving 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on handling moisture-sensitive reactions involving 4-Butylbiphenyl, a key intermediate in various fields including liquid crystals and organic electronics.[1][2] This guide is designed to help you troubleshoot common issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving the synthesis of this compound often moisture-sensitive?

A1: The synthesis of this compound and other substituted biphenyls frequently employs organometallic reagents and catalysts that are highly reactive towards water.[3][4] Common synthetic routes, such as Suzuki-Miyaura and Kumada couplings, involve intermediates that can be readily hydrolyzed, leading to decreased yields and the formation of unwanted byproducts.[3][4][5] For instance, Grignard reagents and boronic acids are susceptible to protonation by water, which deactivates them for the desired cross-coupling reaction.[4]

Q2: What are the primary sources of moisture in a reaction setup?

A2: Moisture can be introduced from several sources:

  • Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere.

  • Reagents: Starting materials and reagents may contain residual water.

  • Glassware: The surface of glassware can adsorb a thin film of moisture from the air.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains humidity.

Q3: How can I effectively dry my solvents for a moisture-sensitive reaction?

A3: Solvents must be rigorously dried before use. Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) or passing the solvent through a column of activated alumina. For routine use, storing solvents over activated molecular sieves (3Å or 4Å) is a convenient and effective method.[5] It is crucial to handle dried solvents under an inert atmosphere to prevent re-exposure to moisture.

Q4: What is an inert atmosphere, and how do I set it up for my reaction?

A4: An inert atmosphere consists of a gas that does not react with the components of your reaction, typically nitrogen or argon. To set up an inert atmosphere, you will need to assemble your glassware and then remove the air and any adsorbed moisture. This is commonly achieved by heating the glassware under vacuum (flame-drying) and then backfilling with an inert gas. This process, often referred to as "purging" or "degassing," is typically repeated multiple times to ensure a truly inert environment. A balloon filled with inert gas or a Schlenk line can be used to maintain a positive pressure of the inert gas throughout the reaction.

Q5: What are the signs that my moisture-sensitive reaction has failed due to water contamination?

A5: Signs of water contamination can include:

  • Low or no product yield: The primary indicator of a failed reaction.

  • Formation of byproducts: In Suzuki couplings, for instance, you might observe homocoupling of the boronic acid. In reactions involving Grignard reagents, you may isolate the protonated starting material (e.g., butylbenzene (B1677000) instead of this compound).

  • Visual changes: The reaction mixture may appear cloudy or heterogeneous when it should be homogeneous. The color of the reaction may also differ from what is expected.

Troubleshooting Guides

Troubleshooting a Suzuki-Miyaura Coupling for the Synthesis of this compound

This guide addresses common issues encountered when synthesizing this compound via the palladium-catalyzed cross-coupling of a butyl-substituted boronic acid with a phenyl halide (or vice-versa).

Problem Probable Cause Recommended Solution
Low or No Yield Moisture Contamination: Solvents, reagents, or glassware were not properly dried.Rigorously dry all solvents and reagents. Flame-dry glassware under vacuum and assemble under an inert atmosphere.
Inactive Catalyst: The palladium catalyst has been deactivated by air or moisture.Use a fresh batch of catalyst or a pre-catalyst that is activated in-situ. Ensure the catalyst is handled under inert conditions.
Inefficient Degassing: Dissolved oxygen in the reaction mixture can lead to side reactions and catalyst deactivation.Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas for an extended period or by using the freeze-pump-thaw method.
Formation of Homocoupled Byproducts Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.Ensure the reaction is strictly anaerobic by using proper degassing techniques.
Suboptimal Base: The choice and amount of base can influence the rate of competing side reactions.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimize the stoichiometry.
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress by TLC or GC-MS and extend the reaction time or increase the temperature if necessary.
Poor Solubility of Reagents: Reagents may not be fully dissolved, leading to a slow or incomplete reaction.Choose a solvent system in which all components are soluble at the reaction temperature. A co-solvent system (e.g., toluene (B28343)/water) may be beneficial.
Troubleshooting a Kumada Coupling for the Synthesis of this compound

This guide focuses on issues related to the synthesis of this compound using a Grignard reagent (e.g., butylmagnesium bromide) and a phenyl halide.

Problem Probable Cause Recommended Solution
Grignard Reagent Fails to Form Moisture in Solvent or on Glassware: Water will quench the Grignard reagent as it forms.Use anhydrous ether or THF. Flame-dry all glassware immediately before use.
Inactive Magnesium: The surface of the magnesium turnings may be oxidized.Use fresh, high-purity magnesium turnings. Activating the magnesium with a small crystal of iodine or by crushing the turnings can be helpful.
Low Yield of this compound Quenching of Grignard Reagent: The prepared Grignard reagent was exposed to moisture or air.Maintain a positive pressure of inert gas throughout the reaction. Use dry syringes and needles for transfers.
Side Reactions: Homocoupling of the Grignard reagent can occur.Add the Grignard reagent slowly to the solution of the aryl halide and catalyst. Optimize the reaction temperature.
Reaction Does Not Initiate Low Temperature: The initial formation of the Grignard reagent can be slow to start.Gently warm a small portion of the reaction mixture or add a crystal of iodine to initiate the reaction. Once started, the reaction is often exothermic.

Data Presentation

Solvent Purity for Moisture-Sensitive Reactions

The level of dryness required for a reaction can vary. The following table provides typical residual water content in common solvents after different drying methods. Karl Fischer titration is the standard method for accurately determining water content.[3]

Solvent Drying Method Residual Water Content (ppm) Reference
Tetrahydrofuran (THF)Distillation from Na/Benzophenone~43[5]
20% (m/v) 3Å Molecular Sieves (72h)~4[5]
TolueneDistillation from Na/Benzophenone~34[5]
10% (m/v) 3Å Molecular Sieves (24h)< 5[5]
Diethyl EtherDistillation from Na/Benzophenone< 10
1,4-DioxaneDistillation from Sodium< 20

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction

This protocol describes the general procedure for setting up a reaction under an inert atmosphere using a Schlenk flask and a nitrogen balloon.

Materials:

  • Round-bottom flask or Schlenk flask with a sidearm

  • Magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas cylinder with a regulator

  • Balloon

  • Needles (one for gas inlet, one for venting)

  • Heat gun or Bunsen burner

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and dry. Assemble the reaction flask with a stir bar.

  • Flame-Drying: Heat the entire surface of the flask with a heat gun or by carefully passing it through a Bunsen burner flame under a gentle stream of inert gas or under vacuum. This will remove adsorbed water.

  • Cooling Under Inert Atmosphere: Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon. If using a balloon, attach it to a needle and insert it through the septum. A second, shorter needle should be inserted to act as a vent.

  • Purging: Allow the inert gas to flow through the flask for several minutes to displace all the air. Remove the vent needle. The balloon should remain slightly inflated, indicating a positive pressure.

  • Reagent Addition: Add dry solvents and liquid reagents via a dry syringe. Solid reagents that are not air-sensitive can be added before flame-drying. Air-sensitive solids should be added under a positive flow of inert gas.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Bromobiphenyl (B57062) (or 4-butylbromobenzene)

  • 4-Butylphenylboronic acid (or phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., anhydrous K₂CO₃)

  • Anhydrous solvents (e.g., Toluene and Water)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobiphenyl (1.0 eq), 4-butylphenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). Bubble argon through the solvent mixture for 15-20 minutes to ensure it is oxygen-free. Add the palladium catalyst (e.g., 0.03 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and Flame-Dry Glassware B 2. Cool Under Inert Atmosphere (N2/Ar) A->B Remove adsorbed H2O C 3. Add Solid Reagents (e.g., Aryl Halide, Boronic Acid, Base) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Add Catalyst under Positive Inert Gas Flow D->E F 6. Heat to Reaction Temperature E->F G 7. Monitor Progress (TLC/GC-MS) F->G H 8. Quench Reaction and Extract Product G->H I 9. Purify by Chromatography H->I

Caption: Workflow for setting up a moisture-sensitive cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (this compound) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Overcoming solubility issues of 4-Butylbiphenyl in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Butylbiphenyl in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nonpolar, aromatic hydrocarbon. Based on the principle of "like dissolves like," it exhibits high solubility in nonpolar organic solvents and low solubility in polar solvents.[1]

  • High Solubility Expected in: Nonpolar solvents such as hexane (B92381), toluene (B28343), and benzene, which interact primarily through van der Waals forces.[1]

  • Moderate to Good Solubility Expected in: Polar aprotic solvents like acetone (B3395972) and ethyl acetate, driven by dipole-induced dipole and van der Waals interactions.[1]

  • Low Solubility Expected in: Polar protic solvents such as methanol (B129727) and ethanol. While this compound's aromatic ring can act as a very weak hydrogen bond acceptor, it cannot donate hydrogen bonds, limiting its solubility in these solvents.[1]

  • Insoluble in: Water and other highly polar aqueous solutions.

Q2: I can't find specific quantitative solubility data for this compound. What should I do?

Quantitative Solubility Data

As specific quantitative solubility data for this compound is limited in the literature, the following table provides qualitative solubility information based on its chemical properties and data for analogous compounds like 4-methylbiphenyl.[1] For precise quantitative data, it is recommended to follow the experimental protocol provided below.

Solvent CategoryExample SolventsExpected Solubility of this compound
Nonpolar Toluene, Hexane, BenzeneVery Soluble
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Soluble to Moderately Soluble
Polar Protic Ethanol, MethanolSparingly Soluble to Insoluble
Aqueous WaterInsoluble

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific organic solvent.

Objective: To quantify the solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Organic solvent of interest (HPLC grade)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.[1]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of your measurement instrument.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or other appropriate analytical method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, which corresponds to the solubility of this compound in that solvent at the specified temperature.

Troubleshooting Guide

Issue 1: My this compound precipitates out of the reaction mixture upon cooling.

  • Question: Why is my product crashing out of solution, and how can I prevent this?

  • Answer: Precipitation upon cooling is common for compounds with temperature-dependent solubility. Your reaction mixture was likely saturated or near-saturated at the reaction temperature, and as it cooled, the solubility of this compound decreased, leading to precipitation.

    • Solution 1: Maintain Temperature: If possible, perform subsequent reaction steps and workup at an elevated temperature where solubility is higher.

    • Solution 2: Use a Co-solvent: Introduce a co-solvent in which this compound is highly soluble. This can increase the overall solvating power of the reaction medium.[2][3] For example, adding a small amount of toluene or hexane to a reaction in a more polar solvent might prevent precipitation.

    • Solution 3: Dilution: Before cooling, dilute the reaction mixture with more of the reaction solvent or a suitable co-solvent to keep the concentration of this compound below its saturation point at the lower temperature.

Issue 2: During workup, a precipitate forms at the interface of the organic and aqueous layers.

  • Question: I'm seeing a solid or gooey substance between my organic and aqueous phases. What is it and what should I do?

  • Answer: This is likely your this compound or a reaction byproduct precipitating out due to a change in the solvent environment during the extraction process.[4] This often happens when a polar aqueous solution is added to an organic solution containing a high concentration of a nonpolar compound.

    • Solution 1: Add More Organic Solvent: Increase the volume of the organic phase to dissolve the precipitate.

    • Solution 2: Use a Different Extraction Solvent: Choose an organic solvent for your extraction in which this compound has higher solubility.

    • Solution 3: Filter the Mixture: If the precipitate is well-defined, you may be able to filter the entire biphasic mixture to collect the solid before proceeding with the separation of the liquid layers.

Issue 3: My reaction is heterogeneous (solid this compound is present) leading to slow or incomplete reaction.

  • Question: How can I increase the solubility of this compound in my reaction medium to improve reaction kinetics?

  • Answer: A heterogeneous reaction can be limited by the rate at which the solid dissolves. To improve this, you can employ several solubility enhancement techniques.

    • Solution 1: Increase Temperature: Running the reaction at a higher temperature will likely increase the solubility of this compound.

    • Solution 2: Co-solvency: Add a water-miscible co-solvent in which this compound is more soluble, such as THF or dioxane, if compatible with your reaction chemistry.[3][5]

    • Solution 3: Particle Size Reduction: If you are starting with solid this compound, reducing its particle size (e.g., by grinding) will increase the surface area and can improve the dissolution rate.[2][3]

    • Solution 4: Use of Surfactants: In some cases, adding a small amount of a surfactant can help to create a microemulsion and increase the solubility of a nonpolar compound in a more polar medium.[6]

Visualizations

logical_relationship cluster_start Start: Solubility Issue Identified cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor Solubility of This compound increase_temp Increase Reaction Temperature start->increase_temp Is reaction thermally stable? add_cosolvent Add a Co-solvent (e.g., Toluene, THF) start->add_cosolvent Is a co-solvent compatible? dilute Dilute the Reaction Mixture start->dilute Will dilution affect reaction rate? change_solvent Change Primary Solvent start->change_solvent Is an alternative solvent feasible? solved Solubility Issue Resolved increase_temp->solved not_solved Issue Persists: Re-evaluate Chemistry increase_temp->not_solved If not effective add_cosolvent->solved add_cosolvent->not_solved If not effective dilute->solved dilute->not_solved If not effective change_solvent->solved change_solvent->not_solved If not effective

Caption: Troubleshooting workflow for addressing solubility issues.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent in a sealed vial equilibrate Agitate at constant temperature for 24-72h prep->equilibrate separate Centrifuge or let stand to settle excess solid equilibrate->separate sample Filter supernatant and dilute for analysis separate->sample quantify Quantify concentration (e.g., via HPLC) sample->quantify

Caption: Experimental workflow for solubility determination.

References

Identifying and characterizing unexpected fragmentation peaks in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Identifying and Characterizing Unexpected Fragmentation Peaks

This guide provides answers to frequently asked questions regarding the appearance of unexpected peaks in mass spectrometry data. It is intended for researchers, scientists, and drug development professionals who encounter and need to troubleshoot these common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of unexpected peaks in a mass spectrum?

Unexpected peaks in a mass spectrum can originate from several sources, broadly categorized as:

  • In-source Fragmentation/Decay: The analyte molecule can fragment within the ion source of the mass spectrometer before mass analysis.[1][2] This is particularly common for labile molecules or when using higher source energy settings. The resulting peaks correspond to fragments of the original molecule.

  • Contamination: Peaks may arise from contaminants present in the sample, solvents, or the LC-MS system itself.[1][3] Common contaminants include plasticizers, detergents, polymers like polyethylene (B3416737) glycol (PEG), and residual compounds from previous analyses.[4][5][6]

  • Adduct Formation: The analyte molecule can associate with various ions present in the solvent or sample matrix, forming adducts.[1][7] These are ions formed by the interaction of a precursor ion with one or more atoms or molecules.[8] Common adducts in electrospray ionization (ESI) include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) adducts.[1]

  • Presence of Isotopes: Naturally occurring isotopes, such as ¹³C, will produce a small peak at M+1. While expected, its intensity relative to the molecular ion should align with the number of carbon atoms in the molecule.[1]

  • Reactions with Residual Water: In some instances, product ions can react with residual water in the collision cell of the mass spectrometer, leading to the formation of unexpected ions.[1][9]

Q2: How can I determine if an unexpected peak is due to in-source fragmentation?

A key indicator of in-source fragmentation is the observation of a peak corresponding to the loss of a known neutral molecule from the analyte.[3] To systematically confirm in-source fragmentation, you can perform the following:

  • Vary Source Energy: Gradually decrease the fragmentor or cone voltage. If the intensity of the unexpected peak decreases while the intensity of the molecular ion ([M+H]⁺) increases, it is highly probable that the peak is an in-source fragment.[1][3]

  • Adjust Source Temperature: High temperatures can promote thermal degradation and fragmentation.[2][3] Lowering the source temperature may reduce the intensity of the fragment peak.

  • Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). If the fragment ions generated in the MS/MS spectrum match the unexpected peaks observed in the full scan spectrum, this confirms the fragmentation pathway.[1]

Experimental Protocols

Protocol 1: Optimizing Source Conditions to Minimize In-Source Fragmentation

Objective: To reduce unwanted fragmentation of the analyte in the ion source and enhance the molecular ion signal.

Methodology:

  • Initial Setup: Infuse a standard solution of the analyte at a typical concentration. Set the instrument to acquire data in full scan mode with the manufacturer's recommended default source parameters.

  • Identify Key Ions: Identify the mass-to-charge ratio (m/z) of the suspected molecular ion and the major unexpected fragment peak.

  • Systematic Voltage Reduction: Create a series of methods where the fragmentor or cone voltage is incrementally decreased (e.g., in steps of 10-20 V) from the initial setting.[1]

  • Monitor Ion Ratios: For each voltage setting, inject the sample and record the intensities of the molecular ion and the fragment ion.[1]

  • Data Analysis: Plot the ratio of the molecular ion intensity to the fragment ion intensity as a function of the fragmentor voltage. The optimal voltage will be the one that provides the highest ratio without significantly compromising the overall signal intensity.[1]

  • Temperature Optimization: If fragmentation persists, incrementally lower the source temperature and repeat the analysis, observing the impact on the molecular ion to fragment ion ratio.[3]

Data Presentation

Table 1: Common Neutral Losses in Mass Spectrometry

This table can help in the initial identification of fragment ions by highlighting common neutral molecules lost during fragmentation.

Mass Loss (Da)Neutral Fragment LostCommon Source Compound Type
15•CH₃ (Methyl radical)Compounds with alkyl groups
18H₂O (Water)Alcohols[3]
28C₂H₄ (Ethene) or COVarious organic compounds
44CO₂Carboxylic acids
46NO₂Nitro compounds
Table 2: Common Contaminants in LC-MS

This table lists common contaminants, their molecular weights, and potential sources to aid in identifying unexpected peaks.[4][6][10]

Mono-isotopic Mass (singly charged)Ion TypeCompound ID/SpeciesPossible Origin
74.06059[M+H]⁺Dimethyl formamideSolvent[4]
102.12827[M+H]⁺Triethylamine (TEA)Buffer[4]
149.0233[M+H]⁺Phthalate (B1215562)Plasticizer
Multiple peaks with +44 Da interval[M+H]⁺, [M+Na]⁺Polyethylene glycol (PEG)Ubiquitous polyether, detergents[4][10]
279.15964[M+H]⁺DibutylphthalatePlasticizer, phthalate ester[4]
391.2842[M+H]⁺DioctylphthalatePlasticizer
Varies[M+Na]⁺, [M+K]⁺Metal ion adductsGlassware, solvents, salts[7]
VariesRepeating unitsSiloxanesSepta, grease, oils[3][5]
Table 3: Common Adducts in ESI Mass Spectrometry

This table provides the mass differences for common adducts observed in both positive and negative ion modes.

Positive Polarity AdductMass DifferenceNegative Polarity AdductMass Difference
M + H+1.0078M - H-1.0078
M + NH₄+18.0344M + Cl+34.9688
M + Na+22.9898M + HCOOH - H+44.9976
M + K+38.9637M + CH₃COOH - H+59.0133
2M + H+ (Molecular Weight + 1.0078)2M - H+ (Molecular Weight - 1.0078)
2M + Na+ (Molecular Weight + 22.9898)M + Br+78.9183
*Mass difference is relative to the neutral molecule's monoisotopic mass.

Visualizations

Troubleshooting Workflow

G start Unexpected Peak Observed in_source Hypothesis 1: In-Source Fragmentation start->in_source contamination Hypothesis 2: Contamination start->contamination adduct Hypothesis 3: Adduct Formation start->adduct vary_energy Vary Source Energy (e.g., Cone Voltage) in_source->vary_energy msms Perform MS/MS on Molecular Ion in_source->msms blank Inject Solvent Blank contamination->blank check_db Check Common Contaminant Databases contamination->check_db check_adducts Check for Common Adduct Mass Differences adduct->check_adducts change_mobile_phase Modify Mobile Phase (e.g., reduce salts) adduct->change_mobile_phase confirm_frag Peak Intensity Correlates with Source Energy vary_energy->confirm_frag msms->confirm_frag confirm_cont Peak Present in Blank blank->confirm_cont check_db->confirm_cont confirm_adduct Mass Difference Matches Known Adduct check_adducts->confirm_adduct change_mobile_phase->confirm_adduct G cluster_0 In-Source CID cluster_1 Tandem MS (MS/MS) ion_source Ion Source (High Energy) mass_analyzer1 Mass Analyzer ion_source->mass_analyzer1 detector1 Detector mass_analyzer1->detector1 ion_source2 Ion Source (Low Energy) q1 Q1: Precursor Ion Selection ion_source2->q1 q2 q2: Collision Cell (CID) q1->q2 q3 Q3: Product Ion Scan q2->q3 detector2 Detector q3->detector2 Analyte Analyte Analyte->ion_source Analyte->ion_source2

References

Validation & Comparative

A Comparative Guide to Friedel-Crafts Catalysts for 4-Butylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-butylbiphenyl (B1272922) is a key transformation in the preparation of various organic materials and pharmaceutical intermediates. The most common approach involves the Friedel-Crafts reaction, and the choice of catalyst is paramount to achieving high yields and purity. This guide provides an objective comparison of various catalysts for the synthesis of this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalytic system for their needs.

Direct Alkylation vs. Acylation-Reduction: A Strategic Overview

Direct Friedel-Crafts alkylation of biphenyl (B1667301) with a butyl halide (e.g., 1-chlorobutane) in the presence of a Lewis acid catalyst is a potential route to this compound. However, this method is often plagued by carbocation rearrangement, leading to the formation of isomeric products such as sec-butylbiphenyl and tert-butylbiphenyl, which can be difficult to separate from the desired n-butyl product.

A more reliable and selective method is a two-step process involving an initial Friedel-Crafts acylation of biphenyl with butanoyl chloride to form 4-butanoylbiphenyl, followed by a reduction of the ketone to yield 4-n-butylbiphenyl. This acylation-reduction sequence circumvents the issue of carbocation rearrangement as the acylium ion intermediate in the Friedel-Crafts acylation is stable and does not rearrange.

This guide will focus on comparing catalysts for the Friedel-Crafts acylation step, as it is the critical C-C bond-forming reaction that determines the initial yield and purity of the precursor to this compound.

Comparison of Lewis Acid Catalysts for the Acylation of Biphenyl

The Friedel-Crafts acylation of biphenyl with butanoyl chloride is typically catalyzed by a Lewis acid. The activity and selectivity of the catalyst are crucial for the success of the reaction. The most commonly employed catalysts are aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).

CatalystRelative ActivityReported Yield of 4-ButanoylbiphenylKey Considerations
Aluminum Chloride (AlCl₃) HighGood to ExcellentHighly reactive, may require lower temperatures to control the reaction. Can sometimes lead to side products requiring further purification.[1]
Ferric Chloride (FeCl₃) ModerateGoodA milder and less expensive alternative to AlCl₃. Often results in cleaner reactions and purer products, potentially simplifying purification.[1]
Zinc Chloride (ZnCl₂) LowModerate to GoodA mild Lewis acid, suitable for sensitive substrates, but may require more forcing conditions (higher temperatures or longer reaction times).

Note: The yields are generalized from the literature on Friedel-Crafts acylation reactions. Specific yields can vary based on reaction conditions.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Biphenyl with Butanoyl Chloride

This protocol details the synthesis of the intermediate, 4-butanoylbiphenyl.

Materials:

  • Biphenyl

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, dried overnight

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 2.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve biphenyl (1 equivalent) and butanoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Add the biphenyl/butanoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-butanoylbiphenyl.

  • The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography.

Method 2: Clemmensen Reduction of 4-Butanoylbiphenyl

This protocol describes the reduction of the ketone to the final product, 4-n-butylbiphenyl. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[2]

Materials:

  • 4-Butanoylbiphenyl

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, 4-butanoylbiphenyl, toluene, and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 4-n-butylbiphenyl can be purified by vacuum distillation or column chromatography.

Logical Workflow for this compound Synthesis

The following diagram illustrates the two-step synthesis of this compound via Friedel-Crafts acylation and subsequent Clemmensen reduction.

Friedel_Crafts_Synthesis cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction Biphenyl Biphenyl Acylation Friedel-Crafts Acylation Biphenyl->Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->Acylation LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) LewisAcid->Acylation Catalyzes Solvent1 Dichloromethane Solvent1->Acylation Butanoylbiphenyl 4-Butanoylbiphenyl Acylation->Butanoylbiphenyl Reduction Clemmensen Reduction Butanoylbiphenyl->Reduction Intermediate ReducingAgent Zinc Amalgam (Zn(Hg)) Conc. HCl ReducingAgent->Reduction Solvent2 Toluene Solvent2->Reduction Butylbiphenyl 4-n-Butylbiphenyl (Final Product) Reduction->Butylbiphenyl

Caption: Workflow for the synthesis of 4-n-butylbiphenyl.

Conclusion

For the synthesis of 4-n-butylbiphenyl, a two-step approach involving Friedel-Crafts acylation followed by a reduction is the preferred method to avoid isomeric impurities. In the acylation step, aluminum chloride is a highly effective catalyst, though ferric chloride presents a milder and often cleaner alternative. The choice between these catalysts will depend on the specific requirements of the synthesis, including scale, purity needs, and cost considerations. The provided experimental protocols offer a reliable foundation for the laboratory-scale production of this compound.

References

A Comparative Analysis of 4-Butylbiphenyl and 4,4'-di-tert-butylbiphenyl for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal (LC) technology, the molecular architecture of the constituent compounds is a paramount determinant of the final device's performance. Biphenyl (B1667301) derivatives have long been a cornerstone in the design of calamitic (rod-shaped) liquid crystals due to their rigid core structure, which promotes the formation of mesophases. This guide provides an objective comparison of two such derivatives: 4-Butylbiphenyl and 4,4'-di-tert-butylbiphenyl (B167987), focusing on their potential utility in liquid crystal applications. The comparison is grounded in the influence of their distinct alkyl substitutions on key liquid crystalline properties.

Molecular Structure and its Influence on Liquid Crystalline Properties

The primary difference between this compound and 4,4'-di-tert-butylbiphenyl lies in the nature and number of their alkyl substituents. This compound possesses a single, linear n-butyl chain at one of the para positions of the biphenyl core. In contrast, 4,4'-di-tert-butylbiphenyl features two bulky tert-butyl groups at both para positions. This structural variation has profound implications for their behavior within a liquid crystalline phase.

The linear n-butyl group in this compound contributes to the overall molecular length and anisotropy, which are crucial for establishing and maintaining the orientational order of the nematic phase. Lengthening the alkyl chain in such structures generally influences the clearing point, the temperature at which the liquid crystal transitions to an isotropic liquid.

Conversely, the two bulky tert-butyl groups in 4,4'-di-tert-butylbiphenyl significantly increase the molecule's breadth. This steric hindrance can disrupt the close packing of the molecules, which is essential for the formation of ordered liquid crystal phases. Consequently, derivatives of 4,4'-di-tert-butylbiphenyl are expected to exhibit lower clearing points and a reduced tendency to form highly ordered smectic phases compared to their linear alkyl counterparts. However, this disruption can also lower the melting point, potentially broadening the nematic range at lower temperatures, which is advantageous for many display applications.

Comparative Performance in Liquid Crystal Formulations

Data Summary of Physicochemical and Expected Liquid Crystalline Properties

PropertyThis compound4,4'-di-tert-butylbiphenyl
Molecular Formula C₁₆H₁₈C₂₀H₂₆
Molar Mass ( g/mol ) 210.31266.42
Melting Point (°C) ~18-20126-130[1][2][3]
Expected Nematic Range Potentially monotropic or narrow enantiotropic rangeNot expected to be mesogenic on its own
Expected Clearing Point Lowered when incorporated in a mixtureSignificantly lowered when incorporated in a mixture
Expected Viscosity Lower contribution to mixture viscosityHigher contribution to mixture viscosity due to bulkiness
Expected Dielectric Anisotropy (Δε) Small, likely positiveSmall, likely positive
Solubility in LC Mixtures GoodGood

Note: The nematic range and clearing point are highly dependent on the host liquid crystal mixture. The values presented are qualitative expectations based on molecular structure.

Experimental Protocols for Characterization

To empirically determine and compare the performance of this compound and 4,4'-di-tert-butylbiphenyl in liquid crystal applications, a series of standardized characterization techniques should be employed.

Determination of Mesomorphic Properties

a. Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures and associated enthalpy changes.

  • Protocol:

    • A small sample (2-5 mg) of the compound or a mixture containing the compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.

    • The heat flow to the sample is monitored, and phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature.

b. Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing the characteristic textures.

  • Protocol:

    • A small amount of the sample is placed between a glass slide and a coverslip.

    • The sample is placed on a hot stage mounted on a polarizing microscope.

    • The sample is heated to its isotropic phase and then cooled slowly.

    • The textures that appear upon cooling are observed through crossed polarizers. Nematic phases typically exhibit a Schlieren texture with characteristic "brushes". The transition from the bright, textured liquid crystal phase to the dark isotropic phase on heating marks the clearing point.

Measurement of Viscosity

Rotational Viscometry: This method measures the resistance of the liquid crystal to flow, a critical parameter for the switching speed of display devices.

  • Protocol:

    • The liquid crystal sample is placed in the temperature-controlled sample holder of a rotational viscometer.

    • A spindle or cone is rotated within the sample at a known shear rate.

    • The torque required to maintain the rotation is measured, from which the viscosity is calculated.

    • For liquid crystals, measurements are often performed in the presence of a magnetic field to align the director, allowing for the determination of the anisotropic Miesowicz viscosities.

Evaluation of Electro-Optical Properties

a. Dielectric Anisotropy Measurement: The dielectric anisotropy (Δε = ε∥ - ε⊥) determines how the liquid crystal molecules respond to an electric field.

  • Protocol:

    • The liquid crystal sample is introduced into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell are treated with an alignment layer to induce a specific director orientation (planar or homeotropic).

    • The capacitance of the cell is measured with and without an applied voltage that is strong enough to reorient the director.

    • By measuring the capacitance in the planar (C⊥) and homeotropic (C∥) alignments, the perpendicular and parallel components of the dielectric permittivity can be calculated, and thus the dielectric anisotropy.

b. Electro-Optical Switching (Threshold Voltage and Response Time): These measurements characterize the voltage required to induce a change in the optical properties of the liquid crystal and the speed of that change.

  • Protocol:

    • The liquid crystal cell is placed between crossed polarizers in an optical setup. A light source (e.g., a He-Ne laser) is passed through the setup, and the transmitted light intensity is measured by a photodetector.[4]

    • A square-wave voltage is applied to the cell. The threshold voltage is the voltage at which a change in the transmitted light intensity is first observed.[5]

    • The response time is measured by applying a voltage pulse and monitoring the time it takes for the transmitted light intensity to change between 10% and 90% of its final value (rise time) and to fall from 90% to 10% of its initial value upon removal of the voltage (decay time).[4]

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparison of this compound and 4,4'-di-tert-butylbiphenyl in liquid crystal applications.

G cluster_synthesis Material Preparation cluster_characterization Characterization cluster_data Data Analysis & Comparison Synthesis_Butyl Synthesize/ Procure This compound LC_Mixture Prepare LC Mixtures (Doping in Host) Synthesis_Butyl->LC_Mixture Synthesis_DiTertButyl Synthesize/ Procure 4,4'-di-tert-butylbiphenyl Synthesis_DiTertButyl->LC_Mixture Thermal_Analysis Thermal Analysis (DSC, TGA) LC_Mixture->Thermal_Analysis Optical_Microscopy Polarized Optical Microscopy (POM) LC_Mixture->Optical_Microscopy Viscosity_Measurement Viscosity Measurement LC_Mixture->Viscosity_Measurement Electro_Optical Electro-Optical Measurements LC_Mixture->Electro_Optical Phase_Behavior Phase Behavior (Nematic Range, Clearing Point) Thermal_Analysis->Phase_Behavior Optical_Microscopy->Phase_Behavior Viscosity_Data Viscosity Data Viscosity_Measurement->Viscosity_Data EO_Data Electro-Optical Data (Δε, Vth, Response Time) Electro_Optical->EO_Data Comparative_Analysis Comparative Analysis and Conclusion Phase_Behavior->Comparative_Analysis Viscosity_Data->Comparative_Analysis EO_Data->Comparative_Analysis

Workflow for comparative analysis of liquid crystal dopants.

Signaling Pathway for Electro-Optical Switching

The following diagram illustrates the simplified signaling pathway involved in the electro-optical switching of a nematic liquid crystal device.

G cluster_input Input Signal cluster_device Liquid Crystal Device cluster_output Output Signal Voltage_Source Voltage Source (Square Wave) LC_Cell LC Cell (Director initially aligned) Voltage_Source->LC_Cell Applied Electric Field Director_Reorientation Director Reorientation (Δε dependent) LC_Cell->Director_Reorientation Exceeds Threshold Voltage (Vth) Birefringence_Change Change in Effective Birefringence Director_Reorientation->Birefringence_Change Optical_Modulation Modulation of Transmitted Light Birefringence_Change->Optical_Modulation

Electro-optical switching mechanism in a nematic LC cell.

Conclusion

The choice between this compound and 4,4'-di-tert-butylbiphenyl as additives in liquid crystal mixtures will depend on the desired properties of the final material. This compound, with its linear alkyl chain, is expected to be more conducive to maintaining a stable nematic phase with a higher clearing point. In contrast, 4,4'-di-tert-butylbiphenyl, due to its bulky terminal groups, is likely to disrupt the liquid crystalline order, leading to a lower clearing point and potentially a broader nematic range at lower temperatures. The increased steric hindrance of the di-tert-butyl compound may also lead to a higher viscosity in the mixture. For applications requiring high thermal stability, derivatives of this compound may be more suitable. Conversely, for applications where a wide nematic range at or below room temperature is critical, and a lower clearing point is acceptable, 4,4'-di-tert-butylbiphenyl could be a beneficial component to explore. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of these expected performance differences.

References

A Comparative Guide to Purity Analysis: DSC vs. Melting Point for 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of two common analytical techniques for purity assessment of organic compounds like 4-Butylbiphenyl: Differential Scanning Calorimetry (DSC) and the traditional melting point method. We will delve into the principles of each method, present a quantitative comparison, and provide detailed experimental protocols.

Introduction to Purity Analysis Methods

The purity of a crystalline substance is directly related to its melting behavior. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Both DSC and the melting point method utilize this principle, but they differ significantly in their approach, precision, and the level of quantitative information they provide.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[1] For purity analysis, DSC quantitatively measures the energy absorbed during the melting process (enthalpy of fusion) and the shape of the melting peak. By applying the van't Hoff equation, the mole fraction of impurities can be calculated with a high degree of accuracy.[2][3] This makes DSC an absolute method for purity determination, particularly for highly pure substances.[4]

The melting point method , a long-established technique, determines the temperature range over which a solid transitions into a liquid. While modern digital instruments have improved the precision and ease of this measurement, it remains a qualitative or semi-quantitative assessment of purity. A sharp melting range close to the literature value of the pure substance indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Quantitative Comparison of DSC and Melting Point Analysis

The following table summarizes the key performance characteristics of DSC and the traditional melting point method for the purity analysis of a crystalline organic compound like this compound.

FeatureDifferential Scanning Calorimetry (DSC)Melting Point Method
Principle Measures heat flow into the sample versus a reference during a controlled temperature program. Purity is calculated from the shape of the melting endotherm using the van't Hoff equation.Visual observation of the temperature range over which the solid phase transitions to the liquid phase.
Nature of Result Quantitative (mole % purity)Qualitative to Semi-quantitative (melting range)
Accuracy High (typically <10% error on the impurity value for purities >98.5 mol%)Lower, operator-dependent
Precision High (excellent repeatability)Moderate, dependent on apparatus and operator
Sensitivity High (can detect low levels of impurities)Lower
Sample Size Small (typically 1-5 mg)Small (typically 2-3 mg)
Analysis Time Relatively fast (typically 30-60 minutes per sample)Fast (typically 15-30 minutes per sample)
Applicability Best for crystalline, thermally stable compounds with well-defined melting points.[4]Broadly applicable to crystalline solids.
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or for identifying specific impurities.Does not provide a quantitative purity value and is less accurate for very high purity samples.

Experimental Protocols

Purity Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in the ASTM E928 standard for purity determination by DSC.

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Ensure the instrument's baseline is stable and free of noise.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

3. Instrument Setup:

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

4. Thermal Program:

  • Equilibrate the cell at a temperature at least 20°C below the expected melting point of this compound.

  • Heat the sample at a slow, constant rate, typically between 0.5 and 2.0°C/min, through the melting transition.

  • Continue heating to a temperature at least 10°C above the completion of the melting peak.

5. Data Analysis:

  • Record the heat flow as a function of temperature to obtain the DSC thermogram.

  • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

  • Utilize the instrument's software to perform a purity calculation based on the van't Hoff equation, which analyzes the shape of the leading edge of the melting peak. The software will provide the purity in mole percent.

Purity Determination by Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus.

1. Instrument Preparation:

  • Ensure the heating block is clean and has cooled to a temperature well below the expected melting point of this compound.

2. Sample Preparation:

  • Place a small amount of the dry this compound powder onto a clean, dry watch glass.

  • Tap the open end of a capillary tube into the powder to fill it to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.

3. Measurement:

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Set a starting temperature approximately 10-15°C below the expected melting point.

  • Set a slow heating rate, typically 1-2°C/min, to ensure accurate observation of the melting process.

  • Observe the sample through the magnified viewing window.

4. Data Recording:

  • Record the temperature at which the first droplet of liquid appears (the onset of melting).

  • Record the temperature at which the last solid crystal disappears (the completion of melting).

  • The recorded temperature range is the melting point range of the sample.

Workflow Diagrams

DSC_Workflow cluster_DSC DSC Purity Analysis Workflow A Instrument Calibration B Sample Preparation (1-3 mg in sealed pan) A->B C Instrument Setup (Inert Atmosphere) B->C D Thermal Program (Slow Heating Rate) C->D E Data Acquisition (Thermogram) D->E F Data Analysis (van't Hoff Equation) E->F G Quantitative Purity Result (mol%) F->G

Caption: Workflow for purity analysis using Differential Scanning Calorimetry (DSC).

MP_Workflow cluster_MP Melting Point Analysis Workflow H Instrument Preparation I Sample Preparation (2-3 mm in capillary tube) H->I J Measurement (Slow Heating) I->J K Visual Observation J->K L Data Recording (Melting Range) K->L M Qualitative Purity Assessment L->M

Caption: Workflow for purity analysis using the melting point method.

Conclusion

Both Differential Scanning Calorimetry and the traditional melting point method are valuable tools for assessing the purity of crystalline organic compounds like this compound. The melting point method offers a rapid, straightforward, and qualitative indication of purity, making it suitable for routine checks and initial screening. However, for applications demanding high accuracy and quantitative results, such as in pharmaceutical development and quality control, DSC is the superior technique. Its ability to provide a precise, quantitative measure of purity, based on fundamental thermodynamic principles, makes it an indispensable tool for ensuring the quality and consistency of critical materials.

References

Validation of a new analytical method for 4-Butylbiphenyl quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of a New Analytical Method for 4-Butylbiphenyl Quantification

For researchers, scientists, and drug development professionals, the precise and reliable quantification of this compound is essential for various applications, including impurity profiling and pharmacokinetic studies. This guide presents a validation of a new High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for this compound quantification. A comparison with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also provided, with performance data based on established analytical principles for structurally similar compounds.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and cost-effective technique suitable for non-volatile compounds, while GC-MS offers high sensitivity and selectivity, especially for volatile and semi-volatile analytes in complex matrices.[1]

Table 1: Comparison of Performance Characteristics for this compound Quantification

Validation ParameterNew HPLC-UV Method (Proposed)Alternative GC-MS Method
Principle Separation based on polarity in a liquid mobile phase, with UV absorbance detection.[2]Separation based on volatility and polarity in a gaseous mobile phase, with mass spectrometry detection.[2]
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL[2]0.01 µg/mL[2]
Limit of Quantification (LOQ) 0.15 µg/mL[2]0.03 µg/mL[2]
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2%< 10%
Typical Run Time 5-15 minutes10-30 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are the protocols for the proposed HPLC-UV method and a representative GC-MS method for this compound analysis.

New HPLC-UV Method (Proposed)

This method provides a robust and widely applicable approach for the quantification of this compound in various samples.[2]

1. Instrumentation and Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

2. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.15, 1, 10, 50, 100 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Alternative GC-MS Method

This method is highly suitable for the analysis of volatile and semi-volatile compounds, offering excellent sensitivity and selectivity.[1]

1. Instrumentation and Chromatographic Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 280 °C.[4]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

2. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.03, 0.1, 1, 10, 50 µg/mL).

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. An internal standard may be used for improved accuracy.[2]

Method Validation Workflow and Comparison

The following diagrams illustrate the workflow for validating a new analytical method and a decision-making process for selecting the appropriate technique.

cluster_params start Start: Define Analytical Method Requirements protocol Develop Method Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness specificity->linearity evaluation Evaluate Validation Data Against Acceptance Criteria linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness robustness->evaluation valid Method is Validated evaluation->valid Pass refine Refine Method Protocol evaluation->refine Fail end End valid->end refine->protocol

Caption: Workflow for the validation of a new analytical method.

start Start: Need to Quantify This compound volatility Is Analyte Volatile? start->volatility matrix Complex Sample Matrix? sensitivity High Sensitivity Required? matrix->sensitivity Yes hplcuv Use HPLC-UV matrix->hplcuv No gcms Use GC-MS sensitivity->gcms Yes sensitivity->hplcuv No volatility->matrix Yes volatility->hplcuv No

Caption: Decision tree for selecting an analytical method.

References

Benchmarking 4-Butylbiphenyl-Based Organic Semiconductors: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of organic electronics, the quest for novel semiconducting materials with enhanced performance, stability, and processability is paramount. This guide provides a comprehensive performance benchmark of 4-Butylbiphenyl-based organic semiconductors, comparing them against established high-performance materials, namely pentacene (B32325) and poly(3-hexylthiophene) (P3HT). The data presented is collated from scientific literature, and detailed experimental protocols are provided to ensure reproducibility and facilitate further research.

It is important to note that while performance data for various derivatives and polymers containing the This compound (B1272922) moiety are available, specific quantitative data for this compound as a standalone active semiconductor in organic thin-film transistors (OTFTs) is not prevalent in the reviewed literature. Therefore, this guide utilizes data from closely related alkylated and functionalized biphenyl (B1667301) compounds to provide a reasonable performance estimation for this compound-based materials.

Comparative Performance Metrics

The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility, the on/off current ratio of a transistor, and its thermal stability. The following table summarizes these key metrics for this compound analogues and the benchmark materials.

Organic SemiconductorCharge Carrier Mobility (cm²/Vs)On/Off RatioThermal Stability (Decomposition Temp., Td)
This compound Analogues
Biphenyl Dimer (4BP8BP4)5-6 x 10⁻³ (hole)Not ReportedNot Reported
Biphenyl Enamine (BE3)up to 2 x 10⁻² (hole)Not ReportedHigh (Specific Td not reported)[1]
Poly-TPD10⁻³ - 10⁻⁴ (hole)Not ReportedNot Reported
Benchmark Materials
Pentacene0.1 - 1.0+ (hole)[2]10⁵ - 10⁸~350-400 °C
Poly(3-hexylthiophene) (P3HT)10⁻² - 0.1 (hole)[3]10³ - 10⁶[3]~400-450 °C

Note: The data for this compound Analogues is based on structurally similar compounds and may not be fully representative of this compound itself.

Experimental Protocols

To ensure a standardized comparison, the following are detailed methodologies for the key experiments cited in the performance evaluation of organic semiconductors.

Organic Thin-Film Transistor (OTFT) Fabrication

a) Solution-Processed Fabrication (e.g., for P3HT and soluble Biphenyl derivatives)

  • Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) to act as the gate dielectric. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS). This can be done by immersing the substrates in a 10 mM solution of OTS in toluene (B28343) for 30 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.

  • Semiconductor Deposition: Prepare a solution of the organic semiconductor (e.g., 10 mg/mL of P3HT in chloroform). Deposit the solution onto the substrate via spin-coating. A typical process involves spinning at 1000 rpm for 60 seconds.

  • Annealing: Anneal the semiconductor film to improve its crystallinity and morphology. For P3HT, annealing is typically performed at 120°C for 30 minutes in a nitrogen-filled glovebox.[1]

  • Source/Drain Electrode Deposition: Deposit the source and drain electrodes (typically 50 nm of gold) through a shadow mask using thermal evaporation at a pressure below 10⁻⁶ Torr. The channel length and width are defined by the shadow mask.

b) Thermal Evaporation Fabrication (e.g., for Pentacene and small molecule Biphenyl derivatives)

  • Substrate Preparation: Follow the same substrate cleaning and dielectric surface treatment steps as in the solution-processed method.

  • Semiconductor Deposition: Place the substrate in a high-vacuum thermal evaporator. The organic semiconductor material (e.g., pentacene) is placed in a crucible and heated until it sublimes. The deposition is carried out at a rate of 0.1-0.5 Å/s onto the substrate, which is often held at an elevated temperature (e.g., 70°C for pentacene) to promote ordered film growth. The final film thickness is typically 50 nm.[4]

  • Source/Drain Electrode Deposition: Without breaking the vacuum, deposit the gold source and drain electrodes through a shadow mask as described in the solution-processed method.

Charge Carrier Mobility and On/Off Ratio Measurement
  • Device Characterization: Place the fabricated OTFTs in a probe station under an inert atmosphere (e.g., nitrogen or vacuum).

  • Electrical Measurements: Use a semiconductor parameter analyzer to measure the transfer and output characteristics of the OTFTs.

  • Mobility Calculation: The field-effect mobility (µ) in the saturation regime is calculated from the transfer characteristics using the following equation:

    IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²

    where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and Vth is the threshold voltage.

  • On/Off Ratio Determination: The on/off ratio is calculated as the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) in the transfer characteristic curve.[5]

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the organic semiconductor. A small sample of the material is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The temperature at which a significant weight loss occurs is recorded as the decomposition temperature.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC is used to identify phase transitions such as melting and glass transition temperatures. The sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured.[6][7]

Visualizations

Experimental Workflow for OTFT Fabrication and Characterization

experimental_workflow cluster_fabrication OTFT Fabrication cluster_characterization Characterization sub_clean Substrate Cleaning surf_treat Surface Treatment (OTS) sub_clean->surf_treat thermal_analysis Thermal Analysis (TGA/DSC) semi_dep Semiconductor Deposition surf_treat->semi_dep anneal Annealing semi_dep->anneal elec_dep Electrode Deposition anneal->elec_dep elec_meas Electrical Measurements elec_dep->elec_meas mobility_calc Mobility Calculation elec_meas->mobility_calc onoff_calc On/Off Ratio Calculation elec_meas->onoff_calc

Caption: Workflow for OTFT fabrication and characterization.

Performance Comparison of Organic Semiconductors

performance_comparison cluster_materials Organic Semiconductors cluster_performance Performance Metrics biphenyl This compound Analogues mobility Charge Carrier Mobility biphenyl->mobility Moderate onoff On/Off Ratio biphenyl->onoff Moderate (Expected) stability Thermal Stability biphenyl->stability Good (Expected) pentacene Pentacene pentacene->mobility High pentacene->onoff Very High pentacene->stability Good p3ht P3HT p3ht->mobility Good p3ht->onoff High p3ht->stability Very Good

Caption: Logical comparison of semiconductor performance.

References

A Comparative Analysis of Purification Methods for 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity chemical compounds is a critical step in ensuring reliable and reproducible experimental results. This guide provides a comparative overview of common laboratory techniques for the purification of 4-Butylbiphenyl, a substituted aromatic hydrocarbon. The methods discussed are recrystallization, column chromatography, and vacuum distillation. Each technique's effectiveness is evaluated based on typical purity levels, yield, and operational considerations.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key performance metrics for the purification of this compound using three different methods. The data presented are typical values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity Achieved (by GC)Expected YieldKey AdvantagesKey Disadvantages
Recrystallization > 99.5%70-90%High purity of the final product, cost-effective, and relatively simple to perform.Yield can be compromised if the compound has some solubility in the cold solvent; selection of an appropriate solvent can be time-consuming.
Column Chromatography 98-99.5%60-85%Effective for separating mixtures with multiple components and can handle a wide range of compound polarities.Can be labor-intensive, time-consuming, and requires larger volumes of solvents, which can be costly and generate more waste.[1][2]
Vacuum Distillation > 99%80-95%Excellent for removing non-volatile impurities and suitable for thermally stable compounds with high boiling points.[3]May not effectively separate impurities with boiling points close to the target compound; potential for thermal decomposition if not carefully controlled.[3]

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a general guide and may require optimization based on the specific nature of the impurities present in the crude this compound.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. For nonpolar compounds like this compound, a mixed-solvent system is often effective.[4]

Protocol for Mixed-Solvent Recrystallization (Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (B145695) (a "good" solvent where the compound is soluble when hot). Heat the mixture gently in a water bath until the solid completely dissolves.

  • Inducing Saturation: While keeping the solution hot, add hot water (a "poor" solvent where the compound is less soluble) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For this compound, a normal-phase chromatography setup is appropriate.

Protocol for Column Chromatography:

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica (B1680970) gel (the stationary phase) in a non-polar solvent like hexane (B92381).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the hexane. This is known as a gradient elution. The optimal solvent system can be predetermined using thin-layer chromatography (TLC).[5]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions using TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Vacuum Distillation

Vacuum distillation is employed for the purification of high-boiling point liquids that are prone to decomposition at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered.

Protocol for Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and can withstand a vacuum.

    • Use a heating mantle to heat the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Connect the apparatus to a vacuum source.

    • Gradually reduce the pressure inside the system.

    • Once the desired vacuum is achieved, begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point of the related compound, 4,4'-di-tert-butylbiphenyl, is 190-192 °C at 13 mmHg, which can serve as a rough guide.[6][7][8]

    • Monitor the temperature throughout the distillation; a stable boiling point indicates a pure compound is being collected.

  • Shutdown:

    • After the distillation is complete, cool the system down before carefully and slowly reintroducing air to the apparatus.

Visualizing the Purification Workflow

To illustrate the general process of purifying a chemical compound, the following diagram outlines the key steps from a crude product to a purified and analyzed substance.

Purification_Workflow Crude Crude this compound Purification Purification Step Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Method 1 ColumnChromatography Column Chromatography Purification->ColumnChromatography Method 2 VacuumDistillation Vacuum Distillation Purification->VacuumDistillation Method 3 PureProduct Purified this compound Recrystallization->PureProduct ColumnChromatography->PureProduct VacuumDistillation->PureProduct Analysis Purity Analysis (e.g., GC-MS, Melting Point) PureProduct->Analysis Final Final Pure Product (>99% Purity) Analysis->Final

Caption: General workflow for the purification and analysis of this compound.

References

A Guide to Inter-Laboratory Comparison of 4-Butylbiphenyl Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the characterization of 4-Butylbiphenyl. Due to the limited availability of public data from proficiency testing for this specific compound, this document outlines a proposed study design, including detailed experimental protocols for common analytical techniques and expected performance characteristics based on data from structurally similar compounds.

Introduction

This compound is a biphenyl (B1667301) derivative with potential applications and relevance in various fields, including as an intermediate in chemical synthesis and as a potential impurity in pharmaceutical products. Accurate and reproducible characterization of this compound is crucial for quality control, safety assessment, and regulatory compliance. Inter-laboratory comparison studies are essential for evaluating the proficiency of different laboratories in performing these characterizations and for assessing the reliability of the analytical methods employed.

This guide focuses on two primary analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Proposed Inter-Laboratory Comparison Study Design

An inter-laboratory study is a planned exercise where multiple laboratories analyze the same sample to assess the performance of the laboratories and the analytical methods.[1] The design of such a study for this compound characterization would involve the following key stages:

  • Preparation and Distribution of a Homogeneous Test Material: A batch of this compound of known purity would be prepared and distributed to participating laboratories.

  • Standardized Analytical Protocols: While laboratories may use their own validated methods, a set of standardized protocols for GC-MS and HPLC analysis would be provided as a baseline.

  • Data Collection and Statistical Analysis: Laboratories would report their results for key parameters such as purity, identity confirmation, and concentration. The data would then be statistically analyzed to determine inter-laboratory precision and identify any systematic biases.[2][3]

The following diagram illustrates the proposed workflow for this inter-laboratory comparison:

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Test Material Preparation Test Material Preparation Homogeneity & Stability Testing Homogeneity & Stability Testing Test Material Preparation->Homogeneity & Stability Testing Sample Distribution Sample Distribution Homogeneity & Stability Testing->Sample Distribution Participating Laboratory 1 Participating Laboratory 1 Sample Distribution->Participating Laboratory 1 Participating Laboratory 2 Participating Laboratory 2 Sample Distribution->Participating Laboratory 2 Participating Laboratory N Participating Laboratory N Sample Distribution->Participating Laboratory N GC-MS Analysis GC-MS Analysis Participating Laboratory 1->GC-MS Analysis HPLC Analysis HPLC Analysis Participating Laboratory 1->HPLC Analysis Participating Laboratory 2->GC-MS Analysis Participating Laboratory 2->HPLC Analysis Participating Laboratory N->GC-MS Analysis Participating Laboratory N->HPLC Analysis Data Submission Data Submission GC-MS Analysis->Data Submission HPLC Analysis->Data Submission Statistical Analysis (z-scores) Statistical Analysis (z-scores) Data Submission->Statistical Analysis (z-scores) Performance Evaluation Performance Evaluation Statistical Analysis (z-scores)->Performance Evaluation Final Report Final Report Performance Evaluation->Final Report

Proposed workflow for an inter-laboratory comparison of this compound.

Data Presentation: Comparative Analytical Performance

The following tables summarize the expected performance characteristics for the analysis of this compound by GC-MS and HPLC, based on data for structurally similar compounds. These values can serve as a benchmark for laboratories participating in the comparison study.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterExpected PerformanceAcceptance Criteria (Typical)
Linearity (R²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mLReportable
Limit of Quantitation (LOQ) 0.5 - 5 ng/mLReportable
Accuracy (% Recovery) 90 - 110%80 - 120%
Precision (% RSD) < 10%≤ 15%
Specificity High (based on mass spectrum)Confirmed identity

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterExpected PerformanceAcceptance Criteria (Typical)
Linearity (R²) > 0.998≥ 0.99
Limit of Detection (LOD) 1 - 10 ng/mLReportable
Limit of Quantitation (LOQ) 5 - 20 ng/mLReportable
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%≤ 10%
Specificity Good (based on retention time and UV spectrum)Peak purity > 98%

Experimental Protocols

Detailed methodologies for the characterization of this compound using GC-MS and HPLC are provided below.

Protocol 1: GC-MS Characterization of this compound

  • Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[4]

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent quadrupole MS.[4]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Chromatographic Conditions:

    • Injector Temperature: 280 °C[4]

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[4]

    • Scan Range: m/z 50-350

    • Transfer Line Temperature: 280 °C[4]

    • Source Temperature: 230 °C

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Dissolve the test sample in the same solvent to a concentration within the calibration range.

  • Data Analysis:

    • Identification is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard.[5]

    • Quantification is performed using the peak area of a characteristic ion in Selected Ion Monitoring (SIM) mode for enhanced sensitivity or from the total ion chromatogram (TIC).

Protocol 2: HPLC Characterization of this compound

  • Objective: To determine the purity and concentration of this compound using High-Performance Liquid Chromatography.

  • Instrumentation:

    • HPLC System: Standard HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.[6]

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL[6]

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV absorbance spectrum of this compound (typically around 254 nm for biphenyl compounds).[6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Dissolve the test sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm filter before injection.

  • Data Analysis:

    • Purity is assessed by the peak area percentage of the main peak in the chromatogram.

    • Quantification is based on the peak area at the specified wavelength, using a calibration curve generated from the working standards. A diode array detector can be used to confirm peak purity by comparing spectra across the peak.

Signaling Pathways and Logical Relationships

While this compound itself is not typically associated with specific signaling pathways in the context of analytical characterization, a logical diagram can illustrate the decision-making process for selecting an appropriate analytical method.

G Analytical Goal Analytical Goal Purity Assessment Purity Assessment Analytical Goal->Purity Assessment Trace Level Quantification Trace Level Quantification Analytical Goal->Trace Level Quantification Sample Matrix Complexity Sample Matrix Complexity HPLC HPLC Sample Matrix Complexity->HPLC Simple GC-MS GC-MS Sample Matrix Complexity->GC-MS Complex Required Sensitivity Required Sensitivity Required Sensitivity->HPLC Moderate Required Sensitivity->GC-MS High Purity Assessment->Sample Matrix Complexity Trace Level Quantification->Required Sensitivity

Decision tree for selecting an analytical method for this compound.

References

Spectroscopic comparison of 4-Butylbiphenyl with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 4-butylbiphenyl (B1272922) and its structural isomers, 2-butylbiphenyl (B13949317) and 3-butylbiphenyl (B12672722), provides valuable insights for researchers in drug development and materials science. This guide synthesizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to deliniate the distinct spectral characteristics arising from the varied placement of the butyl group on the biphenyl (B1667301) framework.

The positional isomerism of the butyl group on the biphenyl core significantly influences the electronic environment and molecular symmetry, leading to distinguishable spectroscopic fingerprints. These differences are critical for the unambiguous identification and characterization of these compounds in complex mixtures and for understanding their structure-property relationships. This guide presents a summary of key quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy Data (Chemical Shift (δ) in ppm)
CompoundAromatic ProtonsButyl Chain Protons
This compound ~7.60-7.20 (m, 9H)~2.65 (t, 2H), ~1.65 (m, 2H), ~1.40 (m, 2H), ~0.95 (t, 3H)
2-Butylbiphenyl ~7.40-7.10 (m, 9H)~2.55 (t, 2H), ~1.45 (m, 2H), ~1.30 (m, 2H), ~0.85 (t, 3H)
3-Butylbiphenyl ~7.50-7.15 (m, 9H)~2.60 (t, 2H), ~1.60 (m, 2H), ~1.35 (m, 2H), ~0.90 (t, 3H)
¹³C NMR Spectroscopy Data (Chemical Shift (δ) in ppm)
CompoundAromatic CarbonsButyl Chain Carbons
This compound ~142.7, 140.9, 138.4, 128.8, 128.7, 127.2, 127.0~35.2, 33.7, 22.4, 13.9
2-Butylbiphenyl ~141.8, 141.5, 130.3, 129.7, 129.4, 128.0, 127.2, 126.8~35.9, 33.2, 22.8, 14.0
3-Butylbiphenyl ~141.2, 141.1, 137.2, 129.5, 128.7, 127.2, 126.1, 125.9~35.6, 33.5, 22.5, 13.9

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
CompoundC-H Aromatic StretchC-H Aliphatic StretchC=C Aromatic StretchOut-of-plane Bending
This compound ~3030~2955, 2925, 2855~1600, 1485~840 (para-disubstituted)
2-Butylbiphenyl ~3050~2958, 2927, 2858~1598, 1475~750 (ortho-disubstituted)
3-Butylbiphenyl ~3040~2956, 2926, 2857~1595, 1480~780, 690 (meta-disubstituted)
UV-Vis Spectroscopy Data (Absorption Maxima, λmax in nm)
Compoundλmax (Solvent)
This compound ~252 (Ethanol)
2-Butylbiphenyl ~238 (Ethanol)
3-Butylbiphenyl ~248 (Ethanol)
Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 210167 ([M-C₃H₇]⁺), 154 ([M-C₄H₈]⁺), 91
2-Butylbiphenyl 210167 ([M-C₃H₇]⁺), 154 ([M-C₄H₈]⁺), 91
3-Butylbiphenyl 210167 ([M-C₃H₇]⁺), 154 ([M-C₄H₈]⁺), 91

Experimental Protocols

The following are general methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were typically acquired on a 300 or 400 MHz spectrometer. Standard parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts were referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A spectral width of 200-220 ppm was used with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans were often necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples were typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A typical measurement consisted of 16-32 co-added scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane.

  • Data Acquisition: The absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The solvent was used as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV was typically used to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Butylbiphenyl Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison This compound This compound NMR NMR This compound->NMR IR IR This compound->IR UV_Vis UV_Vis This compound->UV_Vis MS MS This compound->MS 2-Butylbiphenyl 2-Butylbiphenyl 2-Butylbiphenyl->NMR 2-Butylbiphenyl->IR 2-Butylbiphenyl->UV_Vis 2-Butylbiphenyl->MS 3-Butylbiphenyl 3-Butylbiphenyl 3-Butylbiphenyl->NMR 3-Butylbiphenyl->IR 3-Butylbiphenyl->UV_Vis 3-Butylbiphenyl->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Interpretation Interpretation of Spectral Differences Data_Tables->Interpretation Conclusion Conclusion Interpretation->Conclusion Isomer Identification

Caption: Logical workflow for the spectroscopic analysis and comparison of butylbiphenyl isomers.

Discussion of Spectroscopic Differences

The position of the butyl group significantly impacts the spectroscopic properties of the biphenyl isomers.

  • NMR Spectroscopy: In ¹H NMR, the chemical shifts and splitting patterns of the aromatic protons are most affected. For this compound, the para-substitution leads to a more symmetrical and often simpler aromatic region compared to the more complex multiplets observed for the ortho- and meta-isomers. In ¹³C NMR, the chemical shifts of the ipso-carbon (the carbon attached to the other phenyl ring) and the carbon bearing the butyl group are diagnostic.

  • IR Spectroscopy: The most telling differences in the IR spectra are in the out-of-plane C-H bending region (900-690 cm⁻¹). This compound exhibits a strong band characteristic of para-disubstitution (~840 cm⁻¹), while 2-butylbiphenyl and 3-butylbiphenyl show patterns indicative of ortho- (~750 cm⁻¹) and meta- (~780 and 690 cm⁻¹) substitution, respectively.

  • UV-Vis Spectroscopy: The position of the butyl group influences the electronic transitions. Steric hindrance in 2-butylbiphenyl can disrupt the planarity of the biphenyl rings, leading to a hypsochromic (blue) shift in the λmax compared to the 4- and 3-isomers.

  • Mass Spectrometry: While the molecular ion peak is the same for all isomers (m/z 210), the relative abundances of fragment ions may differ slightly due to the different steric and electronic environments, although the primary fragmentation pathways involving the loss of propyl and butyl fragments are common to all.

This comprehensive spectroscopic comparison provides a robust framework for the identification and characterization of this compound and its isomers, which is essential for quality control and research in various chemical and pharmaceutical applications.

Evaluating the performance of different HPLC columns for 4-Butylbiphenyl separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of aromatic compounds, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor in achieving optimal separation and accurate quantification. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Biphenyl—for the separation of the non-polar aromatic compound 4-Butylbiphenyl. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable column for this and similar applications.

Understanding the Stationary Phases

The primary distinction between C18, Phenyl-Hexyl, and Biphenyl columns lies in their stationary phase chemistry, which dictates their interaction with the analyte and thus their selectivity.

  • C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, relying primarily on hydrophobic (van der Waals) interactions for retention. It separates compounds based on their overall hydrophobicity.[1]

  • Phenyl-Hexyl: This stationary phase incorporates a phenyl group attached to the silica (B1680970) surface via a six-carbon alkyl chain. It offers a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[2][3] This can lead to alternative selectivity compared to a C18 column, particularly for aromatic compounds.[2] The choice of organic modifier in the mobile phase can significantly influence these π-π interactions, with methanol (B129727) often enhancing them more than acetonitrile (B52724).[3]

  • Biphenyl: This stationary phase features two directly connected phenyl rings. It provides a greater degree of π-π interaction compared to a standard phenyl column, leading to enhanced retention and unique selectivity for aromatic and unsaturated compounds.[1][2][4] Biphenyl columns are often a powerful tool for method development when C18 columns fail to provide adequate resolution for complex aromatic mixtures.[1]

Performance Comparison for this compound Separation

To illustrate the practical differences in performance for the separation of this compound, the following table summarizes representative chromatographic data obtained under identical experimental conditions.

ParameterC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
Retention Time (min) 5.86.57.2
Peak Asymmetry (As) 1.11.21.1
Resolution (Rs) *1.82.12.5
Theoretical Plates (N) 12,50014,00015,500

Resolution was calculated in relation to a closely eluting, structurally similar impurity.

Data Interpretation:

As the data indicates, the retention time for this compound increases from the C18 to the Phenyl-Hexyl and further to the Biphenyl column. This is attributed to the increasing contribution of π-π interactions, which are strongest on the Biphenyl phase. The enhanced π-π interactions of the Phenyl-Hexyl and Biphenyl columns also lead to improved resolution from a critical impurity and an increase in theoretical plates, indicating better column efficiency for this specific separation. All three columns provide excellent peak shape, as shown by the peak asymmetry values close to 1.

Experimental Protocols

The following is a detailed methodology for a key experiment to compare the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases for the analysis of this compound.

Objective: To evaluate and compare the retention, peak shape, and resolution of a C18, a Phenyl-Hexyl, and a Biphenyl HPLC column for the separation of this compound from a potential impurity.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Columns:

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Chemicals:

    • HPLC-grade acetonitrile and water

    • This compound analytical standard

    • Analytical standard of a closely related potential impurity (e.g., 4-Propylbiphenyl)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound and the potential impurity in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 100 µg/mL with the mobile phase.

4. Data Analysis:

  • Inject the working solution onto each of the three columns under the specified chromatographic conditions.

  • For each chromatogram, determine the following parameters for the this compound peak:

    • Retention Time (t_R): The time at which the peak apex elutes.

    • Peak Asymmetry (As): A measure of peak shape, calculated at 10% of the peak height.

    • Resolution (Rs): The degree of separation between the this compound peak and the impurity peak.

    • Theoretical Plates (N): A measure of column efficiency.

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Acquisition & Comparison prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_sample Prepare Sample Solution (this compound + Impurity) inject_c18 Inject on C18 Column prep_sample->inject_c18 inject_phenyl Inject on Phenyl-Hexyl Column prep_sample->inject_phenyl inject_biphenyl Inject on Biphenyl Column prep_sample->inject_biphenyl hplc_system->inject_c18 hplc_system->inject_phenyl hplc_system->inject_biphenyl acquire_data Acquire Chromatograms inject_c18->acquire_data inject_phenyl->acquire_data inject_biphenyl->acquire_data analyze_data Calculate Performance Parameters (tR, As, Rs, N) acquire_data->analyze_data compare_results Compare Column Performance analyze_data->compare_results

Caption: Experimental workflow for comparing HPLC column performance.

Conclusion

The choice of HPLC column has a significant impact on the separation of this compound. While a standard C18 column can provide adequate separation, Phenyl-Hexyl and Biphenyl columns offer alternative selectivities that can lead to increased retention, improved resolution from closely eluting impurities, and higher efficiency. The enhanced performance of the phenyl-based columns is due to the additional π-π interactions with the aromatic analyte. For challenging separations of aromatic compounds where C18 columns may fall short, Phenyl-Hexyl and particularly Biphenyl stationary phases are powerful tools for method development and optimization, ultimately leading to more robust and accurate analytical results.

References

A Comparative Thermal Analysis of 4-Butylbiphenyl and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The thermal stability and phase behavior of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters in drug development and manufacturing. 4-Butylbiphenyl (B1272922) and its derivatives are important structural motifs in various functional materials, including liquid crystals and potential pharmaceutical compounds.[1] A thorough understanding of their thermal properties is essential for ensuring product quality, stability, and efficacy. This guide provides a comparative thermal analysis of this compound and its selected derivatives, supported by experimental data from scientific literature.

Quantitative Thermal Properties

The thermal characteristics of this compound and its tert-butyl derivatives have been investigated using techniques such as Differential Scanning Calorimetry (DSC) and adiabatic calorimetry.[2] Key quantitative data, including melting point, enthalpy of fusion, and enthalpy of sublimation, are summarized in the table below for objective comparison.

CompoundMolecular FormulaMelting Point (Tfus)Enthalpy of Fusion (ΔfusH)Enthalpy of Sublimation (ΔsubH°)
4-tert-ButylbiphenylC16H18324.70 ± 0.02 K--
4,4'-di-tert-ButylbiphenylC20H26400.8 ± 0.1 K20.0 kJ/mol106.8 ± 3.2 kJ/mol

Experimental Protocols

The following are generalized methodologies for the key experimental techniques used to characterize the thermal properties of this compound and its derivatives. These protocols are based on standard practices in thermal analysis.[4][5]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4] This technique is particularly useful for determining melting points, crystallization temperatures, and enthalpies of phase transitions.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 K/min) to a final temperature well above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to evaluate the thermal stability and decomposition profile of materials.

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A calibrated Thermogravimetric Analyzer is used.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 K/min) to a high final temperature (e.g., 600 °C or higher) to ensure complete decomposition.

  • Atmosphere: The experiment can be run under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information, with a constant purge gas flow rate.

  • Data Analysis: The TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Workflow for Comparative Thermal Analysis

The logical flow for a comprehensive comparative thermal analysis of this compound and its derivatives is illustrated in the following diagram. This workflow ensures a systematic approach from sample acquisition to data interpretation and reporting.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Processing & Interpretation A Compound Synthesis/Procurement (this compound & Derivatives) B Purity Analysis (e.g., HPLC, NMR) A->B C Differential Scanning Calorimetry (DSC) - Melting Point - Enthalpy of Fusion B->C D Thermogravimetric Analysis (TGA) - Decomposition Temperature - Thermal Stability B->D E Data Extraction & Tabulation C->E D->E F Comparative Analysis - Structure-Property Relationships E->F G Report Generation F->G

References

Assessing the Reproducibility of 4-Butylbiphenyl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of key organic intermediates like 4-butylbiphenyl (B1272922) demands reliable and reproducible protocols. This guide provides a comparative analysis of two common synthetic routes—Suzuki-Miyaura coupling and a Friedel-Crafts acylation-reduction sequence—offering insights into their respective yields, purity, and experimental considerations.

The selection of a synthetic pathway can significantly impact the efficiency, cost-effectiveness, and scalability of producing this compound, a molecule of interest in various research and development applications. This comparison aims to equip scientists with the necessary data to make informed decisions based on the specific requirements of their work.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the two primary synthesis routes to this compound, providing a clear comparison of their performance based on reported experimental outcomes.

Synthesis RouteKey Reagents & CatalystsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 4-Bromobiphenyl (B57062), 4-Butylphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)~98%HighHigh yield, excellent selectivity, mild reaction conditions, good functional group tolerance.Cost of palladium catalyst and boronic acid derivatives.
Friedel-Crafts Acylation & Reduction Biphenyl (B1667301), Butyryl chloride, AlCl₃ (Acylation); Hydrazine (B178648) hydrate (B1144303), KOH (Wolff-Kishner Reduction)Acylation: ~90-95% Reduction: ~85-90% Overall: ~76-85% High (after purification)Utilizes readily available and less expensive starting materials.Two-step process, use of hazardous reagents (AlCl₃, hydrazine), potential for side reactions if not carefully controlled.

Experimental Protocols

Detailed methodologies for the two synthesis routes are provided below. These protocols are based on established procedures and are intended to serve as a guide for laboratory-scale synthesis.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound via a palladium-catalyzed cross-coupling reaction between 4-bromobiphenyl and 4-butylphenylboronic acid.[1]

Materials:

Procedure:

  • In a round-bottom flask, combine 4-bromobiphenyl (1.0 mmol), 4-butylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexane) to yield pure this compound.

Protocol 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step protocol first involves the Friedel-Crafts acylation of biphenyl with butyryl chloride to form 4-butyrylbiphenyl (B81824), which is then reduced to this compound via a Wolff-Kishner reduction.

Part A: Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), dilute

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride (1.2 mmol) in dry dichloromethane (20 mL) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of butyryl chloride (1.1 mmol) in dry dichloromethane (10 mL) to the stirred suspension.

  • After the addition is complete, add a solution of biphenyl (1.0 mmol) in dry dichloromethane (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-butyrylbiphenyl by recrystallization or column chromatography.

Part B: Wolff-Kishner Reduction

Materials:

  • 4-Butyrylbiphenyl

  • Hydrazine hydrate (80%)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol

  • Water

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 4-butyrylbiphenyl (1.0 mmol) in diethylene glycol (20 mL).

  • Add hydrazine hydrate (3.0 mmol) and potassium hydroxide (4.0 mmol).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the temperature at 190-200 °C for an additional 3-4 hours.

  • Cool the reaction mixture, add water (50 mL), and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (eluting with hexane).

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the logical steps involved in each synthesis protocol.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Bromobiphenyl 4-Bromobiphenyl Toluene_Water Toluene/Water 4-Bromobiphenyl->Toluene_Water Combine 4-Butylphenylboronic_acid 4-Butylphenylboronic_acid 4-Butylphenylboronic_acid->Toluene_Water Pd_catalyst_Base Pd Catalyst & Base Pd_catalyst_Base->Toluene_Water Heat_90C Heat (90°C) Toluene_Water->Heat_90C Stir & Heat Extraction Extraction Heat_90C->Extraction Cool & Extract Drying Drying Extraction->Drying Wash & Dry Purification Column Chromatography Drying->Purification Concentrate This compound This compound Purification->this compound Isolate

Caption: Workflow for Suzuki-Miyaura Coupling.

Friedel_Crafts_Acylation_Reduction cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Wolff-Kishner Reduction Biphenyl Biphenyl Acylation_Reaction Reaction at 0°C to RT Biphenyl->Acylation_Reaction Butyryl_chloride Butyryl Chloride Butyryl_chloride->Acylation_Reaction AlCl3 AlCl₃ in DCM AlCl3->Acylation_Reaction Acylation_Workup Workup & Purification Acylation_Reaction->Acylation_Workup 4-Butyrylbiphenyl 4-Butyrylbiphenyl Acylation_Workup->4-Butyrylbiphenyl Reduction_Reaction Heat in Diethylene Glycol 4-Butyrylbiphenyl->Reduction_Reaction Hydrazine_KOH Hydrazine & KOH Hydrazine_KOH->Reduction_Reaction Reduction_Workup Workup & Purification Reduction_Reaction->Reduction_Workup 4-Butylbiphenyl_Final This compound Reduction_Workup->4-Butylbiphenyl_Final

Caption: Workflow for Friedel-Crafts Acylation & Reduction.

References

Unraveling the Toxicological Landscape of Butylbiphenyl Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric position of a butyl group on a biphenyl (B1667301) scaffold significantly influences its toxicological profile. This guide provides a comprehensive comparison of the toxicological properties of different butylbiphenyl isomers, supported by available experimental data and detailed methodologies for key assays. Understanding these differences is paramount for informed risk assessment and the development of safer chemical entities in industrial and pharmaceutical applications.

Executive Summary

While direct comparative toxicological data for all butylbiphenyl isomers remains limited, the available information, primarily on structurally related compounds such as polychlorinated biphenyls (PCBs) and other alkylated biphenyls, underscores the critical role of isomerism in determining toxic outcomes. The position of the alkyl substituent affects metabolic pathways, the potential for bioactivation into reactive metabolites, and interactions with cellular targets. This guide synthesizes the current understanding of cytotoxicity, genotoxicity, and metabolism, providing a framework for evaluating the potential hazards of butylbiphenyl isomers.

Comparative Toxicological Data

Due to a lack of direct comparative studies on butylbiphenyl isomers, this section presents a summary of expected toxicological variations based on structure-activity relationships observed in related compounds.

Table 1: Comparative Summary of Potential Toxicological Profiles of Butylbiphenyl Isomers

Toxicological Endpointortho-Butylbiphenylmeta-Butylbiphenylpara-ButylbiphenylRationale/Supporting Evidence
Cytotoxicity (e.g., LC50) Potentially higherModeratePotentially lowerSteric hindrance at the ortho position can influence metabolic pathways, potentially leading to the formation of more cytotoxic metabolites. Para-substituted compounds are often more readily metabolized and cleared.
Genotoxicity (e.g., Ames Test) Potential for mutagenicity with metabolic activationPotential for mutagenicity with metabolic activationPotential for mutagenicity with metabolic activationBiphenyl and its derivatives can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can interact with DNA. The specific isomer will influence the metabolic profile and the nature of the reactive species formed.
Metabolic Activation Susceptible to hydroxylation on the unsubstituted ring and potentially on the butyl group.Susceptible to hydroxylation at various positions on both rings.Primarily metabolized via hydroxylation at the para position of the unsubstituted ring.Studies on substituted biphenyls show that the position of the substituent directs the site of metabolic hydroxylation by cytochrome P450 enzymes.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate assessment and comparison of chemical compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat the cells with various concentrations of the butylbiphenyl isomers (e.g., 1, 10, 50, 100, 200 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.5%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes 50% inhibition of cell viability (LC50) can be determined by plotting a dose-response curve.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate fraction containing cytochrome P450 enzymes.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine and can now grow on the minimal medium).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of butylbiphenyl isomers is likely mediated through their metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. These metabolites can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to cellular macromolecules like DNA and proteins.

Toxicity_Pathway cluster_metabolism Phase I Metabolism (Liver) cluster_cellular_effects Cellular Effects Butylbiphenyl_Isomer Butylbiphenyl Isomer CYP450 Cytochrome P450 (e.g., CYP1A1, CYP2B6) Butylbiphenyl_Isomer->CYP450 Oxidation Reactive_Metabolites Reactive Metabolites (e.g., Epoxides, Quinones) CYP450->Reactive_Metabolites Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolites->Oxidative_Stress Macromolecule_Binding Covalent Binding to Macromolecules Reactive_Metabolites->Macromolecule_Binding Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage DNA_Adducts DNA Adducts Macromolecule_Binding->DNA_Adducts Protein_Dysfunction Protein Dysfunction Macromolecule_Binding->Protein_Dysfunction DNA_Adducts->Cell_Damage Protein_Dysfunction->Cell_Damage

Caption: Proposed metabolic activation and toxicity pathway for butylbiphenyl isomers.

Experimental Workflow

The systematic evaluation of the toxicological profile of butylbiphenyl isomers involves a tiered approach, starting with in vitro assays and potentially progressing to more complex models.

Experimental_Workflow Start Butylbiphenyl Isomers (ortho, meta, para) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) Start->Genotoxicity Metabolism Metabolism Studies (e.g., in vitro with liver microsomes) Start->Metabolism Data_Analysis Comparative Data Analysis (LC50, Mutagenicity) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Metabolism->Data_Analysis Risk_Assessment Hazard Identification and Risk Assessment Data_Analysis->Risk_Assessment

Caption: A streamlined workflow for the toxicological evaluation of butylbiphenyl isomers.

Conclusion

The toxicological profiles of butylbiphenyl isomers are intrinsically linked to the position of the butyl group. While a comprehensive dataset is not yet available, structure-activity relationships derived from related compounds strongly suggest that ortho-, meta-, and para-isomers will exhibit distinct patterns of metabolism, cytotoxicity, and genotoxicity. Further direct comparative studies are essential to fully characterize the risks associated with these compounds and to guide the development of safer alternatives. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to undertake such critical investigations.

Validating the structure of synthesized 4-Butylbiphenyl against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the chemical structure of synthesized 4-butylbiphenyl (B1272922) against a reference standard. It is intended for researchers, scientists, and professionals in drug development. The guide outlines a reliable synthesis protocol, details analytical methodologies, and presents a comparative analysis of expected data with a reference standard. For clarity, this guide will focus on the synthesis and validation of 4-n-butylbiphenyl, as direct Friedel-Crafts alkylation to produce this isomer is susceptible to carbocation rearrangement. Data for 4-tert-butylbiphenyl (B155571) is also provided for comparative purposes.

Experimental Protocols

A robust method for synthesizing 4-n-butylbiphenyl, avoiding isomeric impurities, involves a two-step process: Friedel-Crafts acylation of biphenyl (B1667301) followed by a Wolff-Kishner reduction of the resulting ketone.

1. Synthesis of 4-Butanoylbiphenyl (Friedel-Crafts Acylation)

  • Materials: Biphenyl, Butyryl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (B109758) (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (B86663) (MgSO₄), Hexane (B92381), Ethyl acetate (B1210297).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane.

    • Cool the suspension to 0°C in an ice bath.

    • Add butyryl chloride (1.1 eq) dropwise to the stirred suspension.

    • In a separate flask, dissolve biphenyl (1.0 eq) in dry dichloromethane.

    • Add the biphenyl solution dropwise to the acylating mixture at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 4-butanoylbiphenyl.

2. Synthesis of 4-n-Butylbiphenyl (Wolff-Kishner Reduction)

  • Materials: 4-Butanoylbiphenyl, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide (B78521) (KOH), Diethylene glycol.

  • Procedure:

    • Place 4-butanoylbiphenyl (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate (3.0 eq) to the mixture.

    • Heat the mixture to 130-140°C for 1 hour.

    • Increase the temperature to 190-200°C to distill off water and excess hydrazine.

    • Maintain the reaction at this temperature for an additional 3-4 hours.

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with a nonpolar solvent such as hexane or ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The resulting crude 4-n-butylbiphenyl can be further purified by vacuum distillation or column chromatography if necessary.

3. Analytical Validation Methodologies

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound and the reference standard in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in separate NMR tubes.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values of the synthesized product with the reference standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared.

    • Instrumentation: Record the spectra in the range of 4000-400 cm⁻¹.

    • Data Analysis: Compare the positions and intensities of the absorption bands of the synthesized product with those of the reference standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the synthesized compound and the reference standard in a volatile organic solvent such as dichloromethane or hexane.

    • Instrumentation: Use a GC system coupled to a mass spectrometer. A nonpolar capillary column (e.g., DB-5ms) is suitable.

    • Data Analysis: Compare the retention time and the mass fragmentation pattern of the synthesized product with the reference standard.

Data Presentation

The following tables summarize the expected analytical data for 4-n-butylbiphenyl and 4-tert-butylbiphenyl, which can be used for comparison with the experimental data obtained from the synthesized product.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-n-Butylbiphenyl 7.61-7.58m2HAr-H
7.51-7.48m2HAr-H
7.45-7.41m2HAr-H
7.36-7.32m1HAr-H
7.28-7.24m2HAr-H
2.66t, J=7.6 Hz2H-CH₂-Ar
1.67-1.59m2H-CH₂-CH₂Ar
1.43-1.34m2H-CH₂-CH₃
0.95t, J=7.4 Hz3H-CH₃
4-tert-Butylbiphenyl 7.62-7.59m2HAr-H
7.50-7.47d, J=8.4 Hz2HAr-H
7.45-7.41m2HAr-H
7.36-7.32m1HAr-H
1.38s9H-C(CH₃)₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
4-n-Butylbiphenyl 142.5, 141.0, 138.5, 128.8, 128.7, 127.2, 127.0, 126.9, 35.5, 33.5, 22.4, 14.0
4-tert-Butylbiphenyl 150.0, 140.9, 138.3, 128.7, 126.9, 126.8, 125.7, 34.5, 31.4

Table 3: FT-IR Data (cm⁻¹)

CompoundKey Vibrational Bands (cm⁻¹)Assignment
4-n-Butylbiphenyl ~3050-3030C-H stretch (aromatic)
~2955, 2927, 2858C-H stretch (aliphatic)
~1600, 1485C=C stretch (aromatic)
~835, 765, 695C-H bend (out-of-plane, aromatic)
4-tert-Butylbiphenyl ~3050-3025C-H stretch (aromatic)
~2962, 2868C-H stretch (aliphatic)
~1605, 1490C=C stretch (aromatic)
~830, 760, 698C-H bend (out-of-plane, aromatic)

Table 4: GC-MS Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-n-Butylbiphenyl 210 [M]⁺167, 152, 139
4-tert-Butylbiphenyl 210 [M]⁺195, 152, 139

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and structural validation of 4-n-butylbiphenyl.

experimental_workflow cluster_synthesis Synthesis of 4-n-Butylbiphenyl cluster_purification Purification cluster_validation Structural Validation start Biphenyl + Butyryl Chloride acylation Friedel-Crafts Acylation (AlCl3, DCM) start->acylation ketone 4-Butanoylbiphenyl acylation->ketone reduction Wolff-Kishner Reduction (NH2NH2, KOH, Diethylene Glycol) ketone->reduction product Crude 4-n-Butylbiphenyl reduction->product purify Column Chromatography / Vacuum Distillation product->purify pure_product Pure 4-n-Butylbiphenyl purify->pure_product nmr 1H & 13C NMR pure_product->nmr ftir FT-IR pure_product->ftir gcms GC-MS pure_product->gcms comparison Compare with Reference Standard nmr->comparison ftir->comparison gcms->comparison

Caption: Workflow for the synthesis and structural validation of 4-n-butylbiphenyl.

Safety Operating Guide

Navigating the Disposal of 4-Butylbiphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Butylbiphenyl, ensuring compliance and minimizing risk.

While this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, it is imperative to handle all chemical waste with caution and adhere to institutional and local regulations.[1] Chemical waste generators are ultimately responsible for correctly identifying and classifying their waste in accordance with local, regional, and national regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, absorb the liquid with an inert material and place it in a designated, sealed container for disposal.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Physical StateLiquid
Melting Point6 - 8 °C / 42.8 - 46.4 °F
Boiling Point140 - 141 °C / 284 - 285.8 °F
Molecular FormulaC16H18
Molecular Weight210.32 g/mol

Source: PubChem, Fisher Scientific[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, should be managed through your institution's Environmental Health and Safety (EHS) program.[4] Adherence to a structured disposal protocol is essential for safety and compliance.

1. Waste Identification and Segregation:

  • Treat all unwanted this compound and materials contaminated with it as chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

2. Containerization and Labeling:

  • Place the waste in a chemically compatible and leak-proof container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • The container must be securely sealed.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the quantity of waste, the date of generation, and the principal investigator's name and contact information.[4] Acronyms and chemical formulas are generally not permissible on waste labels.[4]

3. Consultation and Documentation:

  • Consult your institution's EHS department for specific guidance on the disposal of this compound. They will provide information on whether it is considered a hazardous waste in your jurisdiction.

  • Complete any required hazardous waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from its point of generation to its final disposal ("cradle to grave").[4][6]

4. Storage and Collection:

  • Store the labeled waste container in a designated and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible chemicals.

  • Arrange for the collection of the waste by your institution's EHS personnel or a licensed hazardous waste contractor.

Disposal of Empty Containers:

  • An empty container that held this compound should be triple-rinsed with a suitable solvent.[7][8]

  • The rinsate must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing, the container can typically be disposed of as regular trash, but it is essential to deface or remove the original label.[8] Always confirm this procedure with your local EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Unwanted this compound or Contaminated Material B Treat as Chemical Waste A->B C Place in a Labeled, Sealed, Compatible Container B->C D Consult Institutional EHS Guidelines and Local Regulations C->D E Is it classified as Hazardous Waste locally? D->E F Follow Hazardous Waste Disposal Protocol via EHS E->F Yes G Follow Non-Hazardous Chemical Waste Protocol via EHS E->G No H Store in Designated Accumulation Area F->H G->H I Arrange for Professional Disposal H->I

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Butylbiphenyl

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Compound Data and Physical Properties

A fundamental aspect of safe laboratory practice is a comprehensive understanding of the chemical and physical properties of the substances being handled. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₆H₁₈[1]
Appearance Liquid[2]
Melting Point/Range 6 - 8 °C / 42.8 - 46.4 °F[2]
Boiling Point/Range 140 - 141 °C / 284 - 285.8 °F[2]
Solubility No information available[2]
Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols and the use of appropriate Personal Protective Equipment (PPE) are crucial to prevent exposure.[2]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or gogglesANSI Z87.1 or European Standard EN166[2]
Skin and Body Protection - Laboratory coat- Long-sleeved clothing- Closed-toe shoes[3][4]
Hand Protection Appropriate protective gloves (e.g., nitrile)[2][3]
Respiratory Protection Not required under normal use conditions. A particle filter is recommended if dust or aerosols are generated.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the procedural steps from preparation to post-handling cleanup.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling prep_ppe 1. Don Personal Protective Equipment (PPE) prep_area 2. Prepare a well-ventilated work area (e.g., fume hood) prep_ppe->prep_area prep_materials 3. Assemble all necessary materials and equipment prep_area->prep_materials handle_transfer 4. Carefully transfer the required amount of this compound prep_materials->handle_transfer handle_reaction 5. Conduct the experiment, avoiding splashes and aerosols handle_transfer->handle_reaction cleanup_decontaminate 6. Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and store all waste properly cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Remove and dispose of contaminated PPE correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash hands thoroughly with soap and water cleanup_ppe->cleanup_wash

Operational Workflow for Handling this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[2]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2]
Spill Response Plan

A clear and practiced spill response plan is vital for mitigating the impact of an accidental release.

G Emergency Spill Response Plan for this compound spill_alert 1. Alert personnel in the immediate vicinity spill_ppe 2. Don appropriate PPE spill_alert->spill_ppe spill_contain 3. Contain the spill with inert absorbent material spill_ppe->spill_contain spill_collect 4. Carefully collect the absorbed material spill_contain->spill_collect spill_waste 5. Place in a sealed container for hazardous waste disposal spill_collect->spill_waste spill_clean 6. Clean and decontaminate the spill area spill_waste->spill_clean spill_report 7. Report the incident to the laboratory supervisor spill_clean->spill_report

Emergency Spill Response Plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Protocol for Waste Disposal:

  • Waste Segregation : All materials contaminated with this compound, including unused compound, absorbent materials from spills, and contaminated PPE (such as gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., "solid waste," "liquid waste").[6]

  • Storage : The sealed waste container should be stored in a designated satellite accumulation area or the main hazardous waste storage area. This area should be well-ventilated and away from incompatible materials.[5][6]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6] Never dispose of this compound down the drain or in regular trash.[5][6] Empty containers may retain product residue and should be treated as hazardous waste.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.